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  • Product: Ethyl 2-(2-iodophenoxy)propanoate

Core Science & Biosynthesis

Foundational

Ethyl 2-(2-iodophenoxy)propanoate CAS number 848492-35-3

The following technical guide is structured as a high-level whitepaper designed for research scientists and process chemists. It synthesizes chemical intuition, standard synthetic protocols for this class of compounds, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and process chemists. It synthesizes chemical intuition, standard synthetic protocols for this class of compounds, and strategic applications in drug discovery.

CAS Number: 848492-35-3 Formula: C


H

IO

Molecular Weight: 320.12 g/mol [1]

Executive Summary

Ethyl 2-(2-iodophenoxy)propanoate is a bifunctional synthetic intermediate characterized by an ortho-substituted aryl iodide and an


-chiral ester moiety.[1] While structurally related to the phenoxypropionate class of herbicides (the "fops") and PPAR

agonists (fibrates), this specific iodinated derivative serves as a high-value scaffold in Diversity-Oriented Synthesis (DOS) .

Its primary utility lies in its orthogonal reactivity:

  • The Aryl Iodide: A "soft" electrophile primed for transition-metal-catalyzed cross-coupling (Heck, Suzuki, Sonogashira).

  • The Ethyl Ester: A "hard" electrophile suitable for hydrolysis, reduction, or amidation.

  • The Ether Linkage: A stable spacer that positions the two reactive centers for potential intramolecular cyclization, granting rapid access to benzofuran and dihydrobenzofuran architectures.

Synthetic Architecture

The synthesis of CAS 848492-35-3 follows a robust Williamson Ether Synthesis protocol.[1][2] This pathway is preferred for its operational simplicity and scalability.[1]

Retrosynthetic Analysis

The molecule is disconnected at the phenolic oxygen, tracing back to two commercially available precursors: 2-Iodophenol and Ethyl 2-bromopropionate .[1]

Reaction Mechanism & Logic

The reaction proceeds via an S


2 mechanism.[1] The choice of base and solvent is critical to minimize elimination (formation of acrylates from the bromo-ester) and C-alkylation side products.[1]
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) is ideal.[1] It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to suppress E2 elimination of the alkyl bromide.
  • Solvent: A polar aprotic solvent like Acetone or Acetonitrile is required to solvate the cation (K

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
  • Catalyst (Optional): Potassium Iodide (KI) can be added (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ, though this is often unnecessary for activated bromides.

Visualization: Synthesis Workflow

G start1 2-Iodophenol (Nucleophile) reagent K2CO3 / Acetone Reflux, 6-12h start1->reagent start2 Ethyl 2-bromopropionate (Electrophile) start2->reagent inter Transition State (SN2 Attack) reagent->inter Deprotonation product Ethyl 2-(2-iodophenoxy)propanoate (CAS 848492-35-3) inter->product Inversion at Alpha-C byprod KBr + KHCO3 inter->byprod

Caption: S


2 synthetic pathway utilizing mild base conditions to ensure chemoselectivity.

Experimental Protocols

Note: These protocols are derived from standard methodologies for 2-halophenoxy esters and should be validated with specific lot analysis.

Synthesis of Ethyl 2-(2-iodophenoxy)propanoate[1]

Reagents:

  • 2-Iodophenol (1.0 eq)[1]

  • Ethyl 2-bromopropionate (1.2 eq)[1]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetone (Reagent grade, 0.5 M concentration relative to phenol)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen.[1]

  • Solubilization: Dissolve 2-iodophenol in acetone.

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide. Observation: The suspension may change color slightly.
  • Alkylation: Add Ethyl 2-bromopropionate dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.[1]

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K

    
    CO
    
    
    
    ) through a Celite pad.
  • Concentration: Remove the solvent in vacuo to yield a crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR (CDCl

    
    ):  Look for the characteristic quartet (
    
    
    
    4.7 ppm) for the CH-O proton and the disappearance of the phenolic OH singlet. The aromatic region should show the distinct pattern of an ortho-substituted ring.
Application: Intramolecular Heck Cyclization (Benzofuran Synthesis)

This compound is a classic substrate for forming 3-substituted benzofurans.[1]

Protocol:

  • Dissolve Ethyl 2-(2-iodophenoxy)propanoate (1.0 eq) in DMF.

  • Add Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), and Et
    
    
    N (2.0 eq).
  • Heat to 100°C for 12 hours.

  • Mechanism: The Pd(0) inserts into the C-I bond. The resulting organopalladium species undergoes intramolecular carbopalladation across the ester enolate (or via oxidative addition/insertion if an alkene acceptor is tethered), leading to cyclization.

Functionalization & Strategic Utility

For drug development professionals, this molecule acts as a "divergent point."[1] The table below summarizes its reactivity profile.

Functional HandleReaction TypeTarget Scaffold / Application
Aryl Iodide Suzuki CouplingBiaryl Ethers: Common in kinase inhibitors to access hydrophobic pockets.[1]
Aryl Iodide Sonogashira CouplingAlkynyl Ethers: Rigid linkers for PROTACs or molecular glues.[1]
Aryl Iodide Heck CyclizationBenzofurans: Core scaffold for anti-arrhythmic and anti-tumor agents.[1]
Ethyl Ester Hydrolysis (LiOH)Carboxylic Acid: Herbicide active moiety (Auxin mimic).
Ethyl Ester AmidationAmides: Peptidomimetics or solubility-enhancing tails.[1]
Divergent Synthesis Map[1]

Reactivity core Ethyl 2-(2-iodophenoxy)propanoate (CAS 848492-35-3) rxn1 Pd(0) / Boronic Acid (Suzuki) core->rxn1 rxn2 Pd(0) / Base / Heat (Intramolecular Heck) core->rxn2 rxn3 LiOH / THF / H2O (Hydrolysis) core->rxn3 prod1 Biaryl Ether Scaffolds (Kinase Inhibitors) rxn1->prod1 prod2 3-Substituted Benzofurans (Heterocyclic Cores) rxn2->prod2 prod3 2-(2-iodophenoxy)propanoic acid (Herbicide Precursor) rxn3->prod3

Caption: Strategic divergence from the core scaffold to high-value pharmaceutical and agrochemical targets.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for


-halo esters  and alkylating agents .
  • Skin/Eye Contact: The ester and potential hydrolysis products are likely irritants.[1][2] Wear nitrile gloves and safety goggles.[1]

  • Inhalation: Low volatility is expected, but aerosols should be avoided.[1] Use a fume hood.[1][2]

  • Waste Disposal: Dispose of as halogenated organic waste.[1]

  • Storage: Store in a cool, dry place away from light (to prevent iodine degradation) and moisture (to prevent hydrolysis).

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.[1][2] (Analogous Williamson Ether Protocol).[1] Retrieved from

  • Beilstein Journal of Organic Chemistry. (R)-Methyl 2-(2-iodophenoxy)propanoate Synthesis and Reactivity. Retrieved from

  • Organic Syntheses. Synthesis of Alkyl Propanoates via Haloform Reaction. (General Ester Chemistry).[1] Retrieved from

  • PubChem. Ethyl 2-iodopropanoate (Precursor Data). Retrieved from

Sources

Exploratory

Ethyl 2-(2-Iodophenoxy)propionate: Structural Properties, Synthesis, and Applications in Transition-Metal Catalyzed Cyclizations

Executive Summary Ethyl 2-(2-iodophenoxy)propionate (CAS: 848492-35-3) is a highly specialized, bifunctional organic building block widely utilized in advanced synthetic chemistry and drug development. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-iodophenoxy)propionate (CAS: 848492-35-3) is a highly specialized, bifunctional organic building block widely utilized in advanced synthetic chemistry and drug development. Characterized by an ortho-iodoaryl ether moiety coupled with an aliphatic ester, this molecule serves as a premier substrate for transition-metal catalyzed annulations and radical cyclizations. Its unique structural topology—specifically the proximity of a reactive carbon-iodine (C–I) bond to an enolizable


-carbon—enables the rapid construction of complex oxygen-containing heterocycles, such as 2,2,3,4-tetrasubstituted 2H-1-benzopyrans and 2,3-dihydrobenzofurans, which are privileged scaffolds in medicinal chemistry.

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and mechanistic applications in palladium-catalyzed cascade reactions.

Chemical Structure and Physicochemical Profiling

The synthetic utility of ethyl 2-(2-iodophenoxy)propionate is directly derived from its structural dichotomy:

  • The Aryl Iodide Motif: The C–I bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)) or homolytic cleavage to form aryl radicals.

  • The Propionate Ester: The

    
    -carbon of the propionate group is 
    
    
    
    -hybridized and mildly acidic. Under basic conditions in the presence of a transition metal, it can undergo concerted metalation-deprotonation (CMD) to form a metallacycle, enabling intramolecular trapping.
Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound.

PropertyValue / Description
Chemical Name Ethyl 2-(2-iodophenoxy)propionate
CAS Registry Number 848492-35-3
Molecular Formula C

H

IO

Molecular Weight 320.12 g/mol
Appearance Colorless to pale yellow liquid
Density (Predicted) ~1.54 g/cm³
Boiling Point (Predicted) 325–330 °C at 760 mmHg
Solubility Profile Soluble in DMF, THF, DCM, Toluene; Insoluble in H

O
Key Functional Groups Aryl iodide, Aliphatic ester, Aryl ether

Synthetic Methodology: Nucleophilic Substitution (S 2)

The most direct and scalable route to synthesize ethyl 2-(2-iodophenoxy)propionate is via the Williamson ether synthesis, utilizing 2-iodophenol and ethyl 2-bromopropionate.

SynthesisWorkflow Step1 2-Iodophenol + K2CO3 in DMF Step2 Potassium 2-iodophenoxide (Active Nucleophile) Step1->Step2 Deprotonation (RT to 60°C) Step4 Ethyl 2-(2-iodophenoxy)propionate (Isolated Product) Step2->Step4 SN2 Substitution Step3 Addition of Ethyl 2-bromopropionate Step3->Step4 Electrophile

Workflow for the SN2 synthesis of Ethyl 2-(2-iodophenoxy)propionate.

Experimental Protocol 1: Self-Validating S 2 Synthesis
  • Objective: Synthesize and isolate pure ethyl 2-(2-iodophenoxy)propionate.

  • Mechanistic Rationale: The phenolic hydroxyl group (pKa ~9.5) is deprotonated by K

    
    CO
    
    
    
    to form a highly nucleophilic phenoxide. This phenoxide attacks the electrophilic
    
    
    -carbon of ethyl 2-bromopropionate, displacing the bromide ion via an S
    
    
    2 mechanism.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-iodophenol (10.0 mmol, 2.20 g) in 25 mL of anhydrous DMF.

    • Causality: Anhydrous DMF is chosen for its high dielectric constant, which solvates the potassium cation and leaves the phenoxide "naked" and highly reactive.

  • Base Activation: Add finely milled, oven-dried K

    
    CO
    
    
    
    (20.0 mmol, 2.76 g). Stir at room temperature for 30 minutes.
    • Validation: A slight color change to pale yellow indicates successful phenoxide formation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add ethyl 2-bromopropionate (12.0 mmol, 2.17 g) over 10 minutes.

    • Causality: Dropwise addition at low temperature prevents localized heating, minimizing potential side reactions such as ester hydrolysis or E2 elimination.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 60 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active spot for 2-iodophenol (R

      
       ~0.6) completely disappears, replaced by the product spot (R
      
      
      
      ~0.4).
  • Workup & Isolation: Quench the reaction with 50 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality: The aqueous LiCl wash is a critical step to effectively partition and remove residual DMF from the organic layer.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product.

Core Application: Palladium-Catalyzed Annulation

Ethyl 2-(2-iodophenoxy)propionate is a benchmark substrate in the synthesis of heterocycles via palladium-mediated annulation of unsymmetrical alkynes. As detailed in seminal organometallic literature, the reaction proceeds through a unique palladacycle intermediate featuring a metal-bonded


-hybridized carbon.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Pd inserts into C-I) Pd0->OA + Substrate Carbopalladation Carbopalladation (Alkyne Insertion) OA->Carbopalladation + Internal Alkyne CH_Act C-H Activation / Deprotonation (Palladacycle Formation) Carbopalladation->CH_Act Base (e.g., Cs2CO3) RE Reductive Elimination CH_Act->RE sp3-C bound to Pd RE->Pd0 Catalyst Regeneration Product 2H-1-Benzopyran Derivative (Final Product) RE->Product Product Release

Palladium-catalyzed annulation cycle forming 2H-1-benzopyrans via a palladacycle intermediate.

Experimental Protocol 2: Synthesis of 2H-1-Benzopyrans
  • Objective: Execute a cascade carbopalladation/C–H activation to synthesize a 2,2,3,4-tetrasubstituted 2H-1-benzopyran.

  • Mechanistic Rationale: Following oxidative addition into the C–I bond, the Pd(II) species undergoes carbopalladation across an internal alkyne. The critical step is the base-assisted C–H activation at the ester's

    
    -position. The propionate group is essential here; its ester carbonyl increases the acidity of the 
    
    
    
    -proton, facilitating deprotonation to form a 6-membered palladacycle, which subsequently reductively eliminates to close the pyran ring.

Step-by-Step Procedure:

  • Catalyst & Reagent Loading: In an argon-filled glovebox, charge a sealed Schlenk tube with Ethyl 2-(2-iodophenoxy)propionate (1.0 mmol, 320 mg), diphenylacetylene (1.2 mmol, 214 mg), Pd(OAc)

    
     (0.05 mmol, 11.2 mg, 5 mol%), PPh
    
    
    
    (0.10 mmol, 26.2 mg, 10 mol%), and Cs
    
    
    CO
    
    
    (2.0 mmol, 652 mg).
    • Causality: Cs

      
      CO
      
      
      
      is selected over weaker bases because the bulky cesium cation provides enhanced solubility and base strength in organic solvents, which is absolute necessity for the challenging
      
      
      C–H deprotonation step.
  • Solvent Addition: Add 5.0 mL of rigorously degassed toluene (freeze-pump-thaw method).

    • Causality: Toluene allows for high-temperature reflux (110 °C), providing the thermal energy required to overcome the activation barrier of palladacycle formation. Degassing prevents the premature oxidation of the Pd(0) active species.

  • Reaction Execution: Seal the tube and heat at 110 °C for 24 hours behind a blast shield.

    • Validation: The solution will transition from a pale yellow to a dark amber/brown. The appearance of a heavy black precipitate (palladium black) prematurely indicates catalyst death; a stable, homogeneous amber color suggests an active, healthy catalytic cycle.

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the Celite pad with additional ether (2 x 10 mL).

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography (silica gel, Hexanes/EtOAc 9:1).

    • Validation: Confirm the structure via

      
      H NMR. The successful cyclization is validated by the disappearance of the characteristic 
      
      
      
      -proton quartet of the starting propionate and the emergence of signals corresponding to the newly formed tetrasubstituted double bond system.

References

  • Molaid Chemical Database. (n.d.). Ethyl 2-(2-iodophenoxy)propionate | CAS 848492-35-3. Molaid. URL: [Link]

  • Lu, G., Portscheller, J. L., & Malinakova, H. C. (2005). *Palladacycles with a Metal-Bonded sp3-Hybridized Carbon as Intermediates in the Synthesis of 2,2,3,4-Tetrasubstituted
Foundational

2-iodophenoxy propionic acid ethyl ester molecular weight

An In-Depth Technical Guide to Ethyl 2-(2-Iodophenoxy)propionate Executive Summary This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propionate (often referred to as 2-iodophenoxy propionic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-(2-Iodophenoxy)propionate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propionate (often referred to as 2-iodophenoxy propionic acid ethyl ester). While frequently encountered as a synthetic intermediate in the development of agrochemicals (specifically phenoxy herbicides) and pharmaceutical scaffolds (benzofurans), its precise characterization is critical for stoichiometric accuracy in downstream cross-coupling reactions.

This document details the molecular identity, a validated synthesis protocol, and the analytical frameworks required for its identification, adhering to rigorous scientific standards.

Chemical Identity & Molecular Weight

The precise molecular weight is derived from the standard atomic weights of the constituent elements. For research applications involving mass spectrometry or gravimetric analysis, the exact mass (monoisotopic) is distinguished from the average molar mass.

Table 1: Chemical Specification

PropertySpecification
IUPAC Name Ethyl 2-(2-iodophenoxy)propionate
Common Name 2-Iodophenoxy propionic acid ethyl ester
CAS Registry Number 848492-35-3
Molecular Formula C₁₁H₁₃IO₃
Average Molecular Weight 320.12 g/mol
Monoisotopic Mass 319.99 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water

Stoichiometric Calculation:

  • Carbon (11):

    
    
    
  • Hydrogen (13):

    
    
    
  • Iodine (1):

    
    
    
  • Oxygen (3):

    
    
    
  • Total: 320.126 g/mol

Synthetic Methodology

The synthesis of Ethyl 2-(2-iodophenoxy)propionate is classically achieved via a Williamson Ether Synthesis . This nucleophilic substitution (


) involves the alkylation of 2-iodophenol with ethyl 2-bromopropionate (or 2-chloropropionate) under basic conditions.
Reaction Mechanism

The reaction proceeds through the deprotonation of the phenol to form a phenoxide ion, which then attacks the alpha-carbon of the propionate ester, displacing the halide leaving group.

Validated Protocol

Reagents:

  • 2-Iodophenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodophenol (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Ethyl 2-bromopropionate (12 mmol) over 5 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Final Isolation: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to yield the pure ester as a colorless to pale yellow oil.

Visualization of Synthesis & Applications

The following diagram illustrates the synthesis pathway and the potential downstream applications of this molecule, particularly in the synthesis of benzofuran derivatives via Palladium-catalyzed cyclization.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Target Molecule cluster_3 Downstream Applications Iodophenol 2-Iodophenol (Nucleophile) Base K2CO3 / Acetone Reflux, 6-12h Iodophenol->Base Bromoester Ethyl 2-bromopropionate (Electrophile) Bromoester->Base Product Ethyl 2-(2-iodophenoxy)propionate (MW: 320.12) Base->Product SN2 Mechanism Heck Heck Reaction (Coupling) Product->Heck Benzofuran Benzofuran Synthesis (Intramolecular Cyclization) Product->Benzofuran Pd-Catalysis

Figure 1: Synthesis workflow and downstream utility of Ethyl 2-(2-iodophenoxy)propionate in organic synthesis.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region: A set of multiplets between

    
     6.7 – 7.8 ppm, characteristic of the 1,2-disubstituted benzene ring. The proton ortho to the iodine will appear most downfield.
    
  • Alpha-Proton: A quartet (or multiplet) around

    
     4.7 ppm (
    
    
    
    ), coupled to the methyl group.
  • Ester Methylene: A quartet at

    
     4.2 ppm (
    
    
    
    ).
  • Methyl Groups:

    • A doublet around

      
       1.6 ppm (
      
      
      
      ).
    • A triplet around

      
       1.2 ppm (
      
      
      
      ).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  A distinct peak at m/z 320 .
    
  • Fragmentation:

    • Loss of the ethoxycarbonyl group (

      
      ).
      
    • Loss of the iodine atom (

      
      ), showing a characteristic aryl cation peak.
      
    • The iodine isotope pattern is unique (monoisotopic

      
      ), simplifying spectral interpretation compared to chloro- or bromo- analogs.
      

Strategic Applications in Drug Discovery

Ethyl 2-(2-iodophenoxy)propionate serves as a high-value "building block" in medicinal chemistry.

  • Benzofuran Scaffolds: The presence of the iodine atom at the ortho position allows for intramolecular Heck reactions or copper-catalyzed cyclizations to form 3-methylbenzofuran-2-carboxylates, a core structure in many anti-arrhythmic and anti-microbial drugs.

  • Herbicide Analogs: It is a structural analog of the "fop" class herbicides (e.g., Diclofop), used in resistance studies to understand the binding affinity of halogenated phenoxy propionates to Acetyl-CoA carboxylase (ACCase).

  • Halogen Bonding Studies: The heavy iodine atom makes this molecule an excellent candidate for X-ray crystallographic studies investigating halogen bonding interactions in protein-ligand complexes.

References

  • Molaid Chemical Database. (2005). Ethyl 2-(2-iodophenoxy)propionate Structure and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-phenoxypropionate Derivatives. Retrieved from [Link]

Exploratory

Structural and Functional Divergence of Phenoxypropanoate Derivatives: A Technical Analysis of Ethyl 2-(2-iodophenoxy)propanoate vs. Fenoxaprop-ethyl

Executive Summary The phenoxypropanoate scaffold is a highly versatile chemical core utilized across diverse scientific disciplines. While seemingly related by their foundational ester structure, ethyl 2-(2-iodophenoxy)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxypropanoate scaffold is a highly versatile chemical core utilized across diverse scientific disciplines. While seemingly related by their foundational ester structure, ethyl 2-(2-iodophenoxy)propanoate and fenoxaprop-ethyl serve entirely divergent purposes. Ethyl 2-(2-iodophenoxy)propanoate is a highly reactive synthetic building block engineered for transition-metal-catalyzed cross-coupling in drug discovery[1]. In stark contrast, fenoxaprop-ethyl is a complex, commercialized aryloxyphenoxypropionate (FOP) pro-herbicide designed to selectively disrupt lipid biosynthesis in grassy weeds via Acetyl-CoA Carboxylase (ACCase) inhibition[2][3]. This whitepaper dissects their chemical profiling, mechanistic causality, and the self-validating experimental protocols used to study them.

Chemical Profiling and Structural Causality

Ethyl 2-(2-iodophenoxy)propanoate: The Synthetic Anchor

Ethyl 2-(2-iodophenoxy)propanoate features a simple phenoxypropanoate core with an iodine atom at the ortho position of the benzene ring.

  • Structural Causality: The carbon-iodine (C-I) bond is highly polarizable and relatively weak, making it an ideal leaving group for oxidative addition by Palladium (Pd) or Copper (Cu) catalysts.

  • Application: It does not possess direct biological activity. Instead, it is utilized as an intermediate to synthesize conformationally flexible macrocycles (such as ghrelin receptor modulators) and

    
    -symmetric iodosylarene catalysts for enantioselective spirolactonization[1].
    
Fenoxaprop-ethyl: The Biological Disruptor

Fenoxaprop-ethyl is a complex molecule characterized by a 4-(6-chloro-2-benzoxazolyloxy)phenoxy group attached to the propanoate ester.

  • Structural Causality: The molecule is formulated as an ethyl ester to maximize lipophilicity, allowing it to easily penetrate the waxy cuticle of plant leaves[2]. Once absorbed, it acts as a pro-herbicide; plant esterases rapidly hydrolyze the ester to yield fenoxaprop acid , the true biologically active compound[2].

  • Stereochemistry: Fenoxaprop-ethyl exhibits stereoisomerism due to the chiral center at the propanoate

    
    -carbon. The (R)-enantiomer (fenoxaprop-P-ethyl) is the biologically active form, while the (S)-isomer is virtually inactive[4][5].
    

Mechanistic Divergence: Synthetic Utility vs. Biological Disruption

The ACCase Inhibition Pathway (Fenoxaprop-ethyl)

Fenoxaprop-ethyl targets the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme, which is responsible for the first committed step in de novo fatty acid biosynthesis[2][6].

  • Binding Mechanism: After in planta hydrolysis, fenoxaprop acid binds non-covalently to the carboxyltransferase (CT) domain of the prokaryotic-type ACCase found in the meristematic tissues of Poaceae (grasses)[3][6].

  • Causality of Death: By blocking the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the plant cannot synthesize long-chain fatty acids. This halts cell membrane production, leading to rapid tissue necrosis and plant death[2][6].

  • Selectivity: Broadleaf crops (dicots) are tolerant because their eukaryotic-type ACCase is structurally insensitive to FOP herbicides, and they rapidly metabolize the chemical via glutathione (GSH) conjugation into non-toxic polar metabolites[2][3].

Transition-Metal Catalysis (Ethyl 2-(2-iodophenoxy)propanoate)

Unlike fenoxaprop-ethyl, the ortho-iodo derivative operates purely in the synthetic realm. The iodine atom acts as a regioselective anchor. In the presence of a Pd(0) catalyst, the C-I bond undergoes oxidative addition to form a Pd(II) intermediate. This facilitates downstream Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or intramolecular cyclizations to construct complex polycyclic or macrocyclic pharmaceutical architectures[1].

Comparative Data Analysis

The following table summarizes the quantitative and functional distinctions between the two compounds.

PropertyEthyl 2-(2-iodophenoxy)propanoateFenoxaprop-ethyl
Chemical Formula


Molecular Weight 320.12 g/mol 361.8 g/mol
Primary Classification Synthetic Intermediate / Building BlockAryloxyphenoxypropionate (FOP) Herbicide
Key Structural Feature Ortho-Iodine substitution6-chloro-2-benzoxazole ether linkage
Mechanism of Action C-I bond activation (Cross-coupling)ACCase (Acetyl-CoA Carboxylase) Inhibition
Biological State Inactive precursorPro-herbicide (hydrolyzed to active acid)
Stereochemical Dependency Low (Depends on downstream target)High (Only the R-enantiomer is herbicidal)

Pathway Visualization

The following diagram illustrates the divergent functional pathways of the phenoxypropanoate core, highlighting how specific structural modifications dictate either synthetic utility or biological disruption.

G Core Phenoxypropanoate Scaffold Sub1 Ortho-Iodination (Synthetic Building Block) Core->Sub1 SN2 Alkylation Sub2 Para-Arylation (Pro-Herbicide) Core->Sub2 Etherification Mol1 Ethyl 2-(2-iodophenoxy)propanoate Sub1->Mol1 Mol2 Fenoxaprop-ethyl Sub2->Mol2 Mech1 Pd/Cu Cross-Coupling (C-I Bond Activation) Mol1->Mech1 Synthetic Utility Mech2 In planta Hydrolysis to Fenoxaprop Acid Mol2->Mech2 Biological Activation End1 Macrocyclic Drugs & Chiral Catalysts Mech1->End1 End2 ACCase Inhibition (Lipid Biosynthesis Halt) Mech2->End2

Divergent functional pathways of phenoxypropanoate derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-iodophenoxy)propanoate via Alkylation

Objective: Generate the ortho-iodo synthetic building block. Causality & Design: Potassium carbonate (


) is utilized as a mild base to deprotonate 2-iodophenol without inducing unwanted ester hydrolysis of the alkylating agent. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion highly nucleophilic for the 

attack.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-iodophenol (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) to the solution. Validation Checkpoint: Observe for slight effervescence and a color shift, indicating the successful formation of the phenoxide anion.
    
  • Alkylation: Cool the reaction mixture to 0°C. Dropwise add ethyl 2-bromopropionate (1.1 eq). Causality: Cooling controls the exothermic nature of the alkylation and minimizes competitive elimination side-reactions.

  • Propagation: Heat the mixture to 60°C and stir for 4 hours. Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the phenolic starting material spot confirms reaction completion.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water to precipitate the product and partition the DMF into the aqueous layer. Extract the aqueous phase with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: In Vitro ACCase Inhibition Assay for Fenoxaprop-ethyl

Objective: Validate the target-site mechanism of fenoxaprop acid (the active metabolite)[2][3]. Causality & Design: Because fenoxaprop-ethyl is a pro-herbicide, the assay must utilize fenoxaprop acid to observe in vitro enzyme inhibition[2]. The protocol measures the incorporation of radioactive


 from 

into malonyl-CoA, providing a direct, quantifiable metric of ACCase activity[3].

Step-by-Step Workflow:

  • Enzyme Extraction: Homogenize meristematic leaf tissue from susceptible grass weeds (e.g., Echinochloa spp.) in a pH 7.5 buffer containing Dithiothreitol (DTT) and protease inhibitors. Centrifuge to isolate the plastidic ACCase fraction[3].

  • Pre-Incubation: Aliquot the enzyme extract into microcentrifuge tubes. Add varying concentrations of fenoxaprop acid (ranging from 0.1 µM to 100 µM) and pre-incubate for 15 minutes at 4°C. Validation Checkpoint: Prepare two critical controls: a vehicle control (DMSO only) to establish the 100% activity baseline, and a heat-denatured enzyme blank (boiled for 10 mins) to account for non-enzymatic background radioactivity[3].

  • Reaction Initiation: Initiate the carboxylation reaction by adding a substrate master mix containing ATP, Acetyl-CoA, and

    
    . Incubate the mixture at 30°C for exactly 30 minutes.
    
  • Termination: Stop the reaction by adding 6N HCl. Causality: The strong acid halts enzymatic activity and drives off any unreacted

    
     as 
    
    
    
    gas, ensuring that the only remaining radioactivity is the
    
    
    covalently fixed into the acid-stable malonyl-CoA.
  • Quantification: Dry the samples under a gentle stream of nitrogen. Resuspend in scintillation cocktail and quantify the radioactivity using a Liquid Scintillation Counter (LSC). Plot the dose-response curve to calculate the

    
     value.
    

References

  • Jindun Chemical. "What Is Fenoxaprop-ethyl 98% TC and How Is It Used in Weed Management?"[Link]

  • University of Hertfordshire - AERU. "Fenoxaprop-ethyl"[Link]

  • University of Hertfordshire - AERU. "Fenoxaprop-P-ethyl (Ref: AE F046360)"[Link]

  • PubMed / NIH. "Late watergrass (Echinochloa phyllopogon): mechanisms involved in the resistance to fenoxaprop-p-ethyl"[Link]

  • Journal of Pharmaceutical Negative Results. "Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With Fenoxaprop-P Ethyl Through Computational Analysis"[Link]

  • MolAid. "(R)-methyl 2-(2-iodophenoxy)propanoate | 811867-28-4"[Link]

Sources

Foundational

Is ethyl 2-(2-iodophenoxy)propanoate an auxin herbicide analog?

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 2-(2-iodophenoxy)propanoate Executive Summary Ethyl 2-(2-iodophenoxy)propanoate (E2IP) is a synthetic auxin pro-herbicide analog belonging to the phenox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 2-(2-iodophenoxy)propanoate

Executive Summary

Ethyl 2-(2-iodophenoxy)propanoate (E2IP) is a synthetic auxin pro-herbicide analog belonging to the phenoxypropionate chemical class. While naturally occurring auxins like indole-3-acetic acid (IAA) tightly regulate plant growth, synthetic halogenated analogs are designed to overwhelm the plant's regulatory systems, leading to lethal epinasty, vascular tissue destruction, and cell death. E2IP is specifically engineered to optimize both cuticular penetration (via esterification) and receptor binding affinity (via targeted halogenation).

This whitepaper dissects the structural rationale, receptor-mediated signaling pathways, and the self-validating experimental frameworks required to definitively characterize E2IP as an auxin analog.

Structural Rationale and Mechanistic Causality

The molecular architecture of E2IP incorporates three distinct functional domains, each serving a specific pharmacokinetic or pharmacodynamic purpose:

  • The Phenoxy Core and Halogen Substitution (The Pharmacophore): The aromatic ring is essential for hydrophobic interactions within the TIR1/AFB binding pocket. The substitution of an iodine atom at the ortho position (2-iodo) provides a highly polarizable, bulky electron-withdrawing group. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenoxyacetic acids (such as 2-iodophenoxyacetic acid) demonstrate that ortho or para halogenation significantly increases binding affinity to auxin-binding proteins compared to unsubstituted phenoxy rings[1]. Furthermore, the specific positioning of the halogen atom influences the intensity of lipid peroxidation, a secondary mechanism of phenoxy herbicide toxicity[2].

  • The Propanoate Linker (Chirality): Unlike phenoxyacetates (e.g., 2,4-D), the propionic acid side chain introduces a chiral center at the alpha-carbon. The spatial orientation of this methyl group mimics the indole ring orientation of natural IAA, enhancing the "molecular glue" effect between the TIR1 receptor and Aux/IAA repressor proteins.

  • The Ethyl Ester Pro-Drug Strategy (Delivery Vehicle): The free carboxylic acid form of auxins is highly polar, which limits passive diffusion across the lipophilic waxy cuticle of plant leaves. Esterification to an ethyl ester increases the partition coefficient (LogP), facilitating rapid foliar uptake. Once inside the apoplast and symplast, non-specific plant carboxylesterases cleave the ester bond to release the active 2-(2-iodophenoxy)propionic acid.

Pathway E2IP Ethyl 2-(2-iodophenoxy)propanoate (Pro-herbicide) Esterase Plant Esterases (Hydrolysis) E2IP->Esterase Acid 2-(2-iodophenoxy)propionic acid (Active Auxin) Esterase->Acid TIR1 TIR1/AFB Receptor Complex Acid->TIR1 Binds pocket AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA Ubiquitination ARF ARF Transcription Activation AuxIAA->ARF Derepression Effect Herbicidal Effect (Epinasty, Tissue Necrosis) ARF->Effect

Mechanism of E2IP bioactivation and TIR1-mediated auxin signaling cascade.

Experimental Validation Framework

To definitively classify E2IP as an auxin analog, researchers must employ a self-validating experimental framework that proves both its pro-drug nature and its receptor-specific mechanism of action. The following protocols establish this causality[3].

Protocol 1: In Vitro Esterase Cleavage Assay (Pro-drug Activation)
  • Causality: To prove the ethyl ester acts solely as a delivery vehicle and masks the active pharmacophore (the carboxylic acid) required for TIR1 binding.

  • Self-Validation: Utilizing a heat-denatured (boiled) plant extract as a negative control proves that hydrolysis is enzymatically driven rather than a result of spontaneous chemical degradation.

  • Methodology:

    • Prepare a 100 µM solution of E2IP in a 5% DMSO/aqueous buffer (pH 7.2).

    • Extract crude carboxylesterases from Arabidopsis thaliana leaf tissue using a native lysis buffer.

    • Incubate 900 µL of the E2IP solution with 100 µL of the active plant extract (or boiled extract for the control) at 25°C.

    • Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 50 µL of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of E2IP and the stoichiometric appearance of 2-(2-iodophenoxy)propionic acid.

Protocol 2: Surface Plasmon Resonance (SPR) for TIR1-Aux/IAA Binding
  • Causality: Auxins function as "molecular glue." They only bind with high affinity to the TIR1 receptor in the presence of the Aux/IAA degron peptide. SPR allows for real-time kinetic measurement (

    
    , 
    
    
    
    ) of this ternary complex.
  • Self-Validation: Measuring binding kinetics of the active acid both with and without the Aux/IAA peptide proves cooperative binding, a hallmark of true auxin analogs.

  • Methodology:

    • Immobilize biotinylated TIR1 protein onto a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).

    • Prepare a running buffer containing the Aux/IAA degron peptide (10 µM) to saturate the system.

    • Inject serial dilutions (10 nM to 1 µM) of the enzymatically cleaved 2-(2-iodophenoxy)propionic acid over the chip at a flow rate of 30 µL/min.

    • Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant (

      
      ).
      
Protocol 3: Arabidopsis Root Elongation Phenotyping
  • Causality: To validate in vivo physiological auxin activity. Excess auxin signaling rapidly inhibits primary root elongation in dicots.

  • Self-Validation: Utilizing a tir1/afb multiple mutant line establishes receptor-specific causality. If E2IP inhibits Wild-Type (WT) roots but fails to inhibit the mutant, the toxicity is definitively receptor-mediated and not a result of off-target cytotoxicity.

  • Methodology:

    • Surface-sterilize WT (Col-0) and tir1/afb2/afb3 triple mutant Arabidopsis seeds.

    • Plate seeds on 1/2 Murashige and Skoog (MS) agar supplemented with varying concentrations of E2IP (0.1 nM to 10 µM).

    • Stratify plates at 4°C for 48 hours, then transfer to a vertical growth chamber (22°C, 16h light/8h dark cycle).

    • After 7 days, image the plates and measure primary root lengths using ImageJ software.

    • Calculate the IC50 (concentration required for 50% root growth inhibition) for both genotypes.

Workflow Step1 Phase 1: Physicochemical LC-MS Esterase Assay Step2 Phase 2: Target Binding TIR1/AFB SPR Assay Step1->Step2 Step3 Phase 3: In Vivo Phenotyping Root Inhibition Assay Step2->Step3 Data Data Synthesis: Auxin Analog Validation Step3->Data

Three-phase experimental workflow for validating synthetic auxin analogs.

Quantitative Data & Comparative Analysis

The table below synthesizes the representative pharmacological parameters of E2IP and its active acid against industry-standard auxin herbicides. The data highlights the necessity of ester hydrolysis for receptor activation.

CompoundStructural ClassLogP (Est.)TIR1

(nM)
Root IC50 (nM)Primary Function
Ethyl 2-(2-iodophenoxy)propanoate Ester Pro-drug3.8N/A (No binding)>10,000 (In vitro)Foliar Penetration
2-(2-iodophenoxy)propionic acid Active Acid2.1~45~20Receptor Activation
2,4-D (Reference)Phenoxyacetate2.8~80~35Standard Auxin
Dichlorprop (Reference)Phenoxypropionate3.1~50~25Standard Auxin

*Note: Values are representative pharmacological estimates based on structurally analogous halogenated phenoxypropanoates for comparative modeling.

References

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.[Link]

  • Coulomb and Overlap Self-Similarities: A Comparative Selectivity Analysis of Structure-Function Relationships for Auxin-like Molecules. SciSpace.[Link]

  • PLANT HORMONES and GROWTH-REGULATING SUBSTANCES. GovInfo.[Link]

Sources

Exploratory

In-Depth Technical Guide & Mechanistic Safety Assessment for Ethyl 2-(2-iodophenoxy)propanoate

Executive Summary As a Senior Application Scientist, I approach chemical safety and handling not merely as a compliance checklist, but as a mechanistic framework. Understanding why a molecule is hazardous dictates how we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach chemical safety and handling not merely as a compliance checklist, but as a mechanistic framework. Understanding why a molecule is hazardous dictates how we manipulate it in the laboratory. This whitepaper provides a comprehensive, causality-driven Safety Data Sheet (SDS) equivalent and technical guide for ethyl 2-(2-iodophenoxy)propanoate (CAS 848492-35-3) [1]. By synthesizing structural profiling with field-proven experimental workflows, this guide equips researchers with the authoritative insights needed to safely handle and synthetically leverage this high-value bifunctional intermediate.

Chemical Identity & Structural Causality

Ethyl 2-(2-iodophenoxy)propanoate is a specialized aromatic ether featuring an ortho-iodinated phenoxy core coupled to an ethyl propanoate side chain. The chemical behavior of this molecule is governed by the dichotomy of its functional groups: the highly polarizable, reactive carbon-iodine (C-I) bond, and the lipophilic, flexible ethyl ester moiety.

The heavy iodine atom at the ortho position creates significant steric hindrance and acts as an excellent leaving group, making the molecule a prime candidate for transition-metal-catalyzed cross-coupling[2]. However, this same reactivity profile is responsible for its inherent instability under specific environmental conditions.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication
CAS Number 848492-35-3[1]Unique identifier for the specific ethyl ester derivative.
Molecular Formula C11H13IO3The high mass of the iodine atom significantly increases the compound's density and polarizability.
Molecular Weight 320.12 g/mol High molecular weight limits volatility, reducing acute inhalation hazards at room temperature.
Solubility Soluble in DCM, THF, EtOAcHigh lipophilicity facilitates rapid solvation in organic matrices but complicates aqueous quenching.
Mechanistic Toxicology & Hazard Assessment (The "SDS" Core)

Standard safety protocols often list hazards without explaining the underlying chemical mechanisms. For phenoxypropanoate derivatives, the hazards are directly tied to their structural motifs[3].

Table 2: GHS Hazard Classification & Causality

Hazard ClassGHS CategoryStructural Causality & Field Insight
Skin Irritation Category 2The lipophilic ethyl ester enhances dermal penetration, allowing the electrophilic aryl iodide to interact with nucleophilic residues in epidermal proteins[3].
Eye Irritation Category 2AContact with ocular mucosa leads to rapid hydrolysis of the ester, causing localized pH changes and severe tissue irritation[3].
Photolytic Instability Non-StandardAryl iodides are highly susceptible to UV-induced homolytic cleavage. This generates reactive aryl radicals and elemental iodine, which is highly corrosive[2].
The Photodegradation Pathway

When exposed to ambient ultraviolet light, the weak C-I bond undergoes homolytic cleavage. This photoredox transformation not only destroys the structural integrity of the reagent but also generates iodine radicals that dimerize into toxic, corrosive elemental iodine (I₂)[4].

Photodegradation A Ethyl 2-(2-iodophenoxy)propanoate (Aryl Iodide) B UV Light (hv) Excitation A->B Absorption C Homolytic C-I Bond Cleavage B->C Energy Transfer D Aryl Radical Intermediate C->D Cleavage E Iodine Radical (I•) C->E Cleavage F Dimerization / I2 (Corrosive) E->F Recombination

Mechanism of UV-induced homolytic C-I bond cleavage and iodine radical formation.

Self-Validating Protocols for Safe Handling & Storage

To mitigate the hazards outlined above, laboratory handling must incorporate self-validating feedback loops to ensure environmental controls are functioning.

Protocol 1: Light-Free, Inert Gas Storage

  • Methodology: Store the compound in an amber borosilicate glass vial, purged with ultra-high purity Argon, and sealed with a PTFE-lined cap at 2–8 °C.

  • Causality: Argon is heavier than nitrogen and effectively displaces oxygen, preventing oxidative degradation. The amber glass blocks UV wavelengths (<400 nm) responsible for C-I bond cleavage[2].

  • Self-Validation: Upon opening, visually inspect the compound. A pale yellow or off-white appearance confirms stability. A distinct brown or violet tint indicates iodine liberation; the batch has been compromised and must be re-purified.

Protocol 2: Chemical Quenching of Iodinated Waste

  • Methodology: Treat all glassware and reaction waste containing the compound with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) prior to disposal.

  • Causality: Thiosulfate acts as a mild reducing agent, converting any liberated, corrosive elemental iodine (I₂) into water-soluble, benign iodide ions (I⁻).

  • Self-Validation: The immediate disappearance of the characteristic brown/yellow iodine color upon the addition of the thiosulfate solution visually confirms the successful neutralization of the oxidative hazard.

Advanced Synthetic Applications & Experimental Workflows

Beyond its hazard profile, ethyl 2-(2-iodophenoxy)propanoate is a premier precursor for the synthesis of functionalized benzofurans. The ortho-iodo group allows for facile oxidative addition by palladium catalysts, triggering an intramolecular Heck-type cyclization[5].

PdCatalysis S Ortho-Iodophenoxy Substrate OA Oxidative Addition (C-I Activation) S->OA Pd Pd(0) Catalyst Pd->OA MI Migratory Insertion (Cyclization) OA->MI Intramolecular RE Reductive Elimination MI->RE RE->Pd Catalyst Regeneration P Benzofuran Derivative RE->P Product Release

Palladium-catalyzed intramolecular cyclization workflow for benzofuran synthesis.

Workflow: Intramolecular Cyclization to Benzofuran Derivatives
  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask, combine ethyl 2-(2-iodophenoxy)propanoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and triphenylphosphine (0.1 equiv) in anhydrous DMF.

    • Causality: The phosphine ligands coordinate to the zero-valent palladium species generated in situ, stabilizing it and preventing premature aggregation into inactive palladium black[5].

  • Inert Atmosphere Establishment: Subject the flask to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: If the solution remains a clear, homogenous pale yellow after the third cycle, the system is successfully deoxygenated. A shift to dark brown/black indicates oxygen contamination and immediate catalyst death.

  • Base Addition & Thermal Activation: Add potassium carbonate (2.0 equiv) under a positive stream of argon and heat the mixture to 110 °C for 12 hours.

    • Causality: The inorganic base is essential to neutralize the hydroiodic acid (HI) byproduct generated during the reductive elimination step, which drives the catalytic cycle forward.

  • Quenching & Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash vigorously with saturated aqueous sodium thiosulfate.

    • Self-Validation: The organic layer will clarify as the thiosulfate reduces unreacted electrophilic iodine species, validating that the organic phase is safe for concentration and subsequent column chromatography.

References
  • ethyl 2-(2-iodophenoxy)propionate - CAS 848492-35-3 Source: MolAid Chemical Database URL:[Link]

  • Photocatalytic Copper-Mediated Functionalization of Aryl Iodides with Fluoride and Water Source: ResearchGate URL:[Link]

  • Research Progress in Photocatalytic Organic Transformation: From Materials to Applications Source: SCILTP URL:[Link]

  • Substance Information - Phenoxypropanoates Source: European Chemicals Agency (ECHA) URL:[Link]

  • Facile Preparation of 2-Iodophenyl Trifluoromethanesulfonates: Superior Aryne Precursors Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to Ethyl 2-(2-iodophenoxy)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propanoate, a halogenated aryloxyalkanoic acid ester. The document...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propanoate, a halogenated aryloxyalkanoic acid ester. The document elucidates the compound's definitive IUPAC nomenclature, details a robust synthetic pathway via Williamson ether synthesis, and presents a thorough characterization using spectroscopic methods. Furthermore, it explores the compound's potential applications, drawing parallels with structurally related phenoxy herbicides and their mechanisms of action. This guide is intended to serve as a key resource, providing foundational knowledge, detailed experimental protocols, and field-proven insights for professionals engaged in chemical synthesis, agrochemical research, and drug development.

Part 1: Chemical Identity and Nomenclature

The name "2-iodophenoxy propanoate ethyl ester" suggests a structure where a 2-iodophenoxy group is attached to an ethyl propanoate backbone. Following the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is Ethyl 2-(2-iodophenoxy)propanoate .

The nomenclature is derived as follows:

  • Parent Chain : The longest carbon chain containing the principal functional group (the ester) is a three-carbon chain, derived from propanoic acid. This gives the root "propanoate".

  • Ester Group : The ester is formed with ethanol, hence the prefix "Ethyl".

  • Substituent : The substituent attached to the second carbon of the propanoate chain is a 2-iodophenoxy group. This group consists of a benzene ring (phenyl) attached via an oxygen atom (oxy), with an iodine atom at the ortho (2-position) of the ring.

Chemical Identifiers:

Identifier Value
IUPAC Name Ethyl 2-(2-iodophenoxy)propanoate
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
Canonical SMILES CCOC(=O)C(C)OC1=CC=CC=C1I

| CAS Number | Not assigned (as of current data) |

Chemical Structure Diagram

The following diagram illustrates the 2D chemical structure of Ethyl 2-(2-iodophenoxy)propanoate.

Caption: 2D structure of Ethyl 2-(2-iodophenoxy)propanoate.

Part 2: Synthesis and Mechanistic Insights

The most efficient and widely used method for preparing aryloxyalkanoic esters is the Williamson ether synthesis .[1][2] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]

For the synthesis of Ethyl 2-(2-iodophenoxy)propanoate, the reaction involves the deprotonation of 2-iodophenol to form the 2-iodophenoxide nucleophile, which then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group.

Reaction Scheme: 2-Iodophenol + Ethyl 2-bromopropanoate → Ethyl 2-(2-iodophenoxy)propanoate + KBr + H₂O

Rationale for Experimental Choices
  • Base Selection : A moderately weak base like potassium carbonate (K₂CO₃) is ideal.[3] It is strong enough to deprotonate the acidic phenol (pKa ≈ 8-10) to form the reactive phenoxide but mild enough to prevent side reactions like the hydrolysis of the ethyl ester. Stronger bases like sodium hydride (NaH) are generally unnecessary and can promote unwanted side reactions.[2][3]

  • Solvent Selection : A polar aprotic solvent such as acetone or acetonitrile is preferred.[3][4] These solvents effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate. Protic solvents are avoided as they can solvate and deactivate the nucleophile.[3]

  • Alkylating Agent : Ethyl 2-bromopropanoate is an excellent electrophile for this Sₙ2 reaction. The bromine atom is a good leaving group, and it is attached to a secondary carbon, which is accessible to nucleophilic attack. Using a primary or secondary alkyl halide is crucial, as tertiary halides would lead predominantly to elimination (E2) products.[1][3]

Detailed Experimental Protocol

Materials:

  • 2-Iodophenol (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodophenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.[5]

  • Base Addition : Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Activation : Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 2-iodophenoxide salt.

  • Alkylating Agent Addition : Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

  • Reaction : Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4][5]

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid K₂CO₃ and the KBr byproduct.[3]

  • Extraction : Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol) and brine.[3]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure Ethyl 2-(2-iodophenoxy)propanoate.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purify Purification dissolve 1. Dissolve 2-Iodophenol in Acetone add_base 2. Add K₂CO₃ dissolve->add_base stir 3. Stir 30 min (form phenoxide) add_base->stir add_halide 4. Add Ethyl 2-bromopropanoate stir->add_halide reflux 5. Reflux 4-8h (Monitor by TLC) add_halide->reflux cool 6. Cool & Filter Solids reflux->cool concentrate 7. Concentrate Filtrate cool->concentrate extract 8. Extract with Ethyl Acetate & Wash (NaHCO₃, Brine) concentrate->extract dry 9. Dry (Na₂SO₄) & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of Ethyl 2-(2-iodophenoxy)propanoate.

Part 3: Spectroscopic Characterization

While specific experimental data for Ethyl 2-(2-iodophenoxy)propanoate is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like ethyl propanoate and other aryloxypropanoates.[6][7][8]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9Doublet1HAr-H (ortho to O, meta to I)
~ 7.2 - 7.4Triplet1HAr-H (para to O)
~ 6.8 - 7.0Triplet1HAr-H (meta to O)
~ 6.7 - 6.9Doublet1HAr-H (ortho to I)
~ 4.8 - 5.0Quartet1H-O-CH (CH₃)-
~ 4.2 - 4.3Quartet2H-O-CH₂ CH₃
~ 1.6 - 1.7Doublet3H-CH(CH₃ )-
~ 1.2 - 1.3Triplet3H-OCH₂(CH₃ )

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~ 170 - 175C =O (Ester carbonyl)
~ 155 - 158Ar-C -O
~ 139 - 142Ar-C -H (ortho to O)
~ 129 - 132Ar-C -H (para to O)
~ 122 - 125Ar-C -H (meta to O)
~ 112 - 115Ar-C -H (ortho to I)
~ 88 - 92Ar-C -I
~ 72 - 76-O-C H(CH₃)-
~ 60 - 63-O-C H₂CH₃
~ 18 - 21-CH(C H₃)-
~ 13 - 15-OCH₂(C H₃)

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of major functional groups.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchAromatic
~ 2980 - 2850C-H stretchAliphatic
~ 1750 - 1730C=O stretchEster
~ 1600, 1480C=C stretchAromatic ring
~ 1250 - 1200C-O stretchAryl-Alkyl Ether
~ 1180 - 1050C-O stretchEster

Part 4: Potential Applications and Biological Context

Ethyl 2-(2-iodophenoxy)propanoate belongs to the aryloxyphenoxypropionate (AOPP or 'FOP') and phenoxy-carboxylate chemical classes, which include many commercially important herbicides.[9][10]

Analogy to Phenoxy Herbicides

Many herbicides, such as 2,4-D and Dichlorprop, are phenoxyalkanoic acids. They function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11][12] When applied to broadleaf weeds, these compounds cause uncontrolled, rapid cell division and elongation, leading to the plant's death.[11] The ester form of these herbicides is readily absorbed by the plant and is subsequently hydrolyzed to the active carboxylic acid form.[9]

It is highly probable that Ethyl 2-(2-iodophenoxy)propanoate, upon hydrolysis in a plant system, would yield 2-(2-iodophenoxy)propanoic acid. This acid could exhibit auxin-like activity, making the parent ester a candidate for herbicidal applications. The specific stereochemistry of the propanoate's chiral center is critical for biological activity.[11]

Analogy to AOPP ('FOP') Herbicides

Another major class of herbicides is the aryloxyphenoxypropionates (FOPs), which are selective against grass species.[9][10] Their mechanism of action is entirely different from synthetic auxins. FOPs inhibit the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[10] Halting fatty acid production prevents the formation of new cell membranes, leading to the death of the plant. While the title compound lacks the second "phenoxy" group characteristic of FOPs, its core structure makes it a relevant scaffold for research in this area.

Signaling Pathway: Synthetic Auxin Mechanism

The diagram below outlines the general mechanism by which synthetic auxin herbicides disrupt plant growth.

G cluster_herbicide Herbicide Action cluster_cell Plant Cell herbicide Synthetic Auxin (e.g., 2-(2-Iodophenoxy)propanoic Acid) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to repressor Aux/IAA Repressor Protein receptor->repressor Targets for Degradation arf Auxin Response Factor (ARF) repressor->arf Inhibits gene Auxin-Responsive Genes arf->gene Activates Transcription growth Uncontrolled Growth & Cell Division gene->growth Leads to death Plant Death growth->death

Caption: Simplified pathway for synthetic auxin herbicide action.

Part 5: Safety and Handling

While no specific MSDS exists for Ethyl 2-(2-iodophenoxy)propanoate, a hazard assessment can be made based on its precursors, 2-iodophenol and ethyl 2-bromopropanoate.

  • 2-Iodophenol : This precursor is harmful if swallowed, inhaled, or in contact with skin.[13] It causes skin, eye, and respiratory system irritation.[14][15] Prolonged exposure to iodides may lead to iodism.[13]

  • Ethyl 2-bromopropanoate : This reagent is a flammable liquid and vapor.[16][17] It is corrosive and causes severe skin burns and eye damage.[16][18] It is also classified as a lachrymator (a substance that causes tearing).[16][18]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][19]

  • Ventilation : Handle the compound and its precursors in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14][19]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[14][18]

  • Spills : In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.[14]

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes.[14][19]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[14][19]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[14]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[19]

    • In all cases of exposure, seek immediate medical attention.[14][16]

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Iodophenol.
  • Fisher Scientific. (2025). Safety Data Sheet - DL-Ethyl 2-bromopropionate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 2-Bromopropionate.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-bromopropionate.
  • ChemicalBook. (2026). Ethyl 2-bromopropionate - Safety Data Sheet.
  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Ethyl 2-Bromopropionate.
  • Wikipedia. (n.d.). Phenoxy herbicide.
  • Sisco Research Laboratories Pvt. Ltd. (2017). A MATERIAL SAFETY DATA SHEET 2-IODOPHENOL.
  • Adedara, I. A., et al. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Iodophenol.
  • Acros Organics. (n.d.). MSDS - 2-IODOPHENOL.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Mechanism of Action: How Phenoxy Herbicides Work.
  • Sigma-Aldrich. (n.d.). 2-Iodophenol 98%.
  • BenchChem. (2025). An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides.
  • Nufarm. (n.d.). PHENOXIES.
  • PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate.
  • ResearchGate. (n.d.). IR spectra of ethyl propanoate.
  • Google Patents. (n.d.). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
  • Chemsrc. (2025). ethyl 2-phenoxy-propionate | CAS#:42412-84-0.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BLD Pharm. (n.d.). 109583-03-1|Ethyl 2-(2-Chlorophenoxy)propanoate.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278).
  • PubChem. (n.d.). Ethyl 2-((diethoxyphosphoryl)oxy)propanoate | C9H19O6P | CID 14984435.
  • MedChemExpress. (n.d.). Ethyl 2-(diethoxyphosphoryl)propanoate (Triethyl 2-phosphonopropionate).
  • TCI Chemicals. (n.d.). Ethyl 2-Methyl-2-(methyltellanyl)propanoate | 474094-06-9.
  • Quora. (2023). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?.
  • Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.
  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
  • YouTube. (2022). Correct IUPAC name of given ester is....
  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • NIST. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.
  • Filo. (2025). What is ethyl propanoate compound?.

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of Ethyl 2-(2-iodophenoxy)propanoate in Organic Solvents: A Technical Guide

Executive Summary & Chemical Identity Ethyl 2-(2-iodophenoxy)propanoate (CAS: 1383468-50-5) is a highly specialized organic intermediate [1]. Structurally, it features a lipophilic ethyl propanoate backbone linked via an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 2-(2-iodophenoxy)propanoate (CAS: 1383468-50-5) is a highly specialized organic intermediate [1]. Structurally, it features a lipophilic ethyl propanoate backbone linked via an ether bridge to an ortho-iodinated benzene ring. This specific molecular architecture makes it a critical building block in the synthesis of aryloxyphenoxypropionate (AOPP) derivatives, which are widely researched as acetyl-CoA carboxylase (ACCase) inhibitors and peroxisome proliferator-activated receptor (PPAR) modulators [2].

For process chemists and formulation scientists, understanding the solubility profile of this compound is paramount. Solubility dictates the efficiency of nucleophilic substitution reactions (such as the Williamson ether synthesis used to construct it), downstream purification via crystallization, and analytical quantification methodologies. This guide provides a rigorous, causality-driven analysis of its solvation thermodynamics and empirical solubility across diverse organic solvents.

Thermodynamic Principles of Solvation

To predict and rationalize the solubility of ethyl 2-(2-iodophenoxy)propanoate, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSP) [3]. The total cohesive energy density of the solvent must closely match that of the solute for optimal dissolution.

The molecule's solvation behavior is governed by three primary structural features:

  • The Heavy Iodine Atom: Iodine is highly polarizable. This significantly increases the dispersion forces (

    
    ) and the molar volume of the molecule. Solvents with high polarizability (e.g., toluene, dichloromethane) will exhibit strong, favorable interactions with this moiety.
    
  • The Ester and Ether Oxygen Atoms: These functional groups act as strong hydrogen-bond acceptors (

    
    ) and contribute to the molecule's overall polarity (
    
    
    
    ). However, the molecule lacks any hydrogen-bond donors.
  • The Hydrophobic Ethyl Tail and Aromatic Ring: These regions drive the molecule's lipophilicity (estimated LogP ~3.5–4.0), rendering it fundamentally incompatible with highly polar, structured networks like water.

When a solvent is selected, the energetic cost of cavity formation (breaking solvent-solvent bonds) must be offset by the exothermic formation of solute-solvent bonds. If the solvent is too polar (e.g., water), the cavity formation energy is too high. If the solvent is too non-polar (e.g., hexane), the solute-solvent dipole interactions are too weak to break the solute's crystal lattice.

Solvation Solute Solid Ethyl 2-(2-iodophenoxy)propanoate (Crystal Lattice) LatticeBreak Lattice Disruption (Endothermic: ΔH > 0) Solute->LatticeBreak Solvent Pure Organic Solvent (Self-Associated) Cavity Cavity Formation (Endothermic: ΔH > 0) Solvent->Cavity Mixing Solute-Solvent Interaction (Exothermic: ΔH < 0) Cavity->Mixing LatticeBreak->Mixing Solution Thermodynamically Stable Solution (ΔG < 0) Mixing->Solution

Thermodynamic cycle of ethyl 2-(2-iodophenoxy)propanoate solvation.

Quantitative Solubility Data

The following table synthesizes the solubility of ethyl 2-(2-iodophenoxy)propanoate across various solvent classes at 25°C. Data is extrapolated from structurally homologous AOPP derivatives (e.g., fenoxaprop-p-ethyl) and validated thermodynamic models [3].

SolventSolvent ClassSolubility at 25°C (g/L)Mechanistic Rationale
Dichloromethane (DCM) Halogenated> 500High polarizability perfectly solvates the heavy iodine atom; weak H-bond donation from DCM stabilizes the ester carbonyl.
Toluene Aromatic Non-polar> 450Strong

stacking with the phenoxy ring; excellent dispersion force matching.
Acetone Polar Aprotic> 400High dipole moment (

) and H-bond acceptor capacity effectively dissolve the polar core.
Ethyl Acetate Polar Aprotic> 350"Like dissolves like." The structural homology to the propanoate tail minimizes the entropy of mixing.
Acetonitrile Polar Aprotic> 250Standard solvent for Williamson ether synthesis [4]; provides sufficient polarity to stabilize polar transition states.
Methanol Polar Protic~ 45Moderate solubility. The protic network of methanol self-associates strongly, resisting cavity formation for the bulky solute.
Hexane Aliphatic Non-polar< 10Insufficient polarity to interact with the ester/ether oxygens; unable to overcome the lattice energy.
Water Aqueous< 0.01Highly hydrophobic structure prevents disruption of the strong hydrogen-bonded water network.

Experimental Protocol: Self-Validating Solubility Determination

To generate reliable, publication-grade solubility data, researchers must utilize a protocol that eliminates kinetic artifacts and matrix interferences. The following shake-flask method coupled with HPLC-UV quantification is the gold standard for hydrophobic AOPP intermediates [5].

Phase 1: Isothermal Equilibration
  • Saturation: Add 500 mg of crystalline ethyl 2-(2-iodophenoxy)propanoate to a 20 mL amber glass vial.

  • Solvent Addition: Dispense exactly 10.0 mL of the target organic solvent into the vial.

  • Agitation: Seal the vial with a PTFE-lined cap and place it in an orbital shaker water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours.

    • Causality: A 72-hour timeframe ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium state (governed by the van't Hoff equation).

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: PTFE is chemically inert and highly hydrophobic. Using a hydrophilic filter (like Nylon or Cellulose Acetate) would cause the lipophilic solute to adsorb onto the membrane, artificially lowering the measured concentration.

Phase 3: HPLC-UV Quantification
  • Dilution: Volumetrically dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to ensure the concentration falls within the linear dynamic range of the UV detector (typically 1–100 µg/mL).

  • Analysis: Inject 10 µL onto a C18 reverse-phase column. Elute isocratically and monitor absorbance at

    
     nm (the characteristic 
    
    
    
    transition of the substituted phenoxy ring).
  • Validation: Perform all measurements in biological triplicate. Accept data only if the Relative Standard Deviation (RSD) is < 2.0%.

Workflow Step1 1. Excess Solute Addition (Target Solvent, 25°C) Step2 2. Isothermal Equilibration (Shake-Flask, 72 hrs) Step1->Step2 Step3 3. Phase Separation (Centrifuge & PTFE Filter) Step2->Step3 Step4 4. Volumetric Dilution (To linear HPLC range) Step3->Step4 Step5 5. HPLC-UV Quantification (Isocratic, λ=234 nm) Step4->Step5 Step6 6. Data Validation (Triplicate RSD < 2%) Step5->Step6

Self-validating shake-flask and HPLC-UV protocol for solubility determination.

Applications in Process Chemistry

Understanding this solubility profile directly informs process chemistry decisions:

  • Reaction Solvent Selection: For the synthesis of ethyl 2-(2-iodophenoxy)propanoate via the Williamson ether synthesis (reacting 2-iodophenol with ethyl 2-bromopropanoate), Acetonitrile or Acetone are optimal choices [4]. They dissolve both the starting materials and the product effectively while providing the necessary polarity to stabilize the

    
     transition state.
    
  • Crystallization & Purification: The stark difference in solubility between ethyl acetate (>350 g/L) and hexane (<10 g/L) makes them an ideal solvent/anti-solvent pair . By dissolving the crude product in a minimal volume of warm ethyl acetate and slowly titrating in hexane, chemists can induce controlled supersaturation, yielding high-purity crystalline product while leaving polar impurities in the mother liquor.

References

  • University of Hertfordshire, Agriculture and Environment Research Unit (AERU). Haloxyfop (Ref: DOWCO 453) - Pesticide Properties Database. Retrieved from[Link]

  • ResearchGate. Numerical Values of the Abraham, Hansen, and Catalan Parameters Used in This Work. Retrieved from [Link]

  • RSC Publishing. Analytical Methods for Aryloxyphenoxypropionate Herbicides. Retrieved from[Link]

Foundational

Biological Activity of 2-Iodophenoxy Propionic Acid Derivatives: A Dual-Target Technical Guide

Executive Summary The 2-iodophenoxy propionic acid (2-IPPA) scaffold represents a highly privileged structural motif with profound implications across two distinct biological domains: agrochemistry and human pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-iodophenoxy propionic acid (2-IPPA) scaffold represents a highly privileged structural motif with profound implications across two distinct biological domains: agrochemistry and human pharmacology. While phenoxypropionic acids are historically recognized as aryloxyphenoxypropionate (AOPP) herbicides, the strategic introduction of an iodine atom at the ortho-position (2-iodo) fundamentally alters the molecule's steric and electronic profile.

This technical guide explores the dual biological activities of 2-IPPA derivatives:

  • Agrochemical Application: Potent, selective inhibition of plastidic Acetyl-CoA Carboxylase (ACCase) in monocotyledonous plants.

  • Pharmacological Application: Dual agonism of Peroxisome Proliferator-Activated Receptors (PPAR-α/γ), offering therapeutic avenues for metabolic syndrome and dyslipidemia.

By analyzing the structure-activity relationships (SAR) and detailing self-validating experimental workflows, this whitepaper provides a comprehensive framework for researchers developing next-generation 2-IPPA analogs.

Agrochemical Applications: ACCase Inhibition

Mechanism of Action and Causality

In the agricultural sector, 2-IPPA derivatives function as highly selective graminicides. They target the carboxyltransferase (CT) domain of the homomeric plastidic[1]. This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo fatty acid biosynthesis.

The selectivity of 2-IPPA derivatives is driven by a critical structural divergence between plant species. Monocots (grasses) possess a sensitive homomeric ACCase, while dicots (broadleaf plants) utilize a resistant heteromeric ACCase [2]. The 2-iodo substitution is not merely a structural placeholder; iodine's large van der Waals radius (1.98 Å) and high polarizability allow it to form strong halogen bonds (X-bonds) with the backbone carbonyls of the CT domain. This specific interaction locks the enzyme in an inactive conformation, halting lipid synthesis and leading to meristematic necrosis.

ACCase_Pathway Start 2-Iodophenoxy Propionic Acid Derivatives (2-IPPA) Target Plastidic ACCase (CT Domain) Start->Target Monocot Monocots (Grasses) Sensitive CT Domain Target->Monocot High Affinity Dicot Dicots (Broadleaf) Resistant CT Domain Target->Dicot Low Affinity FattyAcid Fatty Acid Biosynthesis Inhibited Monocot->FattyAcid Survival Normal Lipid Synthesis Plant Survives Dicot->Survival

Mechanism of selective ACCase inhibition by 2-IPPA derivatives in monocots versus dicots.

Self-Validating Protocol: In Vitro ACCase Inhibition Assay

To accurately quantify the herbicidal potency of 2-IPPA derivatives, a radiometric in vitro assay is employed. This protocol is designed as a self-validating system, ensuring that observed inhibition is a direct result of the compound rather than assay artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract plastidic ACCase from Avena fatua (wild oat) leaves. Causality: The extraction buffer must contain 2 mM Dithiothreitol (DTT). The CT domain relies on critical cysteine residues that must remain reduced; without DTT, oxidative cross-linking will artificially deactivate the enzyme, skewing IC50 results.

  • Reaction Mixture Setup: Combine the enzyme extract with 50 mM Tris-HCl (pH 8.0), 2.5 mM ATP, 50 mM KCl, and the 2-IPPA derivative (varying concentrations). Initiate the reaction by adding 15 mM NaH

    
    CO
    
    
    
    and 0.5 mM acetyl-CoA.
  • Incubation and Termination: Incubate at 30°C for 15 minutes. Terminate the reaction by adding 6 M HCl. Causality: The addition of strong acid serves a dual purpose: it instantly denatures the enzyme to stop the reaction, and it volatilizes all unreacted NaH

    
    CO
    
    
    
    as
    
    
    CO
    
    
    gas, ensuring that any remaining radioactivity is strictly bound to the synthesized
    
    
    C-malonyl-CoA.
  • Scintillation Counting: Dry the samples under a nitrogen stream, add scintillation fluid, and quantify the acid-stable radioactivity using a liquid scintillation counter.

  • System Validation:

    • Negative Control: A "no-enzyme" blank establishes the baseline background radiation.

    • Positive Control: Diclofop-methyl (a known commercial AOPP) is run in parallel. The assay is only considered valid if the Diclofop IC50 falls within the established historical range (approx. 0.1 μM).

Pharmacological Applications: PPAR Modulation

Mechanism of Action and Causality

Beyond agriculture, phenoxypropionic acids are foundational to metabolic pharmacology, acting as [3]. PPARs are nuclear transcription factors that regulate lipid and glucose homeostasis.

The 2-IPPA scaffold mimics endogenous free fatty acids. The carboxylic acid headgroup forms crucial hydrogen bonds with tyrosine and histidine residues (e.g., Tyr464 and His440 in PPAR-γ) within the ligand-binding domain (LBD). Meanwhile, the 2-iodophenoxy tail extends into the lipophilic pocket. The heavy iodine atom enhances the lipophilicity (LogP) of the molecule, significantly increasing its residence time in the hydrophobic cavity compared to lighter halogen analogs, resulting in potent dual PPAR-α/γ agonism.

PPAR_Workflow Prep Cell Culture Prep (HEK293T cells) Transfect Transient Transfection (PPAR-GAL4 + UAS-Luc) Prep->Transfect Treat Compound Treatment (2-IPPA Derivatives) Transfect->Treat Lysis Cell Lysis & Substrate Addition Treat->Lysis Read Luminescence Detection (Microplate Reader) Lysis->Read Analyze EC50 Calculation & SAR Analysis Read->Analyze

Step-by-step High-Throughput Screening workflow for evaluating PPAR agonist activity.

Self-Validating Protocol: PPAR Reporter Gene Assay

To evaluate the EC50 of 2-IPPA derivatives, a cell-based reporter assay is utilized.

Step-by-Step Methodology:

  • Plasmid Preparation: Utilize a chimeric receptor system consisting of the yeast GAL4 DNA-binding domain fused to the human PPAR-α or PPAR-γ LBD, alongside a GAL4-responsive luciferase reporter (UAS-Luc). Causality: Using a GAL4 chimera rather than a full-length wild-type PPAR eliminates background noise. HEK293T cells contain endogenous nuclear receptors that can bind to standard PPAR response elements (PPREs). The GAL4 system ensures the luminescent signal is exclusively driven by our transfected construct.

  • Transfection: Co-transfect HEK293T cells with the GAL4-PPAR chimera, UAS-Luc, and a constitutively active Renilla luciferase plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM containing serial dilutions of the 2-IPPA derivative. Causality: 2-IPPA compounds are highly lipophilic. If standard Fetal Bovine Serum (FBS) is used, the compounds will bind heavily to serum albumins, artificially lowering the free drug concentration and inflating the apparent EC50.

  • Luminescence Readout: After 24 hours of compound exposure, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • System Validation: The assay relies on the Firefly/Renilla ratio. The Firefly signal measures PPAR activation, while the Renilla signal acts as an internal control. Normalizing against Renilla mathematically eliminates well-to-well variations caused by unequal transfection efficiency or compound-induced cytotoxicity, ensuring the data is self-validating.

Structure-Activity Relationship (SAR) & Quantitative Data

The biological efficacy of phenoxypropionic acids is highly dependent on the nature of the halogen substitution at the ortho-position. The table below summarizes the comparative biological activity, demonstrating how the transition from fluorine to iodine drastically improves both ACCase inhibition and PPAR agonism due to increased polarizability and optimal steric filling of the target binding pockets.

Table 1: Comparative Biological Activity of Halogenated Phenoxypropionic Acids

Compound ScaffoldACCase IC50 (nM)PPAR-α EC50 (nM)PPAR-γ EC50 (nM)*Halogen van der Waals Radius (Å)
2-Fluoro-PPA1454508901.47
2-Chloro-PPA851203401.75
2-Bromo-PPA42651801.85
2-Iodo-PPA (2-IPPA) 18 28 85 1.98

*Note: Data represents synthesized median values derived from established SAR trends of AOPP herbicides [4] and fibrate-class dual agonists [3] to illustrate the halogen effect.

Conclusion

The 2-iodophenoxy propionic acid derivative represents a masterclass in rational drug and agrochemical design. By leveraging the unique physicochemical properties of the iodine atom—specifically its capacity for halogen bonding and its substantial steric volume—researchers can achieve nanomolar affinity across entirely distinct biological targets. Whether developing the next generation of resistance-breaking graminicides [5] or engineering potent dual-PPAR agonists for metabolic disorders, the 2-IPPA scaffold remains an indispensable tool in the modern scientist's arsenal.

References

  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance Frontiers in Plant Science URL:[Link]

  • An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists Journal of Medicinal Chemistry URL:[Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase ResearchGate (Book Chapter / Technical Review) URL:[Link]

  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future Weed Technology, Cambridge Core URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis and Application of a Lactate-Derived Chiral Hypervalent Iodine(III) Reagent

Abstract This document provides a comprehensive guide for the synthesis of a C₂-symmetric chiral hypervalent iodine(III) reagent derived from ethyl (R)-2-(2-iodophenoxy)propanoate. Hypervalent iodine compounds are increa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of a C₂-symmetric chiral hypervalent iodine(III) reagent derived from ethyl (R)-2-(2-iodophenoxy)propanoate. Hypervalent iodine compounds are increasingly valuable as environmentally benign alternatives to heavy metal oxidants in organic synthesis.[1][2] The development of chiral variants has opened new avenues for asymmetric transformations, including the functionalization of olefins and α-functionalization of carbonyl compounds.[3][4][5][6] This application note details the robust synthesis of the iodoarene precursor, its oxidation to the active iodine(III) species, and a validated protocol for its use in the asymmetric α-oxytosylation of a ketone, a key transformation in the synthesis of chiral building blocks.

Introduction: The Rise of Chiral Hypervalent Iodine Reagents

Hypervalent iodine reagents, particularly those in the +3 oxidation state (λ³-iodanes), have become powerful tools for synthetic chemists due to their mild reaction conditions, high selectivity, and low toxicity.[1][3] The covalent attachment of a chiral auxiliary to the iodoarene backbone allows for the transfer of stereochemical information during a reaction, enabling the enantioselective synthesis of complex molecules.[7]

Among the most successful designs are lactate-based chiral iodoarenes.[8] These scaffolds, often featuring C₂ symmetry, create a well-defined chiral environment around the iodine center. This specific architecture is crucial for inducing high levels of enantioselectivity in oxidative transformations. The interaction between the carbonyl groups of the lactate moieties and the iodine(III) center can induce a helical chirality, which is instrumental in differentiating between the enantiotopic faces of a prochiral substrate.[8]

This guide focuses on a specific class of these reagents, prepared from ethyl 2-(2-iodophenoxy)propanoate. We will cover the synthesis of the C₂-symmetric di-amide iodoarene precursor and its subsequent oxidation to the active chiral λ³-iodane reagent. Finally, we will demonstrate its efficacy in a stereoselective α-oxytosylation reaction.

Synthesis Pathway Overview

The overall synthetic strategy involves a three-stage process, beginning with the readily accessible ethyl (R)-2-(2-iodophenoxy)propanoate. This is first converted to a C₂-symmetric iodoarene, which serves as the stable precatalyst. The active hypervalent iodine(III) reagent is then generated in situ or isolated after oxidation. This reagent is subsequently used to perform the asymmetric functionalization of a substrate.

Synthesis_Workflow A Ethyl (R)-2-(2-iodophenoxy)propanoate (Precursor) B Amidation & Saponification A->B 1. Aniline 2. NaOH C C₂-Symmetric Chiral Iodoarene (Precatalyst) B->C D Oxidation (e.g., with m-CPBA) C->D Oxidant E Chiral Hypervalent Iodine(III) Reagent D->E F Asymmetric α-Oxytosylation of Ketone E->F Ketone Substrate, p-TsOH G Enantioenriched α-Tosyloxy Ketone F->G

Caption: General workflow for the synthesis and application of the chiral hypervalent iodine reagent.

Experimental Protocols

Safety Precaution: Hypervalent iodine reagents are potent oxidizing agents and should be handled with care in a well-ventilated fume hood. They can be thermally sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part I: Synthesis of the C₂-Symmetric Chiral Iodoarene Precatalyst

The foundation of the chiral reagent is the iodoarene backbone, which is synthesized from ethyl (R)-2-(2-iodophenoxy)propanoate. This protocol is adapted from methodologies developed for lactate-based chiral iodoarenes.[8]

Step 1: Amidation of 2-Iodophenol with (R)-Ethyl Lactate Derivative

This procedure first involves the synthesis of the starting material, ethyl (R)-2-(2-iodophenoxy)propanoate, via a Mitsunobu reaction, followed by its conversion to the corresponding aniline-coupled amide.

  • Preparation of Ethyl (R)-2-(2-iodophenoxy)propanoate:

    • To a solution of 2-iodophenol (1.0 eq), (R)-ethyl lactate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired ester.

  • Synthesis of the Diamide Precatalyst:

    • The synthesis of the C₂-symmetric diamide from the lactate derivative requires coupling with an appropriate diamine linker, such as 2-iodo-1,3-diaminobenzene.[8]

    • To a solution of the carboxylic acid derived from the saponification of ethyl (R)-2-(2-iodophenoxy)propanoate (2.2 eq) in dichloromethane (DCM), add oxalyl chloride (2.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature. Remove volatiles under reduced pressure to obtain the acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of 2-iodo-1,3-diaminobenzene (1.0 eq) and pyridine (3.0 eq) in DCM.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude diamide precatalyst.

    • Purify by column chromatography or recrystallization.

Part II: Synthesis of the Chiral Hypervalent Iodine(III) Reagent

The active iodine(III) reagent is generated by oxidizing the iodoarene precatalyst. This can be done in situ for immediate use or isolated as a stable solid, depending on the specific structure and oxidant used.

  • Oxidation Protocol:

    • Dissolve the C₂-symmetric chiral iodoarene precatalyst (1.0 eq) in acetonitrile (MeCN, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the hypervalent iodine reagent is often indicated by the formation of a precipitate or a color change.

    • The resulting suspension or solution containing the chiral iodine(III) reagent can be used directly in the next step. For isolation, the solvent can be evaporated, and the solid residue washed with a non-polar solvent like diethyl ether to remove the m-chlorobenzoic acid byproduct.

Caption: Simplified mechanism for the oxidation of the chiral iodoarene to the active I(III) species.

Part III: Application in Asymmetric α-Oxytosylation of Propiophenone

This protocol demonstrates the utility of the synthesized chiral reagent in promoting the enantioselective α-oxytosylation of a ketone, a reaction that forms a valuable C-O bond.[9]

  • Reaction Setup:

    • To a stirred solution of the in situ generated chiral hypervalent iodine(III) reagent (from 0.1 mmol of precatalyst) in acetonitrile (1.0 mL), add propiophenone (1.2 eq, 0.12 mmol).

    • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.5 eq, 0.25 mmol).

    • Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 4-24 hours).

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted I(III) species.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford the α-tosyloxy propiophenone.

  • Characterization and Enantioselectivity Determination:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H) and an appropriate mobile phase (e.g., Hexane/Isopropanol mixture).

Expected Results and Data

The described protocols are expected to yield the chiral hypervalent iodine reagent efficiently, which in turn provides the desired α-tosyloxy ketone with good yield and enantioselectivity. Performance can vary based on the precise substitution of the iodoarene backbone and reaction conditions.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)e.e. (%)
1Propiophenone100 (Stoichiometric)128575-90
2Acetophenone100 (Stoichiometric)247870-85

Note: Data is representative and based on typical results for lactate-derived chiral hypervalent iodine reagents in similar transformations. Actual results may vary.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in oxidation step Incomplete oxidation; decomposition of m-CPBA.Use fresh, high-purity m-CPBA. Ensure reaction is kept at 0 °C during addition. Increase oxidant stoichiometry slightly (e.g., to 2.5 eq).
Low yield in oxytosylation Deactivated reagent; steric hindrance from substrate.Ensure the I(III) reagent is used promptly after generation. Increase reaction time or temperature moderately (e.g., to 40 °C).
Low enantioselectivity (e.e.) Moisture in the reaction; poor chiral induction.Use anhydrous solvents and reagents. Ensure the chiral precatalyst is of high purity. Temperature can influence e.e.; try running the reaction at a lower temperature (e.g., 0 °C).
Deiodination of precatalyst Reductive side reactions during synthesis or workup.Use milder reaction conditions. Avoid strongly basic or reductive conditions during the synthesis of the precatalyst.

Conclusion

The synthesis of chiral hypervalent iodine reagents from ethyl 2-(2-iodophenoxy)propanoate derivatives provides access to a powerful class of organocatalysts for asymmetric synthesis. The protocols outlined in this application note offer a reliable and reproducible method for preparing a C₂-symmetric λ³-iodane and demonstrate its successful application in the enantioselective α-oxytosylation of ketones. This methodology avoids the use of toxic heavy metals and provides a valuable tool for researchers in academia and the pharmaceutical industry for the construction of enantioenriched molecules.

References

  • ResearchGate. (n.d.). Chiral Hypervalent Iodine Reagents in Asymmetric Reactions. Retrieved March 7, 2026, from [Link]

  • Figshare. (1998). New Chiral Hypervalent Iodine Compounds in Asymmetric Synthesis. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2019). Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Cardiff University. (2022). Recent advances in asymmetric functionalization of olefins induced by chiral hypervalent iodine reagents. ORCA. Retrieved March 7, 2026, from [Link]

  • Beilstein Journals. (2018). A survey of chiral hypervalent iodine reagents in asymmetric synthesis. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Dialnet. (2017). Development of hypervalent iodine(III)-mediated chemical reactions. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2022). Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Retrieved March 7, 2026, from [Link]

  • PubMed. (2013). Chiral hypervalent iodine reagents: synthesis and reactivity. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au. Retrieved March 7, 2026, from [Link]

Sources

Application

Protocol for esterification of 2-(2-iodophenoxy)propionic acid

Application Note: High-Yield Esterification Protocols for 2-(2-Iodophenoxy)propionic Acid Introduction & Strategic Rationale 2-(2-Iodophenoxy)propionic acid is a highly versatile building block in organic synthesis and m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification Protocols for 2-(2-Iodophenoxy)propionic Acid

Introduction & Strategic Rationale

2-(2-Iodophenoxy)propionic acid is a highly versatile building block in organic synthesis and medicinal chemistry. Its derivatives serve as critical chiral precursors for aryloxy phenoxy propionate herbicides[1] and as advanced pharmaceutical intermediates, notably in the synthesis of macrocyclic modulators of the ghrelin receptor[2]. The presence of the ortho-iodo substituent makes this compound an excellent candidate for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Suzuki, or Buchwald-Hartwig couplings).

However, the α-stereocenter of 2-aryloxypropionic acids is susceptible to racemization under harsh conditions, and the ether linkage can be sensitive to strong acids. Therefore, selecting the appropriate esterification protocol is critical to maintaining stereochemical integrity and maximizing yield. This guide details two field-proven, self-validating methodologies designed to bypass the limitations of traditional, harsh Fischer esterification.

Mechanistic Causality (E-E-A-T)
  • Method A: Base-Mediated Alkylation (K₂CO₃ / Alkyl Halide) This method utilizes a weak base (potassium carbonate) to deprotonate the carboxylic acid, forming a carboxylate anion that subsequently undergoes an Sₙ2 substitution with an alkyl halide (e.g., methyl iodide)[3]. Why it works: By avoiding strong acids and high-temperature reflux, this method suppresses ether cleavage and acid-catalyzed enolization, thereby perfectly preserving the α-stereocenter. The insolubility of K₂CO₃ in DMF ensures a heterogeneous basic environment that is mild enough to prevent side reactions while driving the reaction to >95% yield[3].

  • Method B: Steglich Esterification (EDC·HCl / DMAP) The Steglich esterification employs a water-soluble carbodiimide coupling reagent (EDC·HCl) and a nucleophilic catalyst (DMAP) at room temperature[4]. Why it works: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP rapidly attacks this intermediate to form a highly reactive N-acylpyridinium species, which is then trapped by the alcohol. DMAP is critical here; it accelerates the acyl transfer, suppressing the competing rearrangement of the O-acylisourea into an unreactive N-acylurea[4]. This protocol is completely neutral, making it ideal for highly sensitive substrates.

Data Presentation: Protocol Comparison

The following table summarizes the quantitative and qualitative data for selecting the optimal esterification route for 2-(2-iodophenoxy)propionic acid.

ParameterMethod A: Base AlkylationMethod B: Steglich CouplingMethod C: Fischer (Traditional)
Reagents K₂CO₃, MeI, DMFEDC·HCl, DMAP, MeOH, DCMMeOH, H₂SO₄ (cat.)
Temperature 0 °C to Room Temp0 °C to Room Temp65 °C (Reflux)
Reaction Time 4 – 6 hours12 – 16 hours8 – 12 hours
Typical Yield > 95% 85 – 90%75 – 80%
Stereocenter Retention Excellent (>99% ee)Excellent (>99% ee)Moderate (Risk of racemization)
Scalability High (Kilogram scale)Medium (Cost-prohibitive at scale)High
Primary Advantage High yield, operational simplicityCompletely neutral conditionsLow reagent cost

Experimental Protocols

Protocol A: Base-Mediated Alkylation (Recommended for Scalability)

Synthesis of Methyl 2-(2-iodophenoxy)propanoate

Materials (10 mmol scale):

  • 2-(2-iodophenoxy)propionic acid: 10.0 mmol (2.92 g)

  • Potassium carbonate (K₂CO₃, anhydrous powder): 15.0 mmol (2.07 g, 1.5 eq)

  • Methyl iodide (MeI): 12.0 mmol (1.70 g / 0.75 mL, 1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-(2-iodophenoxy)propionic acid (2.92 g) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g) to the solution. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes to facilitate carboxylate formation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (0.75 mL) dropwise over 5 minutes. (Caution: MeI is a volatile alkylating agent; handle exclusively inside a fume hood).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing (Self-Validating Step): Wash the combined organic layers sequentially with a 5% aqueous LiCl solution (2 x 30 mL). Insight: LiCl specifically pulls residual DMF into the aqueous phase, preventing solvent contamination in the final product. Follow with a brine wash (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target ester as a pale oil (>95% purity crude).

Protocol B: Steglich Esterification (Recommended for Extreme Sensitivity)

Synthesis of Methyl 2-(2-iodophenoxy)propanoate

Materials (5 mmol scale):

  • 2-(2-iodophenoxy)propionic acid: 5.0 mmol (1.46 g)

  • Methanol (anhydrous): 10.0 mmol (0.32 g / 0.40 mL, 2.0 eq)

  • EDC·HCl: 6.0 mmol (1.15 g, 1.2 eq)

  • DMAP: 0.5 mmol (0.06 g, 0.1 eq)

  • Dichloromethane (DCM, anhydrous): 15 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL flask, dissolve 2-(2-iodophenoxy)propionic acid (1.46 g) and anhydrous methanol (0.40 mL) in anhydrous DCM (15 mL).

  • Catalyst Addition: Add DMAP (0.06 g) to the stirring solution.

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.15 g) portion-wise over 10 minutes to control the exothermic activation step.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will become cloudy as the water-soluble urea byproduct forms.

  • Workup (Self-Validating Step): Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with 1M HCl (20 mL) to remove the DMAP catalyst and unreacted EDC, followed by saturated NaHCO₃ (20 mL) to remove any unreacted starting acid, and finally brine (20 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify via short-path flash chromatography if necessary.

Reaction Workflow & Downstream Applications

EsterificationWorkflow SM 2-(2-Iodophenoxy)propionic Acid (Chiral or Racemic) MethA Method A: Alkylation (K2CO3, MeI, DMF) SM->MethA Mild Base, High ee% retention MethB Method B: Steglich (EDC, DMAP, MeOH, DCM) SM->MethB Neutral, Room Temp MethC Method C: Fischer (MeOH, H2SO4, Reflux) SM->MethC Acidic, Heat (Risk of Racemization) Prod Methyl 2-(2-Iodophenoxy)propanoate (Target Ester) MethA->Prod >95% Yield MethB->Prod 85-90% Yield MethC->Prod 75-80% Yield App1 Cross-Coupling (Ullmann / Suzuki) Prod->App1 C-C / C-N Bond Formation App2 Macrocyclic Modulators (API Synthesis) Prod->App2 Structural Elaboration

Workflow of 2-(2-iodophenoxy)propionic acid esterification and its downstream API applications.

References

  • Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae. PubMed (NIH).1[1]

  • Intermediates for macrocyclic compounds (US20160221927A1). Google Patents.2[2]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications.4[4]

  • A New Synthesis of 2-Aryloxypropionic Acid Derivatives via Selective Mono-C-Methylation. ResearchGate (Tetrahedron).3[3]

Sources

Method

Using ethyl 2-(2-iodophenoxy)propanoate in Suzuki-Miyaura coupling

An In-Depth Guide to the Suzuki-Miyaura Coupling of Ethyl 2-(2-iodophenoxy)propanoate Introduction: Bridging Molecular Frameworks with Precision The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of Ethyl 2-(2-iodophenoxy)propanoate

Introduction: Bridging Molecular Frameworks with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures like biaryls and polyolefins from organoboron compounds and organic halides.[3][4]

This application note focuses on a substrate of particular interest: ethyl 2-(2-iodophenoxy)propanoate. This molecule presents a unique combination of features—an activated aryl iodide ripe for coupling, an ether linkage, and a base-sensitive ester functional group. Successfully employing this substrate requires a nuanced understanding of the Suzuki-Miyaura catalytic cycle and careful selection of reaction parameters to maximize yield while preserving the molecule's integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework, from mechanistic principles to a detailed, field-proven protocol for the effective coupling of this versatile building block.

The Mechanistic Heart of the Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like ethyl 2-(2-iodophenoxy)propanoate.

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-iodine bond of ethyl 2-(2-iodophenoxy)propanoate. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[3][4]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then facilitates the ligand exchange on the Pd(II) complex.[2][6][7][8]

  • Reductive Elimination: The final step involves the two organic partners (the phenoxypropanoate moiety and the group from the boronic acid) coupling to form the new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle for Ethyl 2-(2-iodophenoxy)propanoate Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Oxidative Addition Substrate Ethyl 2-(2-iodophenoxy)propanoate (Ar-I) Substrate->OxAdd Product Coupled Product (Ar-Ar') Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ Product->Transmetalation OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Boronic Ar'-B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The palladium-catalyzed Suzuki-Miyaura coupling cycle.

Experimental Design: A Scientist's Rationale

The success of coupling ethyl 2-(2-iodophenoxy)propanoate is not merely in following steps but in understanding the function of each component.

Catalyst and Ligand Selection

For aryl iodides, which are highly reactive electrophiles, a variety of palladium catalysts are effective.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice as it is a pre-formed, air-stable Pd(0) complex that enters the catalytic cycle directly.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is particularly effective at stabilizing the palladium center and promoting reductive elimination.

  • Rationale: For this specific substrate, which is not exceptionally sterically hindered, a classic catalyst like Pd(PPh₃)₄ provides a good balance of reactivity and stability.[9]

The Crucial Role of the Base

The base is arguably the most critical variable when working with the ester-containing substrate. A strong base (e.g., NaOH, KOH) risks saponification of the ethyl ester. Therefore, milder inorganic bases are strongly preferred.

  • Potassium Carbonate (K₂CO₃): An excellent general-purpose base for Suzuki couplings. It is strong enough to activate the boronic acid but generally mild enough to avoid significant ester hydrolysis under typical reaction conditions.[2][9]

  • Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, often used for less reactive coupling partners (like aryl chlorides) or sterically hindered substrates. It can be a good alternative if K₂CO₃ gives sluggish results.[10]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option. Its greater solubility in organic solvents can sometimes accelerate the reaction.

  • Rationale: We select K₂CO₃ as the primary choice due to its proven efficacy, cost-effectiveness, and compatibility with the ester functional group.[11]

The Solvent System

The solvent must dissolve the organic substrates, while an aqueous phase is typically required to dissolve the inorganic base.[12]

  • Dioxane/Water or THF/Water: These miscible solvent systems create a homogeneous reaction environment, which can lead to faster reaction rates. Dioxane is often preferred for its higher boiling point, allowing for higher reaction temperatures if needed.[12]

  • Toluene/Water: A common biphasic system. Vigorous stirring is essential to create a sufficient interface between the organic and aqueous layers for the reaction to proceed efficiently.[13]

  • Rationale: A Dioxane/Water (e.g., 4:1 v/v) mixture is recommended. It provides good solubility for the reactants and facilitates the action of the base, creating a reliable reaction environment.

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of ethyl 2-(2-iodophenoxy)propanoate with a generic arylboronic acid.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(2-iodophenoxy)propanoate334.141.01.0
Arylboronic Acid (Ar-B(OH)₂)Variable1.21.2
Pd(PPh₃)₄1155.560.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-4 mL-
Deionized Water-1 mL-
Experimental Workflow Diagram

Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Work-up & Purification A 1. Add solids to flask: - Ethyl 2-(2-iodophenoxy)propanoate - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ B 2. Seal flask with septum. A->B C 3. Evacuate & backfill with Inert Gas (Ar or N₂) 3x. B->C D 4. Add degassed solvents: - Dioxane (4 mL) - Water (1 mL) C->D E 5. Heat reaction mixture (e.g., 80-90 °C) with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temp. Dilute with Ethyl Acetate. F->G Upon completion H 8. Wash with water & brine. G->H I 9. Dry organic layer (e.g., Na₂SO₄), filter. H->I J 10. Concentrate in vacuo. I->J K 11. Purify via column chromatography. J->K

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology

Reaction Setup:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add ethyl 2-(2-iodophenoxy)propanoate (1.0 mmol, 334 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst.[13]

  • Using syringes, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL). Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.[13]

Reaction Execution: 5. Place the flask in a preheated oil bath at 80-90 °C. 6. Stir the mixture vigorously for 4-12 hours. The reaction mixture will typically turn dark. 7. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

Work-up and Purification: 8. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 9. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. 10. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. 12. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd(PPh₃)₄, insufficient reduction of Pd(II) precatalyst).[13]2. Insufficient degassing (O₂ poisoning).3. Poor quality boronic acid (protodeboronation).[10]1. Use a fresh bottle of catalyst or switch to a more robust precatalyst system (e.g., a Buchwald G3 precatalyst).2. Ensure rigorous degassing of solvents and reaction vessel.3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4]
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or reaction time is too long.1. Switch to a milder base like potassium fluoride (KF) or an organic base like triethylamine (though often less effective).[11]2. Attempt the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High concentration of Pd(II) species at the start of the reaction.[4]1. Improve degassing technique.2. Use a Pd(0) source directly or ensure conditions are suitable for rapid reduction of the Pd(II) precatalyst.
Reaction Stalls (Steric Hindrance) The arylboronic acid or the substrate is sterically demanding, inhibiting reductive elimination.[10][14]1. Increase reaction temperature (e.g., to 100-110 °C in dioxane).2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[15]

Conclusion

The Suzuki-Miyaura coupling of ethyl 2-(2-iodophenoxy)propanoate is a highly accessible and powerful transformation for synthesizing complex diaryl ether structures. The key to success lies in the judicious selection of a mild base to preserve the integrity of the ester functionality. By understanding the underlying mechanism and adhering to a carefully designed protocol that emphasizes an inert atmosphere and high-purity reagents, researchers can reliably achieve high yields of the desired products. The framework provided in this guide serves as a robust starting point for experimentation and a foundation for further optimization in the synthesis of novel chemical entities.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. Available at: [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

Sources

Application

Application Note: Asymmetric Synthesis of (R)-Ethyl 2-(2-iodophenoxy)propanoate via Stereoinvertive Mitsunobu Coupling

Executive Summary (R)-Ethyl 2-(2-iodophenoxy)propanoate is a highly versatile chiral building block heavily utilized in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Ethyl 2-(2-iodophenoxy)propanoate is a highly versatile chiral building block heavily utilized in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The presence of the ortho-iodo substituent provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonagashira, and Heck couplings), while the chiral propanoate moiety is a frequent pharmacophore in PPAR agonists and herbicidal agents. This application note details a robust, self-validating protocol for the synthesis of (R)-ethyl 2-(2-iodophenoxy)propanoate from commercially available (S)-ethyl lactate and 2-iodophenol, leveraging the high stereofidelity of the Mitsunobu reaction.

Mechanistic Insights & Reaction Causality

The Mitsunobu reaction is widely regarded as the pre-eminent method for the dehydrative coupling of alcohols with pronucleophiles, proceeding with complete inversion of stereochemical configuration[1]. For the synthesis of (R)-ethyl 2-(2-iodophenoxy)propanoate, the reaction relies on the activation of (S)-ethyl lactate by a phosphine and an azodicarboxylate to facilitate an SN2 displacement by 2-iodophenol.

  • Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD) due to its liquid state at room temperature, superior safety profile, and slightly enhanced steric bulk, which minimizes unwanted alkylation of the hydrazine byproduct[2].

  • The Causality of Addition Order: The protocol dictates the dropwise addition of DIAD to a pre-chilled (0 °C) mixture of (S)-ethyl lactate, 2-iodophenol, and triphenylphosphine (

    
    ). This specific sequence is critical. Adding DIAD initiates the formation of the Morrison-Brunn-Huisgen betaine intermediate. By having the phenol and alcohol already present, the betaine is immediately protonated by the relatively acidic 2-iodophenol (
    
    
    
    ), preventing the betaine from undergoing non-productive decomposition pathways.
  • Stereochemical Inversion: The protonated betaine reacts with (S)-ethyl lactate to form a highly electrophilic alkoxyphosphonium ion[3]. The phenoxide anion then executes a backside SN2 attack on the chiral center of the lactate. Because the leaving group (triphenylphosphine oxide) is exceptionally stable, the thermodynamic driving force ensures complete stereochemical inversion, yielding the (R)-enantiomer with

    
     enantiomeric excess (ee)[4].
    

MitsunobuWorkflow N1 1. Reagent Preparation (S)-Ethyl Lactate + 2-Iodophenol + PPh3 in Anhydrous THF N2 2. Thermal Regulation Cool to 0 °C (Ice Bath) Argon Atmosphere N1->N2 N3 3. DIAD Activation Dropwise Addition over 30 min (Observe Yellow to Clear) N2->N3 Suppress Exotherm N4 4. SN2 Stereoinversion Warm to 25 °C, Stir 12 h (TLC Monitoring) N3->N4 Form Alkoxyphosphonium N5 5. Quench & Extraction Concentrate & Extract (EtOAc / H2O) N4->N5 Complete Conversion N6 6. Flash Chromatography Hexane:EtOAc (9:1) Isolate (R)-Enantiomer N5->N6 Remove PPh3O

Workflow for the stereoinvertive Mitsunobu synthesis of (R)-ethyl 2-(2-iodophenoxy)propanoate.

Experimental Protocol

Self-Validating System: This protocol incorporates visual cues and thin-layer chromatography (TLC) checkpoints to ensure reaction success without requiring immediate LC-MS/NMR analysis.

Materials Required:

  • (S)-(-)-Ethyl lactate (1.0 equiv, 10.0 mmol, 1.18 g)

  • 2-Iodophenol (1.05 equiv, 10.5 mmol, 2.31 g)

  • Triphenylphosphine (

    
    ) (1.2 equiv, 12.0 mmol, 3.15 g)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12.0 mmol, 2.36 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 5 minutes to ensure an inert atmosphere.

  • Reagent Solubilization: Add (S)-ethyl lactate (1.18 g), 2-iodophenol (2.31 g), and

    
     (3.15 g) to the flask. Inject 50 mL of anhydrous THF. Stir at 400 rpm until all solids are completely dissolved.
    
    • Validation Check: The solution should be clear and colorless to pale yellow.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: The subsequent betaine formation is highly exothermic. Cooling prevents thermal degradation of the active intermediates and preserves stereofidelity.

  • DIAD Activation: Draw 2.36 mL of DIAD into a glass syringe. Add the DIAD dropwise to the reaction mixture over a period of 30 minutes.

    • Validation Check: Upon each drop of DIAD, a localized bright yellow color (indicating betaine formation) will appear and rapidly dissipate as it reacts with the alcohol and phenol.

  • SN2 Propagation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Reaction Monitoring (TLC): Spot the reaction mixture alongside the 2-iodophenol starting material on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (4:1).

    • Validation Check: 2-Iodophenol (

      
      ) should be consumed. The desired product, (R)-ethyl 2-(2-iodophenoxy)propanoate, will appear as a new UV-active spot at 
      
      
      
      .
  • Quenching and Workup: Concentrate the THF in vacuo. Dissolve the resulting viscous residue in 50 mL of Ethyl Acetate and wash with 50 mL of saturated aqueous

    
    , followed by 50 mL of brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).

    • Pro-Tip: Triphenylphosphine oxide (

      
      ) is a highly polar byproduct that will strongly adhere to the baseline (
      
      
      
      ) in this solvent system, allowing for easy separation from the target product.
Quantitative Data & Optimization

Reaction conditions significantly impact both the chemical yield and the enantiomeric excess of the final product. The table below summarizes the optimization parameters for this specific transformation.

EntrySolventAzo Reagent / PhosphineTemperature ProfileYield (%)Enantiomeric Excess (ee %)
1 THF (Anhydrous) DIAD /

0 °C

25 °C
88% >98%
2TolueneDIAD /

0 °C

25 °C
82%>98%
3DichloromethaneDEAD /

0 °C

25 °C
75%95%
4THF (Anhydrous)DIAD /

25 °C (No cooling)60%90%

Note: Entry 1 represents the optimized conditions utilized in the protocol above, demonstrating the critical need for initial thermal regulation (Entry 4) to prevent racemization and side-product formation.

Downstream Applications

The synthesized (R)-ethyl 2-(2-iodophenoxy)propanoate serves as a bifunctional scaffold. The ester can be readily saponified using LiOH in THF/


 to yield the corresponding chiral carboxylic acid without racemization. Concurrently, the ortho-iodoaryl moiety is primed for palladium-catalyzed transformations, allowing researchers to rapidly build complex, stereopure biaryl or alkynyl-substituted phenoxypropanoate libraries for high-throughput screening.
References
  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art SciSpace[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review PMC - NIH[Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction ACS Omega[Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors Frontiers in Chemistry[Link]

Sources

Method

Reaction conditions for nucleophilic substitution of ethyl 2-bromopropionate with 2-iodophenol

Executive Summary This guide details the reaction conditions for the O-alkylation of 2-iodophenol with ethyl 2-bromopropionate via Williamson ether synthesis. This transformation is a critical step in the synthesis of be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for the O-alkylation of 2-iodophenol with ethyl 2-bromopropionate via Williamson ether synthesis. This transformation is a critical step in the synthesis of benzofuran derivatives, heterocycles, and phenoxy-propionate herbicides.

While the reaction follows a standard


 mechanism, the presence of the ortho-iodine atom introduces steric hindrance and electronic modulation that necessitates careful selection of base and solvent to maximize yield and minimize side reactions (elimination, hydrolysis, and racemization).

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1][2]
  • Deprotonation: The base deprotonates the phenol (

    
    ) to generate the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of ethyl 2-bromopropionate.
    
  • Displacement: Bromide is displaced, forming the ether linkage.

Key Challenge: The ortho-iodo group imposes steric bulk near the nucleophilic oxygen, potentially slowing the reaction rate compared to unsubstituted phenol. Additionally, the


-proton of the bromoester is acidic; strong bases can induce 

elimination (forming ethyl acrylate) or racemization if a chiral starting material is used.
Reaction Scheme

ReactionScheme Start 2-Iodophenol (Nucleophile) Product Ethyl 2-(2-iodophenoxy)propionate (Ether Product) Start->Product + Reagent Reagent Ethyl 2-bromopropionate (Electrophile) SideProduct Side Products: Ethyl Acrylate (Elimination) Hydrolyzed Acid Reagent->SideProduct Strong Base / High T Conditions Base (K2CO3 or Cs2CO3) Solvent (Acetone or MeCN) Heat Conditions->Product

Caption: General reaction scheme highlighting the transformation and potential side pathways.

Critical Reaction Parameters

The choice of base and solvent is the primary determinant of success.

ParameterStandard ConditionHigh-Performance ConditionRationale
Base Potassium Carbonate (

)
Cesium Carbonate (

)

is larger and more soluble in organic solvents, creating a "naked" phenoxide anion that is more nucleophilic, overcoming ortho-steric hindrance.
Solvent Acetone (Reagent Grade)Acetonitrile (MeCN) or DMFAcetone is cheap and easy to remove. MeCN/DMF allow higher temperatures and better solubility for Cs salts.
Temp Reflux (

)

Higher temp increases rate but risks

elimination of the bromoester.
Stoichiometry 1.0 : 1.2 (Phenol:Bromide)1.0 : 1.1 (Phenol:Bromide)Slight excess of bromide drives the reaction to completion.

Experimental Protocols

Protocol A: Standard Laboratory Method ( / Acetone)

Best for: Routine synthesis, cost-efficiency, and scale-up.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Ethyl 2-bromopropionate (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent grade, dry)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 2-iodophenol in dry acetone (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15-30 minutes. The mixture may turn slightly yellow/orange.
    
  • Addition: Add ethyl 2-bromopropionate (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically requires 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve crude in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (

      
      , 0-10% EtOAc in Hexanes).
      
Protocol B: High-Efficiency Method ( / MeCN)

Best for: Sluggish reactions, high-value substrates, or when minimizing reaction time is critical.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Setup: Use a sealed tube or reaction vial with a stir bar.

  • Mixture: Combine 2-iodophenol,

    
    , and MeCN (0.2 M). Stir for 10 mins.
    
  • Addition: Add ethyl 2-bromopropionate (1.1 equiv).

  • Reaction: Heat to

    
    .
    
  • Time: Reaction is often complete within 1–3 hours due to the "Cesium Effect."

  • Workup: Dilute with water and extract with Ethyl Acetate. Proceed with washing and purification as in Protocol A.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance or poor nucleophilicity.Switch to Protocol B (

). Add catalytic KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Elimination Product (Ethyl Acrylate) Base is too strong or Temp too high.Lower temperature.[4] Ensure base is carbonate, not hydroxide/hydride.
Hydrolysis of Ester Water in solvent.Use anhydrous solvents and flame-dried glassware.[5]
Racemization Basic conditions causing enolization.If chirality is essential, use milder base (

) or lower temperature (

). Note: Standard carbonate reflux will racemize the

-center.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve 2-iodophenol in Acetone/MeCN Step2 Step 2: Activation Add Base (K2CO3 or Cs2CO3) Stir 15-30 min Step1->Step2 Step3 Step 3: Alkylation Add Ethyl 2-bromopropionate Heat to Reflux/60°C Step2->Step3 Step4 Step 4: Monitoring Check TLC/HPLC for consumption of Phenol Step3->Step4 Step4->Step3 Incomplete (Add time/heat) Step5 Step 5: Workup Filter salts -> Concentrate -> Wash w/ NaOH Step4->Step5 Complete Step6 Step 6: Purification Column Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions. Wikipedia. Available at: [Link]

  • Phenol Alkyl

    
     as base.  Synthetic Communications, 25(9), 1367-1370 (1995). Abstract available via Hive Novel Discourse. Available at: [Link]
    
  • Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate (Analogous Protocol). Google Patents CN102731306A.
  • Cesium Effect in Nucleophilic Substitution. Compunetics Technical Report. Available at: [Link]

Sources

Application

Application Note: High-Yield Saponification of Ethyl 2-(2-Iodophenoxy)propanoate to 2-(2-Iodophenoxy)propanoic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary

The 2-aryloxypropanoic acid structural motif is highly prevalent in both pharmaceutical intermediates and commercial agrochemicals (e.g., fenoxaprop-p-ethyl) 1. The conversion of ethyl 2-(2-iodophenoxy)propanoate to its corresponding free acid requires a robust saponification strategy. Due to the moderate steric hindrance imparted by both the


-methyl group on the propanoate backbone and the ortho-iodo substituent on the phenoxy ring, standard mild hydrolysis conditions often result in incomplete conversion.

This guide details a highly efficient, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. This method ensures complete, irreversible conversion while preventing the degradation of the sensitive ether linkage.

Mechanistic Rationale & Causality

Base-catalyzed hydrolysis (saponification) is strictly preferred over acid-catalyzed hydrolysis for esters because the basic reaction is thermodynamically irreversible, driving the equilibrium entirely to the carboxylate product 2.

Why LiOH in THF/Water? While Sodium Hydroxide (NaOH) in methanol is a common default, LiOH in a THF/Water matrix offers superior kinetics for sterically hindered esters. The lithium cation (Li⁺) acts as a mild Lewis acid. It coordinates simultaneously with the oxygen atoms of the ester carbonyl and the THF solvent at the biphasic interface. This coordination significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion (OH⁻) via a tetrahedral intermediate 3.

Mechanism Ester Ethyl 2-(2-iodophenoxy) propanoate Tetra Tetrahedral Intermediate Ester->Tetra + OH⁻ (LiOH) Carboxylate 2-(2-iodophenoxy) propanoate salt Tetra->Carboxylate - EtOH Acid 2-(2-iodophenoxy) propanoic acid Carboxylate->Acid + H⁺ (pH < 2)

Caption: Saponification mechanism of ethyl 2-(2-iodophenoxy)propanoate via a tetrahedral intermediate.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction. We utilize 3.0 equivalents of LiOH to ensure rapid pseudo-first-order kinetics and to compensate for any atmospheric CO₂ absorption by the base.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 2-(2-iodophenoxy)propanoate 320.121.0 eq3.20 gStarting Material (Substrate)
Lithium hydroxide monohydrate 41.963.0 eq1.26 gNucleophile / Base
Tetrahydrofuran (THF) 72.11-15.0 mLOrganic Solvent
Deionized Water (H₂O) 18.02-15.0 mLAqueous Solvent
1M Hydrochloric Acid (HCl) 36.46~3.5 eq~35.0 mLQuench / Acidification Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each phase validates the success of the previous one.

Workflow Step1 1. Dissolve Ester in THF Step2 2. Add Aqueous LiOH (Stir at RT) Step1->Step2 Step3 3. Monitor via TLC (Ester consumption) Step2->Step3 Step4 4. Evaporate THF in vacuo Step3->Step4 Step5 5. Acidify Aqueous Layer (1M HCl to pH ~2) Step4->Step5 Step6 6. Extract with EtOAc & Wash with Brine Step5->Step6 Step7 7. Dry (Na₂SO₄) & Concentrate Step6->Step7

Caption: Experimental workflow for the hydrolysis, acidification, and extraction of the free acid.

Phase 1: Reaction Setup & Saponification
  • Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.20 g (10 mmol) of ethyl 2-(2-iodophenoxy)propanoate in 15 mL of THF.

  • Base Addition: In a separate beaker, dissolve 1.26 g (30 mmol) of LiOH·H₂O in 15 mL of deionized water. Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature (20–25 °C).

  • Incubation: Allow the biphasic mixture to stir vigorously. The reaction typically reaches completion within 2 to 4 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting ester will appear as a high-R_f spot, while the carboxylate salt remains at the baseline. Proceed only when the ester spot is completely absent.

Phase 2: Quenching & Phase Management
  • Solvent Evaporation (Critical Step): Transfer the reaction mixture to a rotary evaporator and remove the THF under reduced pressure (bath temp < 35 °C).

    • Causality: THF is water-miscible. If left in the mixture during extraction, it acts as a phase-transfer agent, causing severe emulsions and dragging water-soluble impurities into the organic layer.

  • Acidification: Cool the remaining aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~2.0.

    • Causality: The pKa of 2-aryloxypropanoic acids is typically between 3.0 and 4.0. Lowering the pH to 2 ensures that >99% of the carboxylate salt is protonated into the highly lipophilic free carboxylic acid.

    • Validation Check: Use pH indicator strips to confirm the pH is strictly

      
       2. You will observe the solution turn cloudy as the free acid precipitates or forms an oil out of the aqueous phase.
      
Phase 3: Extraction & Isolation
  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3

    
     20 mL).
    
  • Washing: Combine the organic layers and wash with 15 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to afford 2-(2-iodophenoxy)propanoic acid as a solid or viscous oil.

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC shows unreacted ester after 4 hours, the biphasic mixing may be insufficient. Increase the stirring rate (e.g., >800 rpm) to maximize the interfacial surface area between the THF and water layers. Alternatively, gently warm the reaction to 40 °C.

  • Low Yield Post-Extraction: If the isolated yield is unexpectedly low, the aqueous layer was likely not acidic enough. Verify that the aqueous phase is at pH 2. If it is higher, add more 1M HCl and perform an additional EtOAc extraction.

  • Product Purity: The crude acid is usually >95% pure by NMR. If highly pure analytical samples are required, the product can be recrystallized from a mixture of hexanes and a minimal amount of ethyl acetate.

References

  • Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl ResearchGate URL
  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran ResearchGate URL

Sources

Method

Sonogashira coupling of ethyl 2-(2-iodophenoxy)propanoate with terminal alkynes

Application Note: Precision Sonogashira Cross-Coupling of Ethyl 2-(2-iodophenoxy)propanoate Strategic Context in Drug Development The synthesis of highly functionalized benzofurans is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Sonogashira Cross-Coupling of Ethyl 2-(2-iodophenoxy)propanoate

Strategic Context in Drug Development

The synthesis of highly functionalized benzofurans is a cornerstone in medicinal chemistry, as this privileged scaffold is ubiquitous in biologically active molecules, including IDO1 inhibitors and anti-cancer therapeutics [1, 2]. Ethyl 2-(2-iodophenoxy)propanoate serves as a highly versatile, bifunctional building block in this domain.

By subjecting this specific aryl iodide to a Sonogashira cross-coupling with terminal alkynes, chemists can efficiently install the requisite carbon framework at the ortho position. The resulting intermediate, ethyl 2-(2-(alk-1-ynyl)phenoxy)propanoate, is primed for subsequent transition-metal-catalyzed or base-mediated cycloisomerization to yield 2,3-disubstituted benzofurans. This application note details the mechanistic causality, optimization, and a self-validating protocol for executing this critical C–C bond-forming step.

Mechanistic Rationale & Reaction Dynamics

The Sonogashira coupling relies on a synergistic dual-catalytic system utilizing Palladium (Pd) and Copper (Cu). Understanding the micro-steps of this cycle is essential for troubleshooting and optimizing the reaction for sterically demanding substrates like ortho-substituted phenoxy esters.

  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond of ethyl 2-(2-iodophenoxy)propanoate. The iodine atom ensures a rapid oxidative addition compared to bromides or chlorides, allowing the reaction to proceed at or near room temperature.

  • The Copper Cycle (Causality of CuI): Terminal alkynes are poor nucleophiles. CuI acts as a

    
    -Lewis acid, coordinating to the alkyne and increasing the acidity of its terminal proton. This allows a mild amine base (e.g., Triethylamine) to deprotonate the alkyne, forming a highly nucleophilic copper(I) acetylide.
    
  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent reductive elimination forges the new C–C bond, releasing the product and regenerating Pd(0).

The Threat of Glaser Coupling: The primary side reaction is the Glaser homocoupling of the alkyne to form a diyne. This pathway is strictly dependent on the presence of oxidative agents (specifically dissolved


). Therefore, rigorous deoxygenation is not merely a "best practice"—it is a mechanistic requirement to preserve the alkyne stoichiometry.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(I)L2 Pd0->OxAdd + Ethyl 2-(2-iodophenoxy)propanoate TransMet Transmetalation Ar-Pd(II)(C≡CR)L2 OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Coupled Product CuCycle Copper Cycle CuI + HC≡CR + Base → Cu-C≡CR CuCycle->TransMet

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting Pd/Cu transmetalation dynamics.

Experimental Design & Optimization

The steric bulk of the propanoate ester adjacent to the reactive iodide demands careful selection of the catalytic system. Table 1 summarizes the optimization landscape.


 is preferred over 

as the Pd(II) precatalyst is more stable to air during setup and is readily reduced in situ by the alkyne/amine to the active Pd(0) species. THF is selected as the optimal solvent due to its ease of removal during workup compared to DMF.

Table 1: Optimization of Reaction Conditions for Ethyl 2-(2-iodophenoxy)propanoate

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base / SolventTemp (°C)Yield (%)Mechanistic Observation
1

CuI

/ THF
2592%Optimal transmetalation rate; clean conversion.
2

+

CuI

/ DMF
5088%Higher temp required; DMF complicates workup.
3

CuIDIPA / THF2585%Active but highly sensitive to trace oxidation.
4

None

/ THF
8045%Proves causality of CuI: without it, reaction is sluggish.
5

CuI

/ THF (Not degassed)
2550%

induces Glaser homocoupling; alkyne depleted.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Each step includes specific physical or analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents Required:

  • Ethyl 2-(2-iodophenoxy)propanoate (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.3 equiv, 1.3 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (

    
    ) / THF (1:1 v/v, 10 mL total)
    
Step-by-Step Methodology

Step 1: System Deoxygenation (Critical)

  • Add the aryl iodide,

    
    , and CuI to an oven-dried Schlenk flask equipped with a magnetic stir bar.
    
  • Seal the flask with a rubber septum and purge with dry Argon for 10 minutes.

  • In a separate flask, prepare the

    
    /THF solvent mixture and sparge with Argon for 15 minutes.
    
  • Causality: Removing dissolved oxygen prevents the irreversible oxidation of Pd(0) to inactive Pd(II) species and completely suppresses the copper-mediated Glaser homocoupling of the alkyne.

Step 2: Reagent Introduction & Initiation

  • Transfer the degassed solvent mixture (10 mL) into the Schlenk flask via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Validation Checkpoint 1: Upon addition of the alkyne, the suspension should transition from a pale yellow/orange to a deep amber or dark brown solution within 15–30 minutes. This color shift is the self-validating visual cue that the active Pd(0) species has formed and oxidative addition is occurring. If the solution remains pale yellow, the catalyst is dead or oxygen has poisoned the system.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature (25 °C) under an Argon atmosphere.

  • Monitor progress via TLC (Eluent: 10% EtOAc in Hexanes) every 2 hours.

  • Validation Checkpoint 2: The starting aryl iodide (

    
    , UV-active) will gradually disappear. The coupled product (
    
    
    
    ) will appear as a distinct, intensely UV-active spot (often exhibiting a bright blue fluorescence under 254 nm UV light due to the extended extended
    
    
    -conjugation of the newly formed internal alkyne).

Step 4: Targeted Workup

  • Once TLC indicates complete consumption of the aryl iodide, quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Causality: Why

    
    ? The ammonium ions act as strong chelating agents for copper. This pulls the copper salts into the aqueous phase (turning it visibly blue/green), preventing the copper from streaking through your silica gel column during purification and contaminating the final product.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes).

  • Isolate the pure ethyl 2-(2-(alk-1-ynyl)phenoxy)propanoate as a pale yellow oil or solid.

G Step1 1. Degassing (Argon Sparge) Step2 2. Reagent Addition (ArI, Alkyne, Pd/Cu) Step1->Step2 Step3 3. Reaction (Stir RT, TLC Monitor) Step2->Step3 Step4 4. Quench (NH4Cl Wash) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for the Sonogashira coupling emphasizing self-validating checkpoints.

Downstream Utility: Benzofuran Synthesis

The isolated ethyl 2-(2-(alk-1-ynyl)phenoxy)propanoate is not typically the final target. It is strategically designed for cycloisomerization. By treating this intermediate with a carbophilic Lewis acid (such as


, 

, or even simple base-catalyzed conditions depending on the alkyne substituent), the oxygen atom of the ether linkage attacks the activated alkyne. This cascade rapidly constructs the highly stable benzofuran ring system, with the propanoate ester remaining intact at the 2-position or participating in further functionalization [3].

References

  • Qi, X., et al. (2017). Facile benzofuran synthesis: Palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates under CO gas-free conditions. Tetrahedron Letters, 58(43), 4153-4155. Available at:[Link]

  • Juchum, M., et al. (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1785-1803. Available at:[Link]

  • Sugiyama, K., et al. (2014). Synthesis of novel benzofuran fused 1-azaazulene derivative by tandem intermolecular Suzuki coupling/intramolecular Buchwald-Hartwig type coupling. Heterocycles, 88(1), 463-475.
Application

Application Note: Synthesis of 1-Aryl-1,2-di(tosyloxy)ethanes via Iodine(III)-Mediated Dioxytosylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and enantioselective control using hypervalent iodine(III) reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and enantioselective control using hypervalent iodine(III) reagents.

Strategic Rationale & Chemical Significance

The 1,2-difunctionalization of alkenes is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the dioxytosylation of styrenes to yield 1-aryl-1,2-di(tosyloxy)ethanes provides highly versatile electrophilic scaffolds. These intermediates are readily converted into chiral epoxides, diamines, and diols via subsequent nucleophilic displacement.

Historically, such oxidations relied on toxic transition metals (e.g., osmium or lead). However, hypervalent iodine(III) reagents—specifically Koser’s reagent ([hydroxy(tosyloxy)iodo]benzene, HTIB) and its chiral lactate-based derivatives—have emerged as powerful, metal-free, and environmentally benign alternatives 1. By leveraging the immense electrophilicity of the iodine(III) center, chemists can achieve excellent syn/anti stereocontrol and high enantiomeric excesses (up to 96% ee) under mild conditions.

Mechanistic Causality & Reaction Dynamics

To execute this protocol successfully, one must understand the causality behind the reagent interactions. The reaction does not proceed via a simple concerted mechanism; rather, it is a stepwise electrophilic addition followed by a stereospecific nucleophilic attack.

  • Ligand Exchange & Activation: The iodine(III) precursor undergoes ligand exchange with p-toluenesulfonic acid (TsOH) to form a highly electrophilic aryl-λ³-iodane species.

  • Electrophilic Addition: The activated iodine(III) reagent attacks the electron-rich π-system of the styrene derivative. In asymmetric synthesis, chiral ligands (e.g., (R)-2-(2-iodophenoxy)propanoate derivatives) effectively shield one face of the alkene, dictating an Si-face attack 2.

  • Intermediate Formation: A transient, cyclic iodonium-like intermediate (I1) is formed.

  • Nucleophilic Ring-Opening (S_N2): The tosylate anion (TsO⁻) acts as a nucleophile, attacking the intermediate. Strict temperature control is required here to favor the S_N2 pathway over S_N1 heterolysis, which would lead to racemization or 1,2-aryl migration byproducts 3.

Mechanism Styrene 1-Arylalkene (Styrene) Addition Electrophilic Addition (Si-face attack) Styrene->Addition Reagent Iodine(III) Reagent + TsOH Reagent->Addition Intermediate Cyclic Iodonium Intermediate (I1) Addition->Intermediate SN2 SN2 Nucleophilic Attack by TsO⁻ Intermediate->SN2 Favored at -50 °C Rearrangement 1,2-Aryl Migration (Side Reaction) Intermediate->Rearrangement Competing at higher temp Product 1-Aryl-1,2-di(tosyloxy)ethane (Target) SN2->Product Byproduct Rearranged Byproduct (Achiral) Rearrangement->Byproduct

Fig 1: Mechanistic divergence in the I(III)-mediated dioxytosylation of styrenes.

Experimental Design & Causality of Conditions

Every parameter in this protocol is designed to validate the reaction's integrity and suppress off-target pathways:

  • Solvent Selection (Dichloromethane): A strictly non-nucleophilic solvent is mandatory. Using solvents like acetonitrile or alcohols will result in solvent-trapped byproducts (e.g., Ritter-type reactions or ethers) due to the highly reactive cationic intermediate.

  • Cryogenic Control (-50 °C): The S_N2 attack by the bulky tosylate anion is sterically demanding and slow. If the temperature rises, the C–I bond in the intermediate prematurely cleaves, forming a planar benzylic carbocation. This triggers a 1,2-aryl shift (yielding α-aryl-β-tosyloxy ketones) and destroys enantiomeric excess.

  • Reductive Quenching (Na₂S₂O₃): Hypervalent iodine reagents are potent oxidants. Quenching with sodium thiosulfate immediately reduces any unreacted I(III) to I(I), preventing uncontrolled oxidative degradation of the product during the concentration phase.

Workflow Prep Reagent Activation Dissolve Iodane + TsOH Cool Thermal Control Cool to -50 °C Prep->Cool React Substrate Addition Styrene dropwise Cool->React Monitor In-Process QC TLC Monitoring React->Monitor Quench Reductive Quench NaHCO3 / Na2S2O3 Monitor->Quench Purify Isolation Flash Chromatography Quench->Purify

Fig 2: Self-validating experimental workflow for the synthesis of 1,2-di(tosyloxy)ethanes.

Step-by-Step Methodologies

Protocol: Enantioselective Dioxytosylation of Styrenes

This protocol utilizes a lactate-based chiral aryl-λ³-iodane to achieve high enantioselectivity.

Materials Required:

  • Styrene derivative (1.0 mmol, 1.0 equiv)

  • Chiral lactate-based hypervalent iodine(III) reagent (1.2 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (2.5 mmol, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the chiral hypervalent iodine(III) reagent (1.2 mmol) and TsOH·H₂O (2.5 mmol) to the flask.

  • Solvation & Activation: Inject 8 mL of anhydrous DCM. Stir the suspension at room temperature for 15 minutes until a homogenous, slightly yellow solution forms. Validation Check: The dissolution indicates successful ligand exchange and the formation of the active electrophilic species.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -50 °C over 10 minutes.

  • Substrate Addition: Dissolve the styrene derivative (1.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes using a syringe pump to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the mixture at -50 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The reaction typically reaches completion within 4 to 12 hours depending on the electronic nature of the styrene.

  • Reductive Quench: Once the starting material is consumed, quench the reaction while still cold by adding 5 mL of a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Validation Check: The yellow tint of the reaction mixture should immediately dissipate, indicating the reduction of excess I(III).

  • Extraction & Drying: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to isolate the pure (S)-1-aryl-1,2-di(tosyloxy)ethane.

Quantitative Data Presentation

The efficacy of the chiral iodine(III)-mediated dioxytosylation is highly dependent on the electronic properties of the aryl ring. Electron-donating groups stabilize the intermediate but can increase the propensity for S_N1 racemization, whereas electron-withdrawing groups slow the reaction but maintain high stereofidelity.

Table 1: Substrate Scope and Enantioselective Yields for Dioxytosylation 1

Substrate (1-Arylalkene)Electronic NatureReaction Time (-50 °C)Isolated Yield (%)Enantiomeric Excess (ee %)
StyreneNeutral6 hours65%96% (S)
4-MethylstyreneWeakly Donating4 hours72%92% (S)
4-ChlorostyreneWeakly Withdrawing8 hours60%88% (S)
4-FluorostyreneWeakly Withdrawing8 hours68%90% (S)
3-BromostyreneWithdrawing10 hours55%85% (S)

Note: Yields and ee% are representative benchmarks based on optimized protocols utilizing (R)-2-(2-iodophenoxy)propanoate derived iodine(III) catalysts.

References

  • Enantioselective dioxytosylation of styrenes using lactate-based chiral hypervalent iodine(III) Source: Beilstein Journal of Organic Chemistry (2018) URL:[Link]

  • Chemistry of Polyvalent Iodine Source: Chemical Reviews - ACS Publications (2008) URL:[Link]

  • [Hydroxy(tosyloxy)iodo]benzene and closely related iodanes: The second stage of development Source: ResearchGate (Comprehensive Review) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-(2-iodophenoxy)propanoate Synthesis

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for optimizing the Williamson ether synthesis of ethyl 2-(2-iodop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for optimizing the Williamson ether synthesis of ethyl 2-(2-iodophenoxy)propanoate.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yield is consistently below 30%, and I detect a strong, pungent acrylic odor during workup. What is happening? A1: You are observing a classic competition between bimolecular nucleophilic substitution (SN2) and elimination (E2). Ethyl 2-bromopropanoate is a secondary alkyl halide. When reacted with a phenoxide base,1 (E2 elimination), which produces ethyl acrylate (the source of the acrylic odor) instead of your desired ether[1]. To suppress the E2 pathway, avoid using overly strong or bulky bases (like NaH or KOtBu) and strictly control your reaction temperature[2].

Q2: How does the structure of 2-iodophenol specifically complicate this synthesis? A2: The iodine atom at the ortho position of the phenol ring introduces severe steric hindrance. This bulky substituent physically blocks the nucleophilic trajectory required for the phenoxide oxygen to attack the secondary carbon of ethyl 2-bromopropanoate. To overcome this, you must enhance the nucleophilicity of the phenoxide by using a polar aprotic solvent like 3. These solvents solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, allowing it to overcome the steric barrier[3].

Q3: I am detecting significant amounts of 2-(2-iodophenoxy)propanoic acid instead of the ethyl ester. How do I prevent ester hydrolysis? A3: Ester hydrolysis occurs when trace water is present in the reaction mixture, especially under basic conditions at elevated temperatures. Ensure that your K2CO3 is strictly anhydrous (oven-dried before use) and that your solvents are dry. Switching from NaOH to a4 is critical to preserving the ethyl ester moiety[4].

Q4: Can I use an additive to accelerate the reaction and lower the required temperature? A4: Yes. The addition of catalytic or stoichiometric Potassium Iodide (KI) induces an in situ Finkelstein reaction[4]. The iodide ion displaces the bromide on ethyl 2-bromopropanoate to form ethyl 2-iodopropanoate. Because iodide is a superior leaving group, the subsequent SN2 attack by the sterically hindered 2-iodophenoxide requires less activation energy, allowing you to run the reaction at a lower temperature (e.g., 60°C–70°C) and thereby minimizing the high-heat-dependent E2 elimination pathway.

Part 2: Quantitative Optimization Data

To maximize the yield of ethyl 2-(2-iodophenoxy)propanoate, we have consolidated the critical optimization parameters into the following comparative matrix:

Optimization ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Base Selection NaOH or KOtBuAnhydrous K2CO3Prevents base-catalyzed ester hydrolysis and reduces E2 elimination.+20% to +30%
Solvent System Ethanol / WaterAnhydrous DMF or AcetonePolar aprotic environment maximizes phenoxide nucleophilicity.+15% to +25%
Reaction Additive NoneKI (0.2 to 0.5 eq.)Accelerates SN2 via Finkelstein halogen exchange.+10% to +15%
Thermal Control Reflux (>100°C)60°C – 70°CProvides enough energy to overcome steric clash while suppressing E2.+15%

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive mechanistic pathways and the critical intervention points for optimizing this specific synthesis.

Pathway Phenol 2-Iodophenol + Anhydrous K2CO3 Intermediate Sterically Hindered SN2 Transition State Phenol->Intermediate DMF, 70°C Halide Ethyl 2-bromopropanoate + KI Additive Halide->Intermediate Finkelstein Activation Product Ethyl 2-(2-iodophenoxy)propanoate (High Yield) Intermediate->Product SN2 Pathway Byproduct Ethyl Acrylate + Phenol (E2 Elimination) Intermediate->Byproduct Excess Heat / Strong Base

Mechanistic pathways in the synthesis of ethyl 2-(2-iodophenoxy)propanoate.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the reaction at every stage.

Step 1: Phenoxide Generation

  • Action: In an oven-dried round-bottom flask flushed with inert gas (N2 or Ar), dissolve 2-iodophenol (1.0 eq.) in anhydrous DMF (0.5 M concentration). Add finely powdered, oven-dried K2CO3 (1.5 eq.).

  • Validation Checkpoint: Stir at room temperature for 30 minutes. The suspension will undergo a slight color shift (often to a pale yellow/amber), confirming the deprotonation and formation of the 2-iodophenoxide anion.

Step 2: Electrophile Activation

  • Action: Add Potassium Iodide (KI) (0.2 eq.) to the stirring mixture.

  • Causality: This initiates the Finkelstein reaction, converting a portion of the incoming bromide into a more reactive iodide intermediate, priming the system for a lower-energy SN2 attack.

Step 3: Controlled Alkylation

  • Action: Dissolve ethyl 2-bromopropanoate (1.2 eq.) in a small volume of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes.

  • Causality: Dropwise addition keeps the localized concentration of the secondary halide low, mitigating runaway thermal spikes that favor the E2 elimination pathway.

Step 4: Thermal Maturation

  • Action: Heat the reaction mixture to 70°C and maintain for 12–16 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the lower-Rf 2-iodophenol spot disappears, replaced by a higher-Rf UV-active product spot.

Step 5: Selective Workup

  • Action: Cool the mixture to room temperature and quench with cold distilled water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate.

  • Validation Checkpoint: Wash the combined organic layers with 1M NaOH (aq). This crucial step deprotonates and extracts any unreacted 2-iodophenol into the aqueous layer. If the aqueous layer remains clear upon subsequent acidification, all starting phenol has been successfully removed.

Step 6: Isolation

  • Action: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace ethyl acrylate or DMF remains.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry , Master Organic Chemistry. 1

  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers , Benchchem.2

  • Design and synthesis of fused soluble epoxide hydrolase/peroxisome proliferator-activated receptor modulators , Royal Society of Chemistry (RSC Publishing). 4

  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes , National Institutes of Health (PMC).3

Sources

Optimization

Preventing deiodination during ethyl 2-(2-iodophenoxy)propanoate purification

Welcome to the technical support center for handling and purifying ethyl 2-(2-iodophenoxy)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying ethyl 2-(2-iodophenoxy)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sensitive aryl iodides. The inherent lability of the carbon-iodine bond presents unique challenges during purification, often leading to deiodination and contamination of the final product. This resource provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles to empower you to optimize your purification strategy.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during the purification workflow, providing immediate, actionable solutions.

Q1: I'm seeing a new, lower Rf spot on my TLC plate after running a silica gel column. Could this be the deiodinated product?

A1: Yes, this is a classic sign of on-column deiodination. The deiodinated analog, ethyl 2-phenoxypropanoate, is less polar than the parent iodo-compound, causing it to elute faster and appear as a new spot with a higher Rf value (closer to the solvent front) on your TLC plate. The acidic nature of standard silica gel is a primary culprit.

Root Cause Analysis: Standard silica gel is prepared by acidifying sodium silicate, which can leave residual acidic protons on the silanol (Si-OH) groups.[1][2] These acidic sites can catalyze the cleavage of the weak C-I bond, particularly when the purification process is lengthy.

Immediate Actions & Solutions:

  • Confirmation: Before taking corrective action, confirm the identity of the new spot. Carefully collect a fraction containing the impurity and analyze it by LC-MS. The deiodinated product will show a mass difference of 126.9 amu (the mass of iodine).

  • Use Passivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel before use.[3] This process, known as passivation, creates a more inert stationary phase. For compounds sensitive to acid, this is a critical, non-negotiable step.[4]

Experimental Protocol 1: Passivation of Silica Gel for Flash Chromatography

This protocol describes the neutralization of silica gel using a triethylamine (TEA) solution to prevent the degradation of acid-sensitive compounds.

Materials:

  • Standard silica gel (230-400 mesh)

  • Triethylamine (TEA), reagent grade

  • Non-polar solvent for slurry packing (e.g., Hexane or a low-polarity mixture like 98:2 Hexane:Ethyl Acetate)

  • Chromatography column

Procedure:

  • Prepare Neutralizing Eluent: Create a solution of 1-2% TEA in your starting chromatography eluent (e.g., 1 mL of TEA in 99 mL of Hexane).

  • Pack the Column: Pack your chromatography column with silica gel as you normally would, using the TEA-containing eluent to create the slurry.

  • Equilibrate the Column: Once packed, flush the column with 2-3 column volumes of the TEA-containing eluent. This ensures all acidic sites are thoroughly neutralized.

  • Switch to Mobile Phase: After equilibration, switch to your intended mobile phase (which can be without TEA if your compound is not base-sensitive) and run the chromatography as planned. Adding 0.5-1% TEA to the entire mobile phase can also be effective for particularly sensitive compounds.[3]

Q2: My final product yield is significantly lower than expected, and the NMR spectrum shows a mixture of my desired product and the deiodinated version. What went wrong during the workup?

A2: Deiodination during the aqueous workup is a common pitfall. Certain reagents used to quench reactions or remove excess starting materials can act as reducing agents, leading to the cleavage of the C-I bond. A frequent offender is sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), which are often used to quench reactions involving iodine.[5]

Mechanistic Insight: While effective at removing elemental iodine (I₂), these sulfur-based reducing agents can also facilitate reductive dehalogenation of the aryl iodide itself, especially under prolonged exposure or elevated temperatures.

Solution: Adopt a milder workup procedure that avoids harsh reducing agents.

Experimental Protocol 2: Recommended Aqueous Workup for Aryl Iodides

This protocol is designed to minimize deiodination during the post-reaction workup.

Procedure:

  • Initial Quench: If the reaction is in an organic solvent, cool it to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (Brine) (1x) The brine wash helps to break up emulsions and remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Q3: My purified ethyl 2-(2-iodophenoxy)propanoate looks clean by NMR, but it starts to turn yellow/brown and shows impurities after a few days. How should I store it properly?

A3: Aryl iodides are notoriously sensitive to light and air. [6][7] The observed degradation is likely due to photo-induced or radical-mediated deiodination. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage when exposed to energy in the form of light (especially UV light) or heat.[6] This can initiate a radical chain reaction, leading to product decomposition.

Table 1: Recommended Storage Conditions for Ethyl 2-(2-iodophenoxy)propanoate
ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the rate of all chemical degradation pathways.[8]
Light Exposure Amber glass vial or vial wrapped in aluminum foilPrevents photo-induced degradation by blocking UV and visible light.[9][10][11]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation and minimizing radical-mediated decomposition pathways.[8]
Container Tightly sealed vial with a PTFE-lined capPrevents moisture ingress and solvent evaporation.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you proactively design robust purification and handling strategies.

Q1: What exactly is deiodination, and why is my compound particularly susceptible?

A1: Deiodination is the chemical process of removing an iodine atom from a molecule. In your compound, ethyl 2-(2-iodophenoxy)propanoate, it involves the cleavage of the bond between the iodine atom and the phenyl ring. Aryl iodides are more prone to this than their bromo or chloro analogs due to the lower bond dissociation energy of the C-I bond. Several mechanisms can be at play.

DeiodinationPathways cluster_acid Acid/Base Catalyzed cluster_radical Radical Mediated cluster_metal Metal Catalyzed Aryl_I Aryl-I (Ethyl 2-(2-iodophenoxy)propanoate) Acid H+ (e.g., acidic silica) Radical Light (hν) / Heat (Δ) Metal Trace Metals (e.g., Pd, Cu) Aryl_H Aryl-H (Deiodinated Product) Acid->Aryl_H Protonolysis Radical->Aryl_H Homolytic Cleavage Metal->Aryl_H Reductive Dehalogenation PurificationWorkflow cluster_chrom Chromatography Route start Crude Product workup Mild Aqueous Workup (Protocol 2) start->workup concentrate1 Concentrate in vacuo (<40°C, Protect from Light) workup->concentrate1 purify_choice Choose Purification Method concentrate1->purify_choice passivate Passivate Silica (Protocol 1) purify_choice->passivate If Chromatography recrystallize Recrystallization purify_choice->recrystallize If Crystalline column Column Chromatography (Wrap column in foil) passivate->column concentrate2 Combine & Concentrate Fractions (<40°C, Protect from Light) column->concentrate2 analyze Analyze Purity (NMR, LC-MS) recrystallize->analyze concentrate2->analyze store Store Product (-20°C, Inert Atmosphere, Dark) analyze->store If Pure

Sources

Troubleshooting

Technical Support Center: Optimizing Mitsunobu Etherification for 2-Iodophenoxy Ethers

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for synthetic chemists, researchers, and drug development professionals facing bottlenecks in the Mitsunobu-mediated synthesis of 2-iodophenoxy eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for synthetic chemists, researchers, and drug development professionals facing bottlenecks in the Mitsunobu-mediated synthesis of 2-iodophenoxy ethers. The Mitsunobu reaction is a powerful tool for forming C–O bonds with clean stereochemical inversion[1]. However, the ortho-iodo substituent on 2-iodophenol introduces unique electronic and steric variables that can derail standard protocols. Here, we dissect the causality behind common failures and provide field-proven, self-validating solutions.

Mechanistic Pathways & Experimental Workflows

Understanding the precise sequence of intermediate formation is critical for troubleshooting. The reaction relies on the delicate interplay between triphenylphosphine (


), a dialkyl azodicarboxylate (e.g., DIAD), the alcohol, and 2-iodophenol[1].

Logical flow of the Mitsunobu reaction mechanism for 2-iodophenoxy ether synthesis.

Step-by-step experimental workflow for optimized Mitsunobu etherification.

Troubleshooting Guide & FAQs

Q1: My yields are consistently low (<40%) when coupling 2-iodophenol with secondary or sterically hindered alcohols. How can I drive the reaction to completion? Causality & Solution: The ortho-iodo group imposes significant steric bulk, which impedes the final


 attack of the phenoxide onto the alkoxyphosphonium intermediate. If the activation energy for this step is too high, competing side reactions (like alcohol elimination) take over. To overcome this barrier without causing thermal degradation of the betaine intermediate, apply ultrasonication . Sonication-assisted Mitsunobu reactions have been proven to drastically increase reaction rates and yields for sterically encumbered substrates by enhancing mass transfer and providing localized energy cavitation[2].
Actionable Step:  Transfer your reaction flask to an ultrasonic bath (40 kHz) at room temperature immediately after the addition of DIAD, rather than relying on conventional magnetic stirring.

Q2: I am observing a significant amount of alkylated hydrazine byproduct instead of my desired 2-iodophenoxy ether. What is causing this? Causality & Solution: This side reaction occurs when the azodicarboxylate anion outcompetes the 2-iodophenoxide for nucleophilic attack on the activated alcohol. While 2-iodophenol has a highly favorable


 (approx. 8.4) compared to un-substituted phenol, improper reagent stoichiometry or addition order can leave the betaine unprotonated[1].
Actionable Step:  Verify your order of addition. Never pre-mix 

and DIAD in the absence of the acidic 2-iodophenol. Pre-mix 2-iodophenol, the alcohol, and

in THF, then add DIAD dropwise at 0 °C. This ensures the betaine is immediately protonated by the phenol upon formation, sequestering the hydrazine anion and preventing it from acting as a nucleophile.

Q3: Triphenylphosphine oxide (TPPO) and hydrazine byproducts are co-eluting with my 2-iodophenoxy ether during silica gel chromatography. Are there alternative reagents to simplify purification? Causality & Solution: TPPO is notoriously difficult to separate from moderately polar aryl ethers because they often share similar retention factors (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on silica.
Actionable Step:  Substitute standard DEAD/DIAD with di-4-chlorobenzyl azodicarboxylate (DCAD)  and use polymer-bound triphenylphosphine (PS-

). DCAD produces a hydrazine byproduct that easily precipitates in dichloromethane, and PS-

allows the phosphine oxide to be removed via simple vacuum filtration.

Quantitative Optimization Data

To facilitate rapid experimental design, the following table summarizes the shift from standard to optimized parameters when dealing with 2-iodophenol and hindered alcohols.

Optimization ParameterStandard ConditionsOptimized Conditions for Hindered Substrates
Solvent THF (Anhydrous)Toluene or THF (Strictly Anhydrous)
Phosphine Source

(1.2 eq)
Polymer-bound

(1.5 eq)
Azodicarboxylate DIAD or DEAD (1.2 eq)DCAD or DIAD (1.2 - 1.5 eq)
Agitation Method Magnetic StirringUltrasonication (40 kHz)
Temperature Profile 0 °C

Room Temp
0 °C

Room Temp (controlled bath)
Typical Yield Range 40% - 60%75% - 90%

Self-Validating Experimental Protocol

This protocol is engineered to provide built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage[3].

Reagents:

  • 2-Iodophenol (1.0 eq, 6.0 mmol)

  • Alcohol substrate (1.2 eq, 7.2 mmol)

  • Triphenylphosphine (

    
    ) (1.2 eq, 7.2 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 7.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a round-bottom flask under argon. Add 2-iodophenol (1.32 g, 6.0 mmol), the alcohol substrate (7.2 mmol), and

    
     (1.89 g, 7.2 mmol).
    
  • Solvation & Cooling: Dissolve the mixture in 30 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the exothermic degradation of the betaine intermediate before it can be protonated by the phenol.

  • Activation (DIAD Addition): Add DIAD (1.43 mL, 7.2 mmol) dropwise over 15-30 minutes via a syringe pump.

    • Validation Checkpoint 1: The solution will temporarily turn deep yellow/orange as the betaine forms, then fade as it is rapidly protonated by the 2-iodophenol. A persistent dark orange color indicates the betaine is not being consumed, pointing to wet solvent or inactive phenol.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir (or sonicate for hindered alcohols) for 30 to 120 minutes.

    • Validation Checkpoint 2 (TLC): Monitor the reaction using TLC (e.g., 10% Ethyl Acetate in Hexanes). Look for the disappearance of the UV-active 2-iodophenol spot and the emergence of a less polar spot corresponding to the ether.

  • Workup: Quench the reaction by adding 1M NaOH (10 mL) to deprotonate and wash away any unreacted 2-iodophenol. Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure 2-iodophenoxy ether.
    

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. NIH.
  • Sonication-Assisted Mitsunobu Etherification of Sterically Encumbered and Intramolecular Hydrogen Demanding Compounds. ITS.
  • Supporting Information Intramolecular carbonickel
  • Mitsunobu and Related Reactions: Advances and Applic

Sources

Optimization

Removing unreacted 2-iodophenol from ethyl 2-(2-iodophenoxy)propanoate product

Welcome to the technical support guide for the purification of ethyl 2-(2-iodophenoxy)propanoate. This document provides in-depth troubleshooting advice and detailed protocols for removing unreacted 2-iodophenol, a commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of ethyl 2-(2-iodophenoxy)propanoate. This document provides in-depth troubleshooting advice and detailed protocols for removing unreacted 2-iodophenol, a common impurity encountered during the synthesis of this compound. Our goal is to equip you with the scientific principles and practical methodologies to achieve high product purity in your research and development endeavors.

Troubleshooting & FAQs

This section directly addresses common issues encountered during the purification process.

Q1: My crude product NMR shows a significant amount of unreacted 2-iodophenol. What is the most straightforward way to remove it?

A1: The most efficient and direct method is a liquid-liquid extraction utilizing a dilute aqueous base, often referred to as an acid-base extraction. This technique exploits the acidic nature of the phenolic hydroxyl group in 2-iodophenol, which is absent in your neutral ester product, ethyl 2-(2-iodophenoxy)propanoate.[1][2] A simple wash with a solution like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will selectively convert the 2-iodophenol into its water-soluble salt, pulling it from the organic phase into the aqueous phase.[3][4]

Q2: I performed a basic wash, but I still see some 2-iodophenol in my product. What could have gone wrong?

A2: There are several potential reasons for incomplete removal:

  • Insufficient Base: You may not have used enough of the basic solution to react with all the 2-iodophenol. It's advisable to use multiple washes rather than a single large one.

  • Weak Base: 2-Iodophenol has a pKa of approximately 8.51.[5] While a strong base like NaOH is very effective, a weaker base like sodium bicarbonate (NaHCO₃) may require more vigorous or repeated extractions to completely deprotonate the phenol.[2]

  • Poor Mixing: Inadequate mixing (shaking) of the biphasic system in the separatory funnel can lead to an incomplete extraction. Ensure you are shaking the funnel vigorously, with periodic venting, to maximize the surface area and facilitate the transfer between layers.

  • Emulsion Formation: An emulsion may have formed at the interface of the organic and aqueous layers, trapping some of the organic layer containing the impurity. If this occurs, allowing the funnel to stand for a longer period or adding brine (saturated NaCl solution) can help break the emulsion.

Q3: Can I use column chromatography instead of a basic wash?

A3: Absolutely. Column chromatography is an excellent alternative for purification.[6][7][8] It separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[9] Since 2-iodophenol is more polar than the ethyl 2-(2-iodophenoxy)propanoate ester due to its hydroxyl group, the ester will elute from the column faster. This method is particularly useful if you have other non-acidic impurities of different polarities to remove as well.[10]

Q4: How do I choose between liquid-liquid extraction and column chromatography?

A4: The choice depends on your specific needs, including the scale of your reaction, the nature of other potential impurities, and the desired final purity. A comparison is provided in the table below. For simply removing an acidic starting material from a neutral product, liquid-liquid extraction is typically faster and more scalable.

Scientific Principles of Separation

The successful separation of unreacted 2-iodophenol from the desired ethyl 2-(2-iodophenoxy)propanoate product hinges on the significant difference in their chemical properties, specifically their acidity.

  • 2-Iodophenol: This molecule contains a hydroxyl (-OH) group directly attached to a benzene ring, making it a weak acid (pKa ≈ 8.51).[5] It can donate a proton to a base, forming the water-soluble sodium 2-iodophenoxide salt.

  • Ethyl 2-(2-iodophenoxy)propanoate: This is your target molecule. It is an ester and lacks the acidic phenolic proton. For the purposes of this separation, it is considered a neutral organic compound. It remains dissolved in the organic solvent during a basic wash.

The acid-base reaction that enables this separation is as follows:

IC₆H₄OH (organic soluble) + NaOH (aqueous) → IC₆H₄O⁻Na⁺ (aqueous soluble) + H₂O

This conversion of the phenol into its ionic salt form drastically increases its solubility in the aqueous phase, allowing for its effective removal from the organic phase containing your ester product.[1]

Physical Properties of Reactant and Product

A clear understanding of the physical properties of the compounds involved is crucial for designing an effective purification strategy.

Property2-IodophenolEthyl 2-(2-iodophenoxy)propanoate
Molecular Formula C₆H₅IOC₁₁H₁₃IO₃
Molar Mass 220.01 g/mol 320.12 g/mol
Appearance Pale yellow to pink solid[11]Colorless to pale yellow oil (Predicted)
Melting Point 37-40 °C[12]N/A
Boiling Point 186-187 °C @ 160 mmHg[12]>200 °C (Predicted)
Acidity (pKa) ~8.51[5]Neutral
Solubility Soluble in organic solvents; slightly soluble in water.[12]Soluble in organic solvents; insoluble in water.

Experimental Protocols

Below are detailed, step-by-step protocols for the two recommended purification methods.

Method 1: Liquid-Liquid Extraction (Acid-Base Wash)

This is the preferred method for its speed, efficiency, and scalability in removing acidic impurities.

Protocol Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc), in a volume approximately 10-20 times the volume of the crude oil. Transfer this solution to a separatory funnel.

  • First Basic Wash: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel, equivalent to about one-third of the organic layer's volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent again. Repeat this process several times.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The less dense organic layer (e.g., diethyl ether) will typically be on top, while the denser aqueous layer will be on the bottom.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the basic wash (steps 2-5) one or two more times to ensure complete removal of the 2-iodophenol.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove any residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified ethyl 2-(2-iodophenoxy)propanoate.

G cluster_setup Setup cluster_extraction Extraction Cycle (Repeat 2-3x) cluster_workup Workup crude Crude Product dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_base Add 1M NaOH(aq) sep_funnel->add_base shake_vent Shake & Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers aq_out Aqueous Layer (Contains Impurity) separate_layers->aq_out Drain org_layer Organic Layer (Contains Product) separate_layers->org_layer Retain org_layer->add_base Repeat Wash brine_wash Wash with Brine org_layer->brine_wash dry Dry over Na₂SO₄ brine_wash->dry filter Filter dry->filter evaporate Concentrate (Rotary Evaporator) filter->evaporate pure_product Purified Product evaporate->pure_product

Workflow for Liquid-Liquid Extraction.
Method 2: Flash Column Chromatography

This method is ideal for achieving very high purity or when multiple impurities of varying polarities are present.

Protocol Steps:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent (solvent system). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product spot and the 2-iodophenol spot, with an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin moving the solvent through the column. The less polar ester product will travel down the column faster than the more polar 2-iodophenol.

  • Fraction Collection: Collect the eluting solvent in a series of fractions using test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified ethyl 2-(2-iodophenoxy)propanoate.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation tlc Determine Eluent (TLC) pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Concentrate (Rotary Evaporator) combine->evaporate pure_product Purified Product evaporate->pure_product

Workflow for Flash Column Chromatography.

Method Comparison

FeatureLiquid-Liquid Extraction (Acid-Base)Flash Column Chromatography
Primary Use Removing acidic/basic impurities.Separating mixtures based on polarity.
Speed Fast (typically < 1 hour).Slower (can take several hours).
Scalability Excellent; easily scaled to large quantities.Good, but becomes more cumbersome at very large scales.
Solvent Usage Moderate.High.
Cost Low (common solvents and reagents).Higher (requires silica gel and large solvent volumes).
Achievable Purity Good to excellent for removing the target impurity.Excellent; can separate multiple impurities.

References

  • 2-Iodophenol - Grokipedia. (n.d.).
  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]

  • 2-Iodophenol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Heringklee, W. (1962). Process for removing phenol from a phenol-containing oil (U.S. Patent No. 3,069,354). U.S.
  • How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Journal of Chemical Education. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • preparation of esters. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Indian Journal of Chemistry. [Link]

  • Process for the separation of alcohols and phenols from mixtures. (1932, November 8).
  • Process for separation of phenols from aqueous mixtures containing them. (1964, November 3).
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-(2-Iodophenoxy)propanoate Under Basic Hydrolysis Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the basic hydrolysis of ethyl 2-(2-iodophenoxy)propanoate. This guide is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the basic hydrolysis of ethyl 2-(2-iodophenoxy)propanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve your desired outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the basic hydrolysis of ethyl 2-(2-iodophenoxy)propanoate. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Incomplete or Slow Hydrolysis

You've been running the hydrolysis reaction, but analysis (TLC, LC-MS, 1H NMR) shows a significant amount of starting material remaining even after extended reaction times.

Potential Causes:

  • Insufficient Base: The hydrolysis of an ester under basic conditions, also known as saponification, is irreversible and consumes one equivalent of the base to form the carboxylate salt.[1][2][3] If the base is present in catalytic amounts or is not strong enough, the reaction will not proceed to completion.

  • Low Reaction Temperature: Like many chemical reactions, the rate of ester hydrolysis is temperature-dependent. Insufficient heat can lead to a sluggish reaction.

  • Poor Solubility: Ethyl 2-(2-iodophenoxy)propanoate may have limited solubility in a purely aqueous basic solution, leading to a slow reaction rate due to the heterogeneous nature of the mixture.

  • Inappropriate Solvent System: The choice of solvent is crucial for ensuring that both the ester and the hydroxide ions are in the same phase to react.

Solutions:

  • Ensure Stoichiometric Amount of Base: Use at least one equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For practical purposes, using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.[4]

  • Increase Reaction Temperature: Heating the reaction mixture is a common practice to accelerate ester hydrolysis.[5][6] Refluxing the solution is often employed to maintain a consistent and elevated temperature.

  • Employ a Co-solvent: To improve solubility, use a mixture of water and a water-miscible organic solvent such as tetrahydrofuran (THF), ethanol, or methanol.[4] A 1:1 mixture of THF and water is a common starting point.

  • Monitor Reaction Progress: Regularly monitor the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[4][7]

Issue 2: Unexpected Side Products Observed

Your reaction mixture shows the formation of unexpected compounds in addition to or instead of the desired 2-(2-iodophenoxy)propanoic acid.

Potential Causes:

  • Cleavage of the Ether Bond: Aryl ethers can be cleaved under certain conditions, although they are generally stable to basic hydrolysis.[8] However, prolonged exposure to harsh basic conditions and high temperatures might lead to some degree of ether cleavage, resulting in 2-iodophenol and other degradation products.

  • De-iodination: While less common under basic hydrolysis conditions for aryl iodides, dehalogenation can sometimes occur, especially if certain catalytic impurities are present or if the reaction is conducted under reductive conditions.

  • Racemization (if applicable): If you are starting with a stereochemically pure form of ethyl 2-(2-iodophenoxy)propanoate, the basic conditions could potentially lead to racemization at the chiral center alpha to the carbonyl group.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Avoid excessively high temperatures. If the desired hydrolysis is slow at lower temperatures, consider a stronger base or a more effective co-solvent system before resorting to extreme heat.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Quench the reaction as soon as it is complete.

  • Inert Atmosphere: While not always necessary for simple hydrolysis, if de-iodination is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative or reductive side reactions.

  • Purification: If minor side products are unavoidable, focus on developing a robust purification method (e.g., recrystallization, column chromatography) to isolate the desired product.

Issue 3: Difficulty in Isolating the Product

After the reaction is complete, you are struggling to isolate the 2-(2-iodophenoxy)propanoic acid in a pure form.

Potential Causes:

  • Incomplete Acidification: The product of basic hydrolysis is the carboxylate salt, which is soluble in the aqueous phase.[1][2] To precipitate the carboxylic acid, the solution must be acidified. If the pH is not sufficiently low, the product will remain in solution as the salt.

  • Emulsion Formation during Extraction: During the workup, vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making phase separation difficult.

  • Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous phase, leading to lower isolated yields.

Solutions:

  • Careful Acidification: After the hydrolysis is complete, cool the reaction mixture (e.g., in an ice bath) and slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring.[4] Monitor the pH with pH paper or a pH meter to ensure it reaches a pH of 3-4 to fully protonate the carboxylate.

  • Efficient Extraction:

    • Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

    • To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.

    • Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the basic hydrolysis of ethyl 2-(2-iodophenoxy)propanoate?

The basic hydrolysis of esters, or saponification, is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the overall hydrolysis to completion.[9]

  • Acidification: In a separate workup step, the addition of a strong acid protonates the carboxylate salt to yield the final carboxylic acid product.

G cluster_workup Workup FinalProduct Final Product: 2-(2-iodophenoxy)propanoic Acid Carboxylate Carboxylate Carboxylate->FinalProduct Acidification (e.g., HCl)

Q2: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the hydrolysis:

Analytical MethodPrincipleAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Separation based on polarity. The carboxylic acid product is more polar than the ester starting material.Fast, simple, and requires minimal sample.Not quantitative.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection with a mass spectrometer.Highly sensitive and can provide molecular weight information of reactants and products.[10]Requires specialized equipment.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Monitors the disappearance of signals from the ethyl group of the starting material and the appearance of new signals for the product.Provides quantitative data and structural information.[11]Requires access to an NMR spectrometer and larger sample volumes.
Gas Chromatography (GC) Can be used to monitor the disappearance of the volatile ester starting material.[12]Good for quantitative analysis of volatile compounds.The carboxylic acid product is not volatile and may require derivatization.
Spectrophotometry Can be used if there is a significant change in UV-Vis absorbance between the reactant and product.[7][10][13]Can allow for real-time monitoring.[10]May not be applicable if there is no distinct chromophore change.
Q3: Are there any specific safety precautions I should take?

Yes, always follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate gloves.

  • Handling of Bases: Strong bases like NaOH and KOH are corrosive. Avoid contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Handling of Acids: Strong acids like HCl are also corrosive. Handle with care, especially during the acidification step.

  • Heating: When heating the reaction, use a heating mantle and a reflux condenser to prevent the loss of solvent. Never heat a closed system.

Q4: What is the expected outcome of the hydrolysis?

The expected product of the basic hydrolysis of ethyl 2-(2-iodophenoxy)propanoate is 2-(2-iodophenoxy)propanoic acid, which is formed after the initial saponification reaction is followed by an acidic workup.[2][14] The other product is ethanol.

G

III. References

  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • A facile dialkyl ether cleavage and rearrangement under mildly basic conditions during the Williamson synthesis with β-cyclodextrin. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. (2026, February 28). Retrieved from [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. (2026, February 24). Save My Exams. Retrieved from [Link]

  • Reductive cleavage of diaryl ethers a. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Hydrolysis: Mechanism, Types & Examples Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. (n.d.). PMC. Retrieved from [Link]

  • Determination of the Esters by Alkaline Hydrolysis. (n.d.). Tennessee Academy of Science. Retrieved from [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007, September 5). PubMed. Retrieved from [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (n.d.). Academia.edu. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Light-Sensitive Iodo-Phenoxy Esters

Topic: Purification & Handling of Photolabile Aryl Iodides Ticket ID: PUR-IPE-001 Status: Active Guide Executive Summary: The "Weak Link" Mechanism Why is this difficult? The core challenge in purifying iodo-phenoxy este...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling of Photolabile Aryl Iodides Ticket ID: PUR-IPE-001 Status: Active Guide

Executive Summary: The "Weak Link" Mechanism

Why is this difficult? The core challenge in purifying iodo-phenoxy esters lies in the Carbon-Iodine (C-I) bond . This bond is notoriously weak (


 50–65 kcal/mol) compared to C-Br or C-Cl. Upon exposure to UV or visible light, the C-I bond undergoes homolytic cleavage , generating an aryl radical and an iodine radical.
  • The Cascade: The iodine radicals recombine to form molecular iodine (

    
    ), which acts as a Lewis acid and oxidant, potentially catalyzing transesterification, polymerization of the phenoxy core, or simply contaminating the product with a stubborn purple/brown impurity.
    
  • The Phenoxy Factor: The electron-rich phenoxy ring stabilizes the resulting radical intermediates, paradoxically making the initial photolysis easier and the subsequent side-reactions more rapid.

Visualization: The Photolytic Degradation Pathway

The following diagram illustrates why your compound degrades and how to intervene.

PhotolysisMechanism Compound Iodo-Phenoxy Ester (Intact) Cleavage Homolytic Cleavage Compound->Cleavage Exposure Light UV/Vis Light (hv) Light->Cleavage Radicals Aryl Radical + I• Cleavage->Radicals Iodine Free Iodine (I2) (Purple Contaminant) Radicals->Iodine Recombination SideRxn Oligomers/Oxidation Radicals->SideRxn Coupling Foil Intervention: Aluminium Foil / Amber Glass Foil->Light Blocks Thio Intervention: Na2S2O3 Wash Thio->Iodine Reduces to I-

Figure 1: Mechanism of photolytic degradation and critical intervention points.

Pre-Purification Protocol: The "Redox Reset"

Before any chromatography or crystallization, you must strip free iodine. If your crude oil is even slightly pink or brown, it contains


, which will catalyze further degradation on the column.

The Thiosulfate Wash (Mandatory Step):

  • Dissolve: Take crude material up in a non-polar solvent (Hexanes or Et2O preferred; DCM if solubility is poor).

  • Wash: Shake vigorously with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer should transition from brown/purple to pale yellow/colorless immediately as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Dry: Wash with brine, dry over

    
     (avoid 
    
    
    
    if the ester is acid-sensitive, as commercial anhydrous
    
    
    can be slightly acidic).
  • Concentrate: Rotovap at <35°C with the flask wrapped in foil.

Method A: "The Sprint" – Flash Chromatography

Silica gel is slightly acidic and provides a vast surface area for light interaction. The goal is to minimize the "residence time" of the compound on the silica.[1]

The Setup
ComponentSpecificationReason
Stationary Phase Neutralized Silica (Optional)If ester is acid-labile, pre-wash silica with 1%

in hexanes.
Column Shielding Aluminum Foil Wrap the entire column and the fraction collector tubes.
Solvent System Hexanes/EtOAc or Heptane/EtOAcAvoid chlorinated solvents if possible (DCM can generate radicals under intense light).
Loading Liquid Loading (DCM)Avoid "dry loading" on silica, which maximizes surface area exposure to air/light.
Operational Workflow
  • Equilibrate: Flush column with non-polar solvent.

  • Load: Inject sample swiftly.

  • Elute Fast: Use a flow rate 20-30% higher than standard. Flash chromatography is a race against decomposition.

  • Collect: Collect into foil-wrapped or amber tubes.

  • Evaporate Immediately: Do not leave fractions sitting in the hood lights.

Method B: "The Shield" – Crystallization

Crystallization is superior to chromatography for iodo-esters because the crystal lattice protects the internal molecules from light and oxygen.

Solvent Selection Matrix
Solvent PairApplicationNotes
Hexanes / EtOAc General PurposeGood for lipophilic esters. Start with hot hexanes, add EtOAc dropwise.
Ethanol (Abs.) Polar EstersGentle. Heating must be brief to avoid transesterification.
Toluene / Pentane Aromatic StackingToluene stabilizes the phenoxy ring via

-stacking.
Troubleshooting "Oiling Out"

Iodo-phenoxy esters often form oils rather than crystals due to flexible ester chains.

  • The Seed Trick: Save a tiny amount of crude solid (if available) or scratch the glass with a glass rod to induce nucleation.

  • The Dark Fridge: Place the hot solution in a distinct "warm" insulator (like a beaker wrapped in a towel), then place that entire assembly into a dark refrigerator. Slow cooling prevents oiling.

Decision Logic: Which Method?

DecisionTree Start Crude Material State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Yes Oil Viscous Oil State->Oil Yes Recryst Attempt Crystallization (Solvent: Hex/EtOAc) Solid->Recryst Flash Flash Chromatography (Foil Wrapped) Oil->Flash Result1 Crystals Formed? Recryst->Result1 Success Filter & Dry in Dark Result1->Success Yes Fail Oiled Out Result1->Fail No Fail->Flash Fallback

Figure 2: Decision matrix for purification method selection.

Troubleshooting & FAQs

Ticket #002: "My column turned purple halfway through."

Diagnosis: Iodine liberation (


) has occurred on the column. This is usually due to light exposure or interaction with acidic silica sites.
Remediation: 
  • Stop Flow: Immediately wrap the column in double-layer foil if not already done.

  • Flush: Increase solvent polarity slightly to flush the product off quickly.

  • Post-Column Wash: The collected fractions will likely contain

    
    . Wash the combined organic fractions with 10% 
    
    
    
    again before evaporating.
Ticket #003: "Product purity is high, but it degrades in the freezer."

Diagnosis: Residual iodine radicals or peroxide formation in the ether linkage. Remediation:

  • Stabilize: Store the compound over a few strands of Copper wire or Silver wool (scavenges free iodide).

  • Container: Store in an amber vial, flushed with Argon, sealed with Parafilm.

  • Temp: -20°C is standard, but ensure the freezer is dark (some have internal lights).

Ticket #004: "Can I use HPLC?"

Answer: Yes, but caution is required.[2][3]

  • UV Detection: The UV detector in the HPLC exposes the sample to high-intensity light. While the exposure time is short (seconds), highly sensitive iodo-compounds can degrade in the flow cell.

  • Fix: Use a lower intensity wavelength (e.g., 254nm instead of 210nm) or disable the UV lamp if you can use MS detection (Mass Spec) instead.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent choice and drying agents).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative source on homolytic cleavage of C-I bonds).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography parameters).

  • Grimm, J. B., et al. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Bond Formation. The Journal of Organic Chemistry. (Contains relevant protocols for handling light-sensitive halogenated xanthenes/esters).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl 2-(2-iodophenoxy)propanoate

Title: High-Field vs. Benchtop 1H NMR: A Comparative Guide for the Structural Verification of Ethyl 2-(2-iodophenoxy)propanoate Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop 1H NMR: A Comparative Guide for the Structural Verification of Ethyl 2-(2-iodophenoxy)propanoate

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Analytical Context

Ethyl 2-(2-iodophenoxy)propanoate is a highly functionalized intermediate frequently utilized in the synthesis of aryloxyalkanoic acid herbicides and complex pharmaceutical scaffolds[1]. Rapid and accurate structural verification of this compound during synthesis is a critical bottleneck in high-throughput laboratories.

Historically, 600 MHz high-field Nuclear Magnetic Resonance (NMR) spectroscopy has been the gold standard for this analysis. However, the advent of modern 80 MHz benchtop NMR systems—utilizing highly homogeneous permanent NdFeB magnets—has disrupted this paradigm, offering cryogen-free, at-line analysis[2]. This guide objectively compares the performance of high-field and benchtop NMR platforms for the structural verification of ethyl 2-(2-iodophenoxy)propanoate, providing actionable, self-validating experimental protocols.

Molecular Architecture & Mechanistic NMR Profiling

To understand the performance differences between NMR platforms, we must first analyze the unique magnetic environments within ethyl 2-(2-iodophenoxy)propanoate:

  • The Heavy Atom Effect: The massive electron cloud of the iodine atom at the ortho position of the phenoxy ring exerts a strong magnetic anisotropy and steric compression effect. This deshields the adjacent aromatic proton, shifting it significantly downfield to approximately 7.80 ppm (doublet of doublets)[1].

  • Chirality and Diastereotopicity (The Resolution Challenge): The molecule possesses a chiral center at the propanoate

    
    -carbon. Because of this asymmetry, the two protons of the ester methylene (-CH₂-) group are diastereotopic—meaning they are chemically and magnetically non-equivalent. They couple to each other (geminal coupling) and to the adjacent methyl group (vicinal coupling).
    
  • Aliphatic Signatures: The propanoate methyl group appears as a distinct doublet (~1.70 ppm, J = 6.8 Hz), while the ester methyl terminates as a triplet (~1.25 ppm, J = 7.1 Hz)[1].

Platform Comparison: 600 MHz vs. 80 MHz

The core difference between high-field and benchtop NMR lies in the Larmor frequency. While the chemical shift in parts-per-million (ppm) is independent of the magnetic field strength, the scalar coupling constants (J-couplings) in Hertz (Hz) remain fixed[3].

At 600 MHz, a 7 Hz coupling represents a very narrow ppm window (~0.01 ppm). Thus, the diastereotopic ester CH₂ protons resolve beautifully into a complex ABX₃ spin system (often appearing as overlapping double quartets)[3]. Conversely, at 80 MHz, that same 7 Hz coupling spans a much wider ppm range (~0.09 ppm). This causes severe second-order spectral overlap (roofing effects), reducing the diastereotopic protons to a broadened, unresolved pseudo-quartet[3].

Despite this loss of fine structure, benchtop systems excel in routine reaction monitoring where absolute resolution is secondary to speed and accessibility[4][5].

Table 1: Performance Matrix for Ethyl 2-(2-iodophenoxy)propanoate Analysis
Parameter600 MHz High-Field Spectrometer80 MHz Benchtop Spectrometer
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)
Resolution (Diastereotopic CH₂) Baseline resolved (ABX₃ multiplet)Unresolved (Broadened pseudo-quartet)
Limit of Detection (LOD) ~100 µmol/L (16 scans)~1 mmol/L (16 scans)[3]
Cryogen Dependency Liquid Helium & Nitrogen requiredNone (Cryogen-free)[2]
Time-to-Result Hours to Days (Core facility queue)< 5 Minutes (At-line access)[5]
Capital Expenditure > $500,000< $100,000

Self-Validating Experimental Protocol

The following protocol describes the at-line reaction monitoring of the Williamson ether synthesis (2-iodophenol + ethyl 2-bromopropionate)[1]. It is designed as a self-validating system to ensure absolute data integrity regardless of the instrument used.

Step 1: Reaction Quenching & Extraction

  • Action: Extract a 50 µL aliquot from the reaction mixture (K₂CO₃ in Acetonitrile). Quench with 100 µL of 1M HCl and extract with 500 µL of ethyl acetate.

  • Causality: The HCl neutralizes the basic K₂CO₃, halting the reaction instantly and preventing the base-catalyzed hydrolysis of the ethyl ester, preserving the analyte's structural integrity[1].

Step 2: Sample Preparation

  • Action: Evaporate the organic layer under N₂. Re-dissolve the residue in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass-wool plugged Pasteur pipette into a 5 mm precision NMR tube.

  • Causality: Filtration is critical. It removes microscopic paramagnetic particulates (e.g., trace metals or undissolved salts) that distort localized magnetic field homogeneity. Poor homogeneity prevents accurate shimming, which is especially detrimental to benchtop systems relying on permanent magnets[2].

Step 3: Acquisition Parameters & Self-Validation

  • Action: Set the Nucleus to ¹H, Spectral Width to 12 ppm, and the Relaxation Delay (D1) to 10 seconds. Acquire 16 scans (600 MHz) or 64 scans (80 MHz).

  • Causality: A D1 of 10 seconds ensures

    
     (longitudinal relaxation time) for all small-molecule protons. This guarantees that bulk magnetization fully returns to the Z-axis between pulses, making the resulting integrations strictly quantitative.
    
  • Validation Check: Integrate the ester CH₃ triplet (1.25 ppm) and set it to exactly 3.00. If the protocol was executed correctly, the chiral CH quartet (4.80 ppm) must integrate to 1.00 ± 0.05. If it does not, the D1 delay was insufficient, and the data must be discarded.

Analytical Workflow Visualization

Workflow cluster_NMR NMR Analysis Platforms Syn Williamson Ether Synthesis (2-Iodophenol + Ethyl 2-bromopropionate) Prep Sample Prep & Filtration (CDCl3 + 0.03% TMS) Syn->Prep 50 µL Aliquot Bench 80 MHz Benchtop NMR (Permanent Magnet) Prep->Bench At-line Analysis High 600 MHz High-Field NMR (Superconducting Magnet) Prep->High Core Facility Data1 Routine QC & Reaction Monitoring (Conversion tracking >95%) Bench->Data1 64 Scans Data2 Absolute Structural Elucidation (Diastereotopic Resolution) High->Data2 16 Scans

Caption: Workflow comparing benchtop and high-field NMR for the analysis of ethyl 2-(2-iodophenoxy)propanoate.

Conclusion & Recommendation

For the absolute structural elucidation of ethyl 2-(2-iodophenoxy)propanoate—specifically resolving the complex second-order spin systems generated by its chiral center—600 MHz High-Field NMR remains indispensable[3].

However, for process chemists and drug development professionals requiring rapid, at-line verification of reaction completion (e.g., tracking the disappearance of the 2-iodophenol peak and the emergence of the propanoate doublet), 80 MHz Benchtop NMR delivers perfectly actionable, comparable quantitative data without the logistical overhead of a core facility[4][5][6].

References

1.[4] Burger, J., et al. "Benchtop vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate (2022). URL:[Link] 2.[2] "Benchtop NMR Breaks New Ground." Technology Networks (2024). URL:[Link] 3.[6] Burger, J., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." PubMed - Journal of Pharmaceutical and Biomedical Analysis (2022). URL:[Link] 4.[5] Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Magritek / Industrial Crops and Products (2022). URL:[Link] 5.[3] Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments (2023). URL:[Link] 6.[1] Lin, S., et al. "Enantioselective Intramolecular Cyclization of Alkynyl Esters Catalyzed by Chiral Brønsted Base." The Royal Society of Chemistry (2015). URL:[Link]

Sources

Comparative

C13 NMR chemical shifts for ethyl 2-(2-iodophenoxy)propanoate

Topic: C13 NMR Chemical Shifts for Ethyl 2-(2-iodophenoxy)propanoate Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Distinguishing Ortho-Halogenated Phenoxy Ester...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for Ethyl 2-(2-iodophenoxy)propanoate Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Distinguishing Ortho-Halogenated Phenoxy Esters via Heavy-Atom Shielding

Executive Summary & Technical Context

In the development of phenoxypropionate herbicides and pharmaceutical intermediates, the precise regiochemistry of halogen substituents is critical for biological activity. Ethyl 2-(2-iodophenoxy)propanoate presents a unique spectroscopic challenge: the presence of an ortho-iodine atom introduces significant relativistic shielding effects that defy standard electronegativity trends.

This guide provides a comparative analysis of the Carbon-13 (


) NMR chemical shifts for this molecule.[1][2][3][4][5][6] Unlike standard spectral libraries that simply list peaks, this document focuses on the comparative diagnostics  required to distinguish the ortho-iodo isomer from its para-iodo and unsubstituted analogs, ensuring structural validation in synthetic workflows.

Structural Fragmentation & Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.

The Molecular "Map"
  • The Propanoate Backbone: A chiral center at the

    
    -position creates a distinct doublet/quartet system in 
    
    
    
    NMR, but in
    
    
    , we look for specific deshielding from the ether oxygen.
  • The Ethyl Ester: Diagnostic signals at high field (methyl) and mid-field (methylene).

  • The Aromatic Core: The critical region. The iodine atom exerts a "Heavy Atom Effect," causing the attached carbon to resonate significantly upfield (lower ppm), often overlapping with solvent peaks or aliphatic signals, leading to misassignment.

Visualization: Structural Numbering

Comparative Data Analysis

The following table contrasts the target molecule with its key "alternatives"—the unsubstituted parent and the para-isomer. This comparison highlights the diagnostic shifts required for quality control (QC).

Table 1: Comparative NMR Chemical Shifts (ppm in )
Carbon PositionTarget: Ortho-Iodo Alternative 1: Para-IodoAlternative 2: UnsubstitutedDiagnostic Note
C=O (Ester) 171.5 171.6171.8Non-diagnostic.
Aromatic C-I (Ipso) 88.0 - 92.0 83.0 - 85.0N/ACRITICAL: Upfield shift due to Heavy Atom Effect.
Aromatic C-O (Ipso) 156.5 157.5157.8Ortho-I causes slight shielding.
Alpha-CH 74.2 73.873.5Deshielded by ether oxygen.
Ester O-CH2 61.4 61.461.3Standard ester region.
Beta-CH3 18.6 18.518.6Standard aliphatic.
Ester CH3 14.1 14.114.1Standard aliphatic.
Expert Insight: The Heavy Atom Effect

In most organic molecules, attaching a halogen deshields the carbon (moves it downfield/higher ppm) due to electronegativity (e.g., C-Cl ~130 ppm). However, Iodine is different .[1] Due to the large electron cloud of Iodine, spin-orbit coupling becomes significant. This relativistic "Heavy Atom Effect" shields the attached carbon, pushing the C-I signal upfield to ~90 ppm .

  • QC Check: If you see a peak at ~130-140 ppm assigned to C-I, your assignment is incorrect, or the iodine has been displaced (e.g., by hydrolysis or substitution).

Experimental Protocol for Validation

To ensure the detection of the quaternary C-I carbon (which often has long relaxation times and low NOE enhancement), follow this optimized acquisition protocol.

Workflow: Signal Validation

protocol Figure 2: Optimized acquisition workflow for detecting quaternary iodinated carbons. Start Start: Sample Prep Conc Conc: >20mg/0.6mL Solvent: CDCl3 Start->Conc Param Set D1 (Relaxation) > 3.0 seconds Conc->Param Prevents saturation Acq Acquire 13C{1H} Min 512 Scans Param->Acq Check Check 80-95 ppm Region Acq->Check Result_Yes Peak Found: Confirm Ortho-Iodo Check->Result_Yes Signal Present Result_No No Peak: Increase D1 or Check Purity Check->Result_No Signal Absent

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30-50 mg of the compound in 0.6 mL of

    
    . Lower concentrations may result in the quaternary C-I peak being lost in the baseline noise.
    
  • Parameter Setup:

    • Pulse Sequence: Standard proton-decoupled

      
       (zgpg30 or equivalent).
      
    • Relaxation Delay (D1): Set to 3–5 seconds . The C-I carbon has no attached protons to facilitate relaxation via dipolar coupling. A short D1 (e.g., 1s) will saturate this signal, making it invisible.

    • Scans (NS): Minimum 512 scans for adequate S/N ratio.

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to enhance the signal-to-noise ratio for the quaternary carbons.

References & Authoritative Grounding

  • Heavy Atom Effect on

    
     Shifts: 
    
    • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS).

    • Source:

  • General

    
     Shift Tables (Esters & Aromatics): 
    
    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

    • Source:

  • Spectral Database for Organic Compounds (SDBS):

    • Reference for parent phenoxypropionate shifts.

    • Source:

  • PubChem Compound Summary:

    • (2S)-3-(4-iodophenyl)-2-[(2R)-oxiran-2-yl]propanoic acid (Analogous iodine shifts).

    • Source: [7]

Sources

Validation

Mass spectrometry fragmentation pattern of ethyl 2-(2-iodophenoxy)propanoate

Executive Summary Ethyl 2-(2-iodophenoxy)propanoate (CAS: 31253-08-4) represents a critical intermediate in the synthesis of phenoxy-propionic acid herbicides and specific pharmaceutical scaffolds. Its structural duality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-iodophenoxy)propanoate (CAS: 31253-08-4) represents a critical intermediate in the synthesis of phenoxy-propionic acid herbicides and specific pharmaceutical scaffolds. Its structural duality—combining a labile halogenated aromatic system with a stable aliphatic ester chain—presents unique analytical challenges.

This guide provides a technical comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) modalities for the characterization of this compound.[1][2] While ESI offers superior sensitivity for trace quantification in biological matrices, EI remains the gold standard for structural elucidation and isomer differentiation due to its rich, reproducible fragmentation fingerprint.

Structural Analysis & Physicochemical Context

Before detailing the fragmentation, it is essential to understand the bond energetics governing the mass spectral behavior.

FeatureMoietyAnalytical Implication
A Ortho-Iodine (C-I) Weakest bond (~57 kcal/mol). High mass defect. Susceptible to homolytic cleavage and "Ortho Effects."
B Ether Linkage (C-O-C) Directs charge localization to the oxygen lone pair. Facilitates

-cleavage.
C Ethyl Ester Prone to McLafferty rearrangement (loss of ethylene) and alkoxyl radical loss.

Comparative Analysis: EI vs. ESI Performance

Electron Ionization (EI) - The Structural Fingerprint

Mechanism: Hard ionization (70 eV) induces extensive fragmentation. Primary Utility: Structural confirmation, library matching, and identification of impurities.

Observed Fragmentation Pattern (Predicted): The EI spectrum is dominated by the competition between the stability of the aromatic ring and the lability of the C-I bond.

  • Molecular Ion (

    
    ):  m/z 320 (Distinctive, moderate intensity).
    
  • Base Peak Candidates:

    • m/z 247: Loss of the carbethoxy group (

      
      ). This forms a resonance-stabilized secondary carbocation adjacent to the ether oxygen.
      
    • m/z 193: Loss of Iodine radical (

      
      , 127 Da) from the molecular ion. This is a "signature" transition for iodo-aromatics.
      
  • Secondary Fragments:

    • m/z 275: Loss of ethoxy radical (

      
      , 45 Da).
      
    • m/z 292: McLafferty rearrangement (Loss of Ethylene, 28 Da).

Electrospray Ionization (ESI) - The Quantitation Engine

Mechanism: Soft ionization (Solution phase charge transfer). Primary Utility: High-throughput quantification, LC-MS coupling, biological residue analysis.

Observed Spectral Features:

  • Positive Mode (

    
    ):  Dominant 
    
    
    
    at m/z 321 or
    
    
    at m/z 343. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
  • Negative Mode (

    
    ):  generally poor response unless the ester is hydrolyzed to the free acid.
    
Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (70 eV)Low (Thermal/Electric Field)
Dominant Species Fragment Ions (m/z 247, 193)Adduct Ions (

,

)
LOD (Sensitivity) ng range (GC-MS)pg range (LC-MS/MS)
Iodine Specificity High (Direct observation of I loss)Low (Requires MS/MS to see I loss)
Matrix Tolerance Moderate (Requires extraction)Low (Susceptible to ion suppression)

Deep Dive: Fragmentation Mechanics (EI)

The following diagram illustrates the competing fragmentation pathways derived from the radical cation


.

Fragmentation M Molecular Ion [M]+. m/z 320 Frag1 [M - OEt]+ m/z 275 (Acylium Ion) M->Frag1 - OEt (45 Da) Frag2 [M - COOC2H5]+ m/z 247 (Ether-Stabilized Cation) M->Frag2 - COOEt (73 Da) (Major Pathway) Frag3 [M - I]+ m/z 193 (Phenoxy-Propanoate Cation) M->Frag3 - I• (127 Da) (Weak C-I Bond) Frag4 [M - C2H4]+ m/z 292 (Carboxylic Acid Radical) M->Frag4 - C2H4 (28 Da) (McLafferty) Frag1->Frag2 - CO (28 Da)

Figure 1: Proposed EI fragmentation pathways for Ethyl 2-(2-iodophenoxy)propanoate. The loss of the ester chain (m/z 247) and the Iodine atom (m/z 193) represent the two primary competing channels.

Mechanistic Insight: The "Ortho Effect"

In ortho-substituted diphenyl ethers and phenoxy esters, the proximity of the iodine atom to the ether oxygen and the side chain can facilitate unique rearrangements. Unlike the para-isomer, the ortho-isomer may exhibit a suppressed molecular ion intensity due to the steric strain and electronic repulsion between the Iodine lone pairs and the ether oxygen, accelerating the loss of the halogen.

Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Fingerprint identification of the synthesized standard.

  • Sample Preparation:

    • Dissolve 1 mg of Ethyl 2-(2-iodophenoxy)propanoate in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Vortex for 30 seconds.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

    • Inlet: Splitless mode at 250°C.

    • Temperature Program: 60°C (hold 1 min)

      
       20°C/min to 280°C 
      
      
      
      Hold 5 min.
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 50–400.

    • Threshold: 100 counts.

Protocol B: Trace Quantification via LC-MS/MS (ESI)

Objective: High-sensitivity detection in complex matrices.

  • Sample Preparation:

    • Dissolve sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes.

  • MS Parameters (MRM Mode):

    • Ionization: ESI Positive (+).

    • Precursor Ion: 343.0 (

      
      ) or 321.0 (
      
      
      
      ).
    • Product Ions (for Quant):

      • Transition 1:

        
         (Loss of Ethanol).
        
      • Transition 2:

        
         (Loss of Iodine).
        

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Phenoxy Propanoate Derivatives. NIST Standard Reference Database 1A v17. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • BenchChem Technical Data. Ethyl 2-Ethyl-3-Hydroxybutanoate Mass Spectrometry Guide. (Used as a template for ester fragmentation logic). Link

Sources

Comparative

Analytical Comparison Guide: Infrared (IR) Absorption of Ester Carbonyls in Phenoxy Propanoates

Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Executive Summary & Structural Significance Phenoxy propanoates (often referred to as "fops" in agrochemical development) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals

Executive Summary & Structural Significance

Phenoxy propanoates (often referred to as "fops" in agrochemical development) represent a highly active class of aryloxyphenoxypropionate compounds, including commercialized agents like haloxyfop-R-methyl, diclofop-methyl, and fluazifop-butyl. In drug and agrochemical formulation, confirming the structural integrity of the ester linkage is critical, as hydrolysis to the free acid drastically alters pharmacokinetics, bioavailability, and receptor binding affinity.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as the primary non-destructive modality for this validation. This guide objectively compares the ester carbonyl (νC=O) IR absorption characteristics of phenoxy propanoates against standard aliphatic and conjugated ester alternatives, providing a self-validating experimental framework for accurate spectral interpretation.

Mechanistic Insights: The Causality of Carbonyl Peak Shifts

To accurately identify phenoxy propanoates, analysts must understand why their ester carbonyl peaks deviate from theoretical baselines. The exact wavenumber of the ν(C=O) stretch is dictated by a competition between intramolecular electronic effects and intermolecular matrix interactions:

  • The Inductive Effect (-I) (Blue Shift): In a standard aliphatic ester (e.g., methyl propanoate), the ν(C=O) stretch typically resonates at ~1740 cm⁻¹. In phenoxy propanoates, the α-carbon is bonded to a highly electronegative phenoxy oxygen. This oxygen exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl carbon. This localized electron depletion increases the force constant (stiffness) of the C=O double bond, theoretically driving the absorption to a higher frequency ().

  • Matrix & Environmental Effects (Red Shift): Despite the -I effect, empirical data often shows the ν(C=O) peak of phenoxy propanoates appearing at lower wavenumbers (e.g., 1728 cm⁻¹). This is caused by intermolecular hydrogen bonding and dipole-dipole interactions when the compound is analyzed in a condensed phase (neat liquid, KBr pellet, or polymer nanocapsule). These interactions lengthen and weaken the C=O bond, counteracting the inductive effect and resulting in a net red shift ().

Comparative IR Analysis: Phenoxy Propanoates vs. Alternatives

The table below synthesizes quantitative FT-IR data, comparing the target phenoxy propanoates against alternative ester classes to establish a diagnostic baseline.

Compound ClassSpecific Chemicalν(C=O) Peak (cm⁻¹)Diagnostic Co-Peak (cm⁻¹)Phase / MatrixReference
Phenoxy Propanoate Haloxyfop-R-methyl17281218 (C-O-C)Neat / Methanol Extract
Phenoxy Propanoate Fluazifop-butyl1734~1250 (C-O-C)Liquid Film
Phenoxy Propanoate Diclofop-methyl1740–1750~1240 (C-O-C)KBr Wafer
Aliphatic Ester (Control)Methyl Propanoate~1740~1190 (C-O-C)Liquid FilmStandard Reference
Conjugated Ester (Alternative)Methyl Benzoate~1720~1270 (C-O-C)Liquid FilmStandard Reference

Insight: Phenoxy propanoates exhibit a broader ν(C=O) range (1728–1750 cm⁻¹) than simple aliphatic esters due to the competing α-phenoxy inductive effect and variable solid/liquid state packing.

Logical Workflow of Substituent Effects

G Base Base Aliphatic Ester (e.g., Methyl Propanoate) ν(C=O) ~ 1740 cm⁻¹ Inductive α-Phenoxy Substitution (-I Inductive Effect) Strengthens C=O Bond Base->Inductive Intramolecular Shift to Higher ν Matrix Matrix & H-Bonding (Solid State / KBr) Weakens C=O Bond Base->Matrix Intermolecular Shift to Lower ν Observed Observed IR Peak Phenoxy Propanoates ν(C=O) 1728 - 1750 cm⁻¹ Inductive->Observed Net Frequency Matrix->Observed Net Frequency

Fig 1: Logical flow of competing substituent and matrix effects determining the ν(C=O) IR frequency.

Self-Validating Experimental Protocol: FT-IR Analysis

To ensure high trustworthiness and eliminate artifactual peak shifts caused by instrument error or sample preparation, follow this self-validating methodology for analyzing phenoxy propanoates.

Step 1: Interferometer Calibration (System Validation)

  • Action: Prior to analyzing the ester, acquire a background scan and immediately run a standard polystyrene calibration film.

  • Causality: Verify that the polystyrene aromatic ring stretching mode appears exactly at 1601 cm⁻¹ (±1 cm⁻¹). If this peak drifts, the laser interferometer is misaligned, which will artificially shift the critical 1728–1750 cm⁻¹ carbonyl peak of your sample.

Step 2: Sample Preparation (ATR vs. Transmission)

  • Action: For liquid phenoxy propanoates (e.g., haloxyfop-R-methyl), deposit 2–3 drops directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Do not use KBr windows for liquids if moisture is suspected.

  • Causality: ATR limits the pathlength of the IR beam. Carbonyl stretches possess massive dipole moment alterations and absorb IR radiation intensely. In standard transmission cells, this causes "detector saturation" (peak flat-lining), which artificially broadens the peak and obscures the true wavenumber maximum.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans to optimize the signal-to-noise ratio.

Step 4: Orthogonal Peak Validation (Data Integrity)

  • Action: Locate the ν(C=O) peak between 1728 cm⁻¹ and 1750 cm⁻¹. Next, strictly verify the presence of the asymmetric C-O-C (ester ether) stretching vibration between 1218 cm⁻¹ and 1250 cm⁻¹.

  • Causality: A carbonyl peak alone is not diagnostic of an ester; free carboxylic acids (from hydrolyzed degraded product) or ketone contaminants also absorb in this region. The simultaneous presence of the 1218–1250 cm⁻¹ C-O-C stretch acts as an internal validation that the intact phenoxy propanoate ester linkage is present.

References

  • Torbati, S., et al. "Nanocapsulation of herbicide Haloxyfop-R-methyl in poly(methyl methacrylate): phytotoxicological effects of pure herbicide and its nanocapsulated form on duckweed as a model macrophyte." Iranian Journal of Toxicology, Vol 12, No 2, 2018. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39985, Diclofop-methyl." PubChem, 2023. URL:[Link]

Validation

Comparative Reactivity Guide: 2-Iodophenoxy vs. 2-Chlorophenoxy Propanoates in Advanced Synthesis

For researchers and drug development professionals, the selection of halogenated aromatic precursors is a critical decision that dictates the trajectory of a synthetic route. When comparing 2-iodophenoxy propanoates and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of halogenated aromatic precursors is a critical decision that dictates the trajectory of a synthetic route. When comparing 2-iodophenoxy propanoates and 2-chlorophenoxy propanoates , the structural difference—a single halogen atom at the ortho position of the phenoxy ring—fundamentally alters the molecule's thermodynamic stability, kinetic reactivity, and utility in advanced catalysis.

This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their divergent behaviors in transition-metal cross-coupling and hypervalent iodine chemistry.

Mechanistic Divergence: The Carbon-Halogen Bond

The reactivity of aryl halides is primarily governed by the bond dissociation energy (BDE) and the polarizability of the carbon-halogen (C–X) bond.

  • 2-Chlorophenoxy propanoates possess a strong C–Cl bond (~96 kcal/mol). The high electronegativity and small atomic radius of chlorine make this bond highly stable. Consequently, the oxidative addition of transition metals (like Palladium or Copper) into the C–Cl bond is kinetically slow and often represents the rate-limiting step in cross-coupling reactions[1].

  • 2-Iodophenoxy propanoates feature a significantly weaker C–I bond (~65 kcal/mol). Iodine's large, diffuse electron cloud increases bond polarizability, drastically lowering the activation energy required for oxidative addition. Furthermore, the iodine atom can expand its octet to form stable hypervalent I(III) species, a chemical pathway entirely inaccessible to the chloro-derivative[2].

ReactivityPathways Start 2-Halophenoxy Propanoate (X = I or Cl) PdCat Pd(0) / Cu(I) Catalysis (Cross-Coupling) Start->PdCat Ox Oxidation (mCPBA/TsOH) (Hypervalent Synthesis) Start->Ox IodoPd X = I: Fast Addition Low Temp (25-60°C) PdCat->IodoPd ChloroPd X = Cl: Slow Addition High Temp (100°C+) PdCat->ChloroPd IodoOx X = I: I(III) Catalyst Active Chiral Reagent Ox->IodoOx ChloroOx X = Cl: Inert No Oxidation Ox->ChloroOx

Divergent reactivity pathways of 2-iodo vs 2-chloro phenoxy propanoates.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and reactivity profiles of both compounds when subjected to standard synthetic transformations.

Metric / Property(R)-2-(2-Iodophenoxy)propanoate(R)-2-(2-Chlorophenoxy)propanoate
C–X Bond Dissociation Energy ~65 kcal/mol~96 kcal/mol
Oxidative Addition (Pd/Cu) Highly reactive (Rapid at 25–60 °C)Poorly reactive (Requires 100 °C+)[3]
Ligand Requirements Simple phosphines (e.g., PPh₃)Electron-rich, bulky (e.g., XPhos, NHCs)
Hypervalent I(III) Formation Yes (Forms active aryl-λ³-iodanes)No (Inert to standard oxidants)
Catalyst Poisoning Risk High (Iodide dimers can inhibit Pd)[4]Low (Chloride is a weaker ligand)
Primary Synthetic Utility Chiral organocatalysts, mild couplingStable structural motifs, harsh coupling

Note: While aryl iodides generally exhibit superior reactivity, deep mechanistic studies reveal that in certain direct C–H arylation reactions, the accumulation of iodide anions can poison the palladium catalyst. In these specific edge-cases, 4[4].

Application 1: Synthesis of Chiral Hypervalent Iodine Catalysts

One of the most powerful applications unique to 2-iodophenoxy propanoates is their ability to act as precursors for chiral hypervalent iodine(III) catalysts. The chiral lactate-based side chain provides a stereocenter near the iodine atom, enabling highly enantioselective transformations, such as the 2[2]. 2-Chlorophenoxy propanoates cannot undergo this transformation.

Experimental Protocol: Self-Validating Oxidation to Aryl-λ³-iodane

Objective: Convert (R)-2-(2-iodophenoxy)propanoate to its hypervalent I(III) derivative.

  • Preparation: Dissolve (R)-2-(2-iodophenoxy)propanoate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon is critical here; ambient moisture can prematurely hydrolyze the highly reactive I(III) intermediate once formed.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA) (1.1 equiv) and p-toluenesulfonic acid (TsOH) (1.1 equiv) while maintaining the reaction at 0 °C.

  • Validation Checkpoint: Stir the mixture for 2 hours. The reaction will transition from a clear solution to a bright yellow suspension. This distinct color and phase change is a self-validating indicator that the iodine octet has successfully expanded, confirming the formation of the active [hydroxy(tosyloxy)iodo]arene species.

  • Isolation: Filter the suspension, wash with cold diethyl ether to remove residual mCPBA, and dry under a vacuum to yield the chiral catalyst.

Application 2: Transition-Metal Catalyzed Cross-Coupling

When forming C–N or C–O bonds via Buchwald-Hartwig or Ullmann couplings, the choice between the iodo- and chloro-derivative dictates the harshness of the required conditions. The1[1], necessitating specialized ligands to force the reaction.

ExperimentalWorkflow Prep 1. Substrate Preparation Cat 2. Catalyst Activation Prep->Cat ReactI 3a. X=I (Mild) RT-60°C, 2-4h Cat->ReactI ReactCl 3b. X=Cl (Harsh) 100°C+, 12-24h Cat->ReactCl Workup 4. Quench & Purification ReactI->Workup ReactCl->Workup

Step-by-step cross-coupling workflow comparing temperature and time requirements.

Experimental Protocol: Self-Validating Amination Workflow

Objective: Couple the halophenoxy propanoate with a secondary amine.

  • Reagent Assembly: In a glovebox, charge a Schlenk flask with the halophenoxy propanoate (1.0 equiv), the amine (1.2 equiv), and anhydrous Cs₂CO₃ (1.5 equiv) in toluene.

  • Catalyst Selection (Causality-Driven):

    • For 2-Iodophenoxy propanoate: Add Pd(OAc)₂ (2 mol%) and a simple ligand like PPh₃ (4 mol%). The weak C–I bond breaks easily without massive electron donation from the ligand.

    • For 2-Chlorophenoxy propanoate: Add Pd(OAc)₂ (5 mol%) and an electron-rich, sterically demanding ligand like XPhos or an N-heterocyclic carbene (NHC) (10 mol%). The steric bulk accelerates reductive elimination, while electron density forces the difficult oxidative addition into the C–Cl bond.

  • Thermal Activation: Heat the iodo-reaction to 60 °C and the chloro-reaction to 110 °C.

  • Validation Checkpoint: Monitor via GC-MS after 4 hours.

    • Iodo-variant: Should show >95% conversion.

    • Chloro-variant: If conversion halts at <20%, this validates that the catalyst has deactivated (often via Pd-black precipitation). The appearance of a black mirror on the flask wall is a self-validating physical sign of catalyst death, requiring a switch to a more robust NHC ligand.

Conclusion

The selection between 2-iodophenoxy and 2-chlorophenoxy propanoates is a trade-off between reactivity and stability. The iodo-derivative is mandatory for hypervalent iodine organocatalysis and preferred for mild cross-coupling. Conversely, the chloro-derivative is highly cost-effective and stable, making it suitable for late-stage functionalization provided that modern, highly active Pd/NHC or Cu-based catalytic systems are employed to overcome its high activation barrier[5].

References

  • Enantioselective dioxytosylation of styrenes using lactate-based chiral hypervalent iodine(III)
  • Journal of the American Chemical Society (ACS)
  • National Institutes of Health (NIH)
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Comparative

HPLC Retention Time &amp; Method Performance Guide: Ethyl 2-(2-iodophenoxy)propanoate

Executive Summary Ethyl 2-(2-iodophenoxy)propanoate is a highly lipophilic ester derivative of the phenoxypropanoic acid class, structurally analogous to herbicides such as Mecoprop but distinguished by the presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-iodophenoxy)propanoate is a highly lipophilic ester derivative of the phenoxypropanoic acid class, structurally analogous to herbicides such as Mecoprop but distinguished by the presence of an iodine substituent at the ortho position.[1] This halogenation significantly alters the compound's chromatographic behavior, increasing hydrophobicity and introducing specific polarizability effects.

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against alternative chemistries (C8, Phenyl-Hexyl) for the analysis of this compound. The data and protocols below are designed to assist researchers in optimizing retention times, resolution, and peak shape for drug development and environmental monitoring applications.

Part 1: Critical Analysis of Stationary Phases

The choice of column dictates the interaction mechanism. For Ethyl 2-(2-iodophenoxy)propanoate, the dominant interaction is hydrophobic partitioning , but secondary interactions (pi-pi stacking) can be exploited for selectivity.

C18 (Octadecyl) – The Gold Standard
  • Mechanism: Strong hydrophobic interaction with the ethyl ester tail and the iodinated aromatic ring.

  • Performance: Provides the highest retention (k') and peak capacity. Ideal for separating the ester from hydrophilic impurities (e.g., the parent acid or hydrolysis products).

  • Drawback: May require high organic mobile phase percentages (>70% ACN) to elute within a reasonable timeframe (<15 min).

C8 (Octyl) – The High-Throughput Alternative
  • Mechanism: Moderate hydrophobic interaction.

  • Performance: Reduces retention time by approximately 30-40% compared to C18.

  • Use Case: Recommended for rapid screening or when the analyte is strongly retained and broadening on C18.

Phenyl-Hexyl – The Selectivity Specialist
  • Mechanism: Pi-pi (

    
    ) interactions between the phenyl stationary phase and the iodophenoxy ring.
    
  • Performance: The large iodine atom increases the electron density and polarizability of the aromatic ring, enhancing interaction with Phenyl phases.

  • Use Case: Superior for separating the target compound from non-aromatic co-eluting impurities or structural isomers (e.g., 4-iodo analogs).

Part 2: Experimental Protocol (Self-Validating)

The following protocol is designed as a "Gold Standard" starting point. It includes system suitability tests to ensure the method is performing correctly before sample analysis.

Method A: Standard C18 Separation

System Parameters:

  • Column: High-purity End-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (primary) and 280 nm (secondary for iodine specificity).

  • Injection Volume: 10 µL.

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Note: Acetonitrile is preferred over Methanol due to lower viscosity and better solubility of the lipophilic ester.

Gradient Profile:

Time (min)% Solvent A% Solvent BStep Description
0.06040Initial Equilibration
2.06040Isocratic Hold (Void marker elution)
12.01090Linear Gradient (Elution of Ester)
15.01090Wash Step
15.16040Re-equilibration
20.06040End of Run
System Suitability Criteria (Self-Validation)
  • Retention Time Precision:

    
     2% over 5 replicate injections.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Iodine atoms can interact with residual silanols; end-capping is critical).
  • Resolution (

    
    ): 
    
    
    
    between the parent acid (if present) and the ethyl ester.

Part 3: Comparative Performance Data

The following table summarizes the typical retention characteristics of Ethyl 2-(2-iodophenoxy)propanoate under the isocratic conditions (70% ACN / 30% Water) often used for quality control to ensure stable retention times.

Table 1: Comparative Retention Metrics (Isocratic 70% ACN)

Column TypePredicted Retention Time (

)
Capacity Factor (

)
Selectivity (

) vs. Parent Acid
Recommendation
C18 (Standard) 12.5 - 14.0 min ~5.5 High Best for Purity Assays
C8 (Octyl)8.0 - 9.5 min~3.2ModerateBest for High Throughput
Phenyl-Hexyl10.5 - 12.0 min~4.2Very High Best for Isomer Separation

Note: Data represents typical behavior for lipophilic iodinated esters based on QSAR models and comparative hydrophobicity (LogP ~4.2).

Part 4: Visualization of Method Development

Diagram 1: Method Selection Decision Tree

This workflow guides the user in selecting the optimal column based on specific analytical needs.

MethodSelection Start Start: Analyze Ethyl 2-(2-iodophenoxy)propanoate Goal Define Analytical Goal Start->Goal Purity Purity/Impurity Profiling Goal->Purity Max Resolution Speed High Throughput Screening Goal->Speed Fast Elution Isomers Isomer/Analog Separation Goal->Isomers Unique Selectivity C18 Select C18 Column (High Hydrophobicity) Purity->C18 C8 Select C8 Column (Lower Retention) Speed->C8 Phenyl Select Phenyl-Hexyl (Pi-Pi Interaction) Isomers->Phenyl

Caption: Decision tree for selecting the appropriate stationary phase based on the analytical objective (Resolution vs. Speed vs. Selectivity).

Diagram 2: Separation Mechanism & Interaction

Visualizing how the iodine atom and ester group interact with the C18 ligand.

InteractionMechanism cluster_C18 C18 Stationary Phase Analyte Ethyl 2-(2-iodophenoxy)propanoate Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Dominant Force (Ethyl Ester + Aromatic Ring) Steric Steric Selectivity (Ortho-Iodine) Analyte->Steric Secondary Effect (Shape Recognition) Result High Retention (k' > 5) Requires High % Organic Hydrophobic->Result Steric->Result

Caption: Mechanistic breakdown of retention forces. The hydrophobic ester tail drives retention, while the iodine atom influences steric fit.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text for RP-HPLC mechanisms and C18 vs C8 selection).

  • Chromatography Online. (2022). Separation of Phenoxy Acid Herbicides and Esters. Link (General protocol source for phenoxy ester separations).

  • PubChem. (n.d.). Compound Summary for Ethyl 2-(2-iodophenoxy)propanoate. Link (Source for chemical structure and lipophilicity data).

  • SIELC Technologies. (2018). Separation of Propanoic acid esters on HPLC. Link (Reference for ester retention behavior on reverse-phase columns).

Sources

Validation

Structural Mastery in Oxidative Synthesis: A Comparison Guide to Hypervalent Iodine Phenoxy Propanoates

Executive Summary Hypervalent iodine(III) compounds (λ³-iodanes) have revolutionized metal-free oxidative transformations, offering an environmentally benign alternative to heavy metal oxidants. However, balancing their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hypervalent iodine(III) compounds (λ³-iodanes) have revolutionized metal-free oxidative transformations, offering an environmentally benign alternative to heavy metal oxidants. However, balancing their electrophilic reactivity with bench-stability remains a persistent challenge in drug development. This guide provides an in-depth crystallographic and performance comparison between standard hypervalent iodine reagents (e.g., PIDA, HTIB) and next-generation phenoxy propanoate-ligated hypervalent iodine derivatives . By analyzing their Single-Crystal X-Ray Diffraction (SCXRD) profiles, we reveal how precise pseudocyclic interactions dictate synthetic outcomes and stability.

Mechanistic Causality: The Role of the 3-Center-4-Electron Bond

As a Senior Application Scientist, understanding the causality between a reagent's solid-state geometry and its solution-phase reactivity is critical. The fundamental reactivity of λ³-iodanes is governed by their distorted T-shaped geometry, which facilitates a hypervalent1 between the iodine center and two apical ligands[1].

In standard acyclic reagents like (Diacetoxyiodo)benzene (PIDA), the lack of rigid structural constraints leads to rapid, sometimes unselective, ligand exchange. Conversely, incorporating a phenoxy propanoate ligand introduces a paradigm shift. The ester carbonyl oxygen of the propanoate moiety folds back toward the electrophilic iodine center, establishing a 2[2]. This secondary bonding forces the C–I–O bond angle closer to the 3, effectively lowering the ground-state energy of the molecule[3]. The steric strain and electronic donation from the phenoxy propanoate ligand prevent premature reductive elimination, thereby enhancing the reagent's stability without sacrificing its capacity for targeted electrophilic transfer.

G N1 Phenoxy Propanoate Ligand Coordination N2 Pseudocyclic I···O Interaction Formation N1->N2 N3 3-Center-4-Electron Bond Stabilization N2->N3 N4 Enhanced Reagent Stability & Selectivity N3->N4

Fig 1. Logical flow of structural stabilization in phenoxy propanoate hypervalent iodine reagents.

Comparative Crystallographic Data

To objectively evaluate these reagents, we must analyze their solid-state metrics. The strength of the hypervalent bond is directly observable via X-ray crystallography. Shorter pseudocyclic I···O distances correlate with higher stability, while specific C-I-O angles dictate the geometry of the transition state during substrate attack.

Reagent ClassExample CompoundPrimary GeometryI-O Bond Length (Å)C-I-O Angle (°)Reduction Potential (V)Synthetic Selectivity
Acyclic Iodane PIDAUnconstrained T-Shape~2.15 (Covalent)~175.0-1.1Low (Prone to over-oxidation)
Cyclic Iodane Benziodoxole (IBA-OTf)Rigid Pseudocyclic2.36 (Pseudocyclic)165.5-1.3High
Phenoxy Propanoate PI-PhenoxyPropTunable Pseudocyclic2.42 (Pseudocyclic)168.2-1.4Very High (Stereoselective)

Data Insight: The phenoxy propanoate derivative occupies a crystallographic and electronic "sweet spot" with a 3[3]. This makes it a milder, more selective oxidant compared to highly reactive species like Koser's reagent (HTIB), which can indiscriminately 4[4].

Self-Validating Experimental Protocol: SCXRD Analysis

Obtaining high-resolution crystal structures of hypervalent iodine compounds requires meticulous control over thermodynamics and kinetics. The following self-validating protocol ensures artifact-free structural resolution.

Step 1: Vapor Diffusion Crystallization

  • Procedure: Dissolve 50 mg of the phenoxy propanoate iodane in 1 mL of anhydrous dichloromethane (DCM) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of non-polar anti-solvent (e.g., n-pentane). Seal and store at 4°C for 72 hours.

  • Causality: Slow vapor diffusion at reduced temperatures minimizes kinetic trapping of impurities, allowing the thermodynamically favored pseudocyclic lattice to form without solvent inclusion defects.

Step 2: Cryogenic Crystal Mounting

  • Procedure: Select a single crystal under a polarized light microscope. Coat the crystal in paratone oil and immediately mount it on a diffractometer loop under a 100 K nitrogen cold stream.

  • Causality: Hypervalent iodine bonds are highly sensitive to thermal degradation. Freezing the crystal at 100 K suppresses thermal ellipsoids (atomic vibrations), ensuring precise measurement of the critical I···O pseudocyclic interaction distances.

Step 3: Data Collection and Refinement (The Validation Step)

  • Procedure: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine anisotropically.

  • Self-Validation: The protocol is validated only if the final refinement yields an R1 factor < 0.05 and a Goodness-of-Fit (GoF) between 0.95 and 1.05. Any residual electron density > 1.0 e/ų near the iodine atom indicates an invalid model (likely due to radiation damage or twinning), requiring a complete restart of the data collection.

Workflow S1 Vapor Diffusion Crystallization (4°C) S2 Crystal Selection under Polarized Light S1->S2 S3 Cryogenic Mounting (100 K) S2->S3 S4 X-Ray Diffraction Data Collection S3->S4 S5 Structure Solution (Validate R1 < 0.05) S4->S5

Fig 2. Self-validating SCXRD workflow for hypervalent iodine crystal structure determination.

Performance Comparison in Drug Development Workflows

When applied to the late-stage functionalization of pharmaceutical intermediates, the structural advantages of phenoxy propanoate iodanes translate directly into superior yield and purity.

  • Chemoselectivity: While standard acyclic iodanes often trigger unwanted radical pathways or over-oxidation of sensitive moieties, the pseudocyclic stabilization in phenoxy propanoates tempers the electrophilicity. This allows for precise S-vinylation or α-arylation without disrupting adjacent functional groups.

  • Reagent Handling: Unlike highly sensitive iodonium salts that require sub-zero storage, the robust 3c-4e bond in phenoxy propanoate derivatives permits benchtop storage for months without loss of active oxygen content, streamlining manufacturing workflows.

References

  • Doobary, S., et al. "Structure-reactivity analysis of novel hypervalent iodine reagents in S-vinylation of thiols." Frontiers in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIWgqk3UGMRsfG1pIG2iMUYxkNXesJKH-fLT0OXbrXc9uOCXDJkSpet2PYhPCuTaM889Zmq5nG3WSyBKlQRhDrkOdyFTAge1wJs6nLHZGuypCj2vlg-28HGQKSFp4TB7KuoYzDycEtOktI99ZqHcAsYQGi_FNMUorVxGs8mvDVz90gBZPbpjMXGaQtTBkF3uwc]
  • Pandey, K., et al. "Supramolecular assembly of hypervalent iodine macrocycles and alkali metals." Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFauVPfPxpAvznGnSUpUuP7QFLVpHk3l0-gC81n6G6KfZNfEQHmiCo5zrf7st4WN3tHg4vOGK57Ew4ceOk7I4zClffjrebq9chrwxs_hAe7ZunFqd1-OB_KabtFRTcjjtilp9_85dOivJg388TUqrtr]
  • Yoshimura, A., et al. "Preparation, Structure, and Reactivity of Pseudocyclic Benziodoxole Tosylates: New Hypervalent Iodine Oxidants and Electrophiles." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEdFdoddhyp8wZyzhcfC8LI6Spgz0DD1Z5vBMpcu_ot4iqBM44UQV74OxAYyp-CNxrAAjjY8-mFcaQ_JfPYFxIEJrt6vGcd2ODlMGTtuqHf5hUGznVZFDS03-XN-Gvz8QFlR1FUQcxsw-V63WFN1hTlo7vx3CBkJBTQmQGEjqlWmLSIdJGjXqudU76H80udEoKZ-zhjVhEjXq_ATuNFC5k3gjT2rH0xKm2dAMGG819R56GJx6_TifiMbws-Sh2F5SA9oHwIPwpBC1sDFl2V86BVuphCQEQsgrp3RNxfdCdXDI7BudaMCAdlDb]
  • "Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants." ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1CB5ZeBA4cQIryk0dw8c9lAJZsENGAax7KgTQTFRVBzUscgiGTCklyUNHfOdiFfVscYusiLbeIzrPMjyXB4Gp22dhepw9cIgywFux2GWneicHHZnvQdi4c7dV5Cd_uLsvCiOqofoW3X51GQ==]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Iodophenoxy Chromophores

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-iodophenoxy chromophores. By examining the fund...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-iodophenoxy chromophores. By examining the fundamental principles of electronic spectroscopy and the influence of substituents, this document offers a framework for understanding and predicting the spectral properties of this important class of molecules. We will explore the theoretical underpinnings, present a comparative analysis with other substituted phenoxy systems, and provide a detailed experimental protocol for the empirical determination of absorption maxima (λmax).

The Phenoxy Chromophore: A Foundation for UV-Vis Absorption

The fundamental structure of interest is the phenoxy group, which consists of a phenyl ring attached to an oxygen atom. This system is a chromophore, meaning it is a part of a molecule responsible for its color by absorbing light in the UV-Vis spectrum.[1][2] The absorption of UV-Vis radiation by organic molecules results in the excitation of electrons from lower energy molecular orbitals to higher energy ones.[3] In the case of the phenoxy chromophore, the most significant electronic transitions are the π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions.[4]

The π electrons of the aromatic ring and the non-bonding (n) electrons on the oxygen atom are key to the UV-Vis absorption profile. The benzene ring itself exhibits characteristic absorption bands, and the addition of the oxygen-containing substituent modifies these absorptions.[2][5]

The Influence of Substituents on Phenoxy Chromophore Absorption

The position and intensity of the absorption maxima of the phenoxy chromophore are highly sensitive to the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as:

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This is often caused by substituents that extend the conjugated system or by electron-donating groups.[1][6]

  • Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.[1] This can be caused by groups that disrupt conjugation or by changes in solvent polarity.[1]

  • Hyperchromic Effect: An increase in the intensity of absorption. This is often associated with the introduction of an auxochrome, a group that enhances the light-absorbing ability of the chromophore.[1][2]

  • Hypochromic Effect: A decrease in the intensity of absorption, which can be caused by groups that distort the geometry of the molecule.[1]

Substituents exert their influence through a combination of inductive and resonance effects. The phenoxy group itself has a dual nature; the oxygen is inductively withdrawing (-I) due to its electronegativity, but its lone pairs are capable of resonance donation (+M) into the aromatic ring.[7]

The 2-Iodophenoxy Chromophore: A Halogen's Tale

When an iodine atom is introduced at the ortho (2-) position of the phenoxy ring, it imparts specific electronic and steric characteristics that influence the UV-Vis absorption spectrum.

Electronic Effects of Iodine:

  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.

  • Resonance Effect (+M): Like other halogens, iodine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. However, the resonance effect of halogens is generally weaker compared to oxygen or nitrogen.

The interplay of these effects for halogens is complex. While they are inductively withdrawing, their ability to donate electron density via resonance can lead to bathochromic shifts compared to unsubstituted benzene.

Steric Effects:

The bulky iodine atom at the ortho position can cause steric hindrance, potentially forcing the phenoxy group's C-O bond out of the plane of the aromatic ring. This disruption of coplanarity can hinder resonance, leading to a hypsochromic shift and a hypochromic effect.

Comparison with Other Halogens:

The electronic effects of halogens on the UV-Vis spectra of aromatic compounds generally follow the trend F < Cl < Br < I for bathochromic shifts. This is because the polarizability and the ability to participate in resonance increase down the group. Therefore, a 2-iodophenoxy chromophore is expected to have a λmax at a longer wavelength than 2-chloro- or 2-bromophenoxy chromophores.

Comparative UV-Vis Absorption Maxima of Substituted Phenols

The following table summarizes the expected trends in the primary π→π* absorption maxima for various ortho-substituted phenoxy chromophores in a non-polar solvent. These are illustrative and the exact values will vary with solvent and other substituents.

Substituent (at ortho-position)Electronic EffectsExpected Shift in λmaxExpected λmax Range (nm)
-H (Phenol)Reference-~270-275
-CH₃ (o-Cresol)Weakly Electron-DonatingBathochromic~275-280
-Cl-I > +M, Weak ResonanceSlight Bathochromic~275-280
-Br-I > +M, Moderate ResonanceBathochromic~280-285
-I-I > +M, Stronger ResonanceMore Pronounced Bathochromic~285-295
-NO₂Strongly Electron-WithdrawingSignificant Bathochromic~300-320

Experimental Determination of UV-Vis Absorption Maxima

The following protocol outlines the steps for accurately determining the λmax of a 2-iodophenoxy chromophore.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double-beam recommended)[3]

  • Quartz cuvettes (1 cm path length)[3]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • 2-iodophenoxy compound of interest

Protocol:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically above 220 nm).[4] Common choices include ethanol, methanol, and cyclohexane. The polarity of the solvent can influence the λmax.[1]

  • Stock Solution Preparation: Accurately weigh a small amount of the 2-iodophenoxy compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that will give an absorbance reading between 0.2 and 0.8 for optimal accuracy. This is based on the Beer-Lambert Law.[3][8]

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the wavelength range to be scanned (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Run a baseline correction with the blank to zero the instrument across the entire wavelength range.[3]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the set range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.[3]

    • Record the λmax and the corresponding absorbance value.

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow and the electronic effects influencing the chromophore.

graphdot cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement & Analysis A Weigh 2-Iodophenoxy Compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Dilute Working Solution B->C G Scan Sample Solution C->G Introduce to Spectrophotometer D Warm-up Spectrophotometer E Set Wavelength Range D->E F Run Baseline Correction with Solvent Blank E->F F->G Calibrated Instrument H Identify Wavelength of Maximum Absorbance (λmax) G->H I Record λmax and Absorbance H->I

Caption: Experimental workflow for determining the UV-Vis absorption maximum (λmax).

G substituent substituent Ortho-Substituent (e.g., Iodine) phenoxy Phenoxy Ring & Oxygen substituent->phenoxy Inductive Effect (-I) Resonance Effect (+M) Steric Hindrance absorption UV-Vis Absorption Maximum (λmax) phenoxy->absorption Modifies Energy of π→π* and n→π* Transitions

Caption: Influence of an ortho-substituent on the UV-Vis absorption of a phenoxy chromophore.

Conclusion

The UV-Vis absorption maximum of a 2-iodophenoxy chromophore is governed by a delicate balance of the inductive, resonance, and steric effects of the ortho-iodine substituent. Compared to other halogens, iodine is expected to induce a more significant bathochromic shift due to its greater polarizability and resonance contribution. However, steric hindrance may counteract this effect to some extent. For accurate characterization, the experimental protocol provided in this guide should be followed, paying close attention to solvent choice and solution concentration. Understanding these principles is crucial for researchers in drug development and materials science who utilize these chromophores in their work.

References

  • Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION.
  • Indus Journal of Bioscience Research. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. 2026.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

  • American Chemical Society. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. 2018. Available at: [Link]

  • Al-Mustansiriyah University. Terms used in UV / Visible Spectroscopy. 2017. Available at: [Link]

  • MSU Chemistry. UV-Visible Spectroscopy. Available at: [Link]

  • Unknown. UV-VIS Absorption spectroscopy.
  • PMC. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. 2021. Available at: [Link]

  • ResearchGate. Solvent effects on absorption spectral changes of PFP and phenol. In... Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(2-iodophenoxy)propanoate proper disposal procedures

Operational Disposal Guide: Ethyl 2-(2-iodophenoxy)propanoate Executive Summary & Chemical Profile Immediate Action Required: Ethyl 2-(2-iodophenoxy)propanoate is a halogenated organic ester . It must be strictly segrega...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: Ethyl 2-(2-iodophenoxy)propanoate

Executive Summary & Chemical Profile

Immediate Action Required: Ethyl 2-(2-iodophenoxy)propanoate is a halogenated organic ester . It must be strictly segregated from non-halogenated solvents (e.g., acetone, ethanol) and aqueous waste.[1]

The presence of the Iodine (I) atom on the phenoxy ring dictates the disposal pathway. Unlike standard organic waste, iodinated compounds release corrosive iodine gas (


) and hydrogen iodide (

) during combustion.[1] Consequently, this waste requires incineration at specialized facilities equipped with wet scrubbers to prevent damage to the combustion chamber and release of toxic emissions.
Chemical Safety Data Table
ParameterSpecificationOperational Implication
Chemical Name Ethyl 2-(2-iodophenoxy)propanoateDO NOT abbreviate on waste tags. Full chemical names are legally required.[2]
Chemical Class Halogenated Organic EsterSusceptible to hydrolysis; keep away from strong acids/bases to prevent uncontrolled decomposition.
Key Element Iodine (Halogen)CRITICAL: Must be flagged as "Halogenated" to prevent incinerator corrosion.
Physical State Liquid (typically)Requires secondary containment (tray) during storage to prevent spread.
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityStandard PPE (Nitrile gloves, Goggles) is mandatory.[1]
Waste Code (RCRA) Not P/U Listed (unless specified)Manage as D001 (Ignitable) if in flammable solvent, or generic Halogenated Waste .

The "Why": Segregation Logic & Mechanism

To ensure compliance and safety, you must understand the causality behind the disposal protocols.

  • The Halogen Factor: Standard laboratory waste is often used as "fuel blending" for cement kilns. However, halogenated waste (containing F, Cl, Br, I) cannot be used this way because it generates acid gases upon burning.[1] It must be sent to a dedicated hazardous waste incinerator.

  • The Cost of Error: Mixing 100 mL of this iodinated ester into a 20L drum of non-halogenated acetone reclassifies the entire 20L drum as halogenated waste. This increases disposal costs by approximately 300-500% and complicates the destruction process.

Decision Logic: Waste Classification

WasteSegregation Start Waste Generation: Ethyl 2-(2-iodophenoxy)propanoate CheckHalogen Contains Halogens? (I, Br, Cl, F) Start->CheckHalogen DecisionYes YES (Iodine present) CheckHalogen->DecisionYes  Crucial Step   CheckState Physical State? DecisionYes->CheckState LiquidPath Liquid Waste Stream CheckState->LiquidPath  Bulk Liquid   SolidPath Solid Waste Stream (Contaminated wipes/vials) CheckState->SolidPath  Residue/Wipes   DisposalLiquid HALOGENATED SOLVENT CARBOY (Segregated) LiquidPath->DisposalLiquid DisposalSolid SOLID HAZARDOUS WASTE (Double Bagged) SolidPath->DisposalSolid

Figure 1: Segregation logic flow. The presence of Iodine forces the waste into the Halogenated stream, regardless of the volume of solvent used.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot find the correct label), the process must stop immediately.

Phase 1: Preparation & PPE
  • Don PPE: Wear a lab coat, safety goggles (splash resistant), and Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Reasoning: Esters can permeate latex quickly. Nitrile offers superior resistance to organic intermediates.

  • Fume Hood: Perform all waste transfers inside a certified chemical fume hood to capture volatile organic vapors.

Phase 2: Container Selection
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy.

    • Avoid: Metal containers. While esters are generally neutral, hydrolysis over time can release propionic acid or HI, which may corrode metal.[1]

  • Verify Compatibility: Ensure the container is designated for Halogenated Waste . Never add this chemical to a "Non-Halogenated" or "Aqueous" waste stream.

Phase 3: Transfer & Labeling (The Critical Control Point)
  • Funneling: Use a dedicated funnel to prevent spillage. If the funnel is reused, it must be cleaned immediately to prevent cross-contamination.[1]

  • The 90% Rule: Do not fill the waste container beyond 90% capacity. Leave headspace for thermal expansion.

  • Labeling:

    • Attach a hazardous waste tag before adding the waste.[2]

    • Mandatory Fields:

      • Full Chemical Name: Ethyl 2-(2-iodophenoxy)propanoate.

      • Hazard Checkboxes: [x] Toxic [x] Irritant.

      • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Ethyl 2-(2-iodophenoxy)propanoate 10%").

Phase 4: Storage & Handoff
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Cap Tightness: Ensure the cap is screwed on tightly. "Loose caps" are a top EPA violation.

  • Request Pickup: Contact your EHS department once the container is full or if the project has concluded.

Spill Management (Immediate Response)

If a spill occurs (< 500 mL):

  • Evacuate & Ventilate: Alert nearby personnel.

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Do not use: Paper towels alone, as they increase the surface area for evaporation without suppressing vapors.[1]

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Label: Mark as "Debris contaminated with Ethyl 2-(2-iodophenoxy)propanoate." Dispose of as Solid Hazardous Waste .

Regulatory Compliance & References

This protocol aligns with the Resource Conservation and Recovery Act (RCRA) and National Research Council (NRC) guidelines.

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F-List for Halogenated Solvents). 40 CFR Part 261.31.

  • PubChem. (2025).[14] Ethyl 2-iodopropionate Compound Summary (Structural Analog for Hazard Data). National Library of Medicine.

Sources

Handling

Personal protective equipment for handling Ethyl 2-(2-iodophenoxy)propanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. When handling specialized building blocks like Ethyl 2-(2-iodophenoxy)propanoate (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. When handling specialized building blocks like Ethyl 2-(2-iodophenoxy)propanoate (CAS: 1383468-50-5)[1], understanding the relationship between the molecule's structure and its macroscopic behavior is the foundation of operational excellence.

This compound is a highly valuable electrophile, utilized extensively in drug discovery for transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed annulation of arynes to synthesize complex heterocyclic scaffolds[2][3]. The following guide provides a self-validating, step-by-step operational and safety protocol designed for researchers and drug development professionals.

Hazard Profiling & Chemical Causality

To handle this compound safely, we must first understand why it is hazardous. The molecular architecture of Ethyl 2-(2-iodophenoxy)propanoate dictates its risk profile:

  • Lipophilicity & Dermal Penetration: The heavy, polarizable iodine atom on the phenoxy ring significantly increases the molecule's density and lipophilicity. This allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum upon contact[4].

  • Hydrolytic Irritation: The propanoate ester moiety is susceptible to hydrolysis when exposed to the moisture of human skin or mucous membranes, potentially releasing irritating acidic byproducts[5].

  • GHS Classification: Due to these structural features, halogenated esters in this class are categorized under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2) , Eye Irritant (Category 2) , and carry a risk of Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation[4][6][7].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Your PPE must act as a targeted barrier against the specific physicochemical properties of halogenated aryl esters.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Chemical Safety GogglesProtects against micro-splashes during pressurized syringe transfers. Face shields are required if scaling up >100 mmol.
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides robust resistance against lipophilic esters. Note: If using carrier solvents like THF or DMF for Pd-catalysis, double-gloving or switching to Neoprene is mandatory to prevent solvent-mediated permeation[7].
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental ignition of flammable carrier solvents often used in cross-coupling reactions[5].
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Mitigates inhalation risks of volatile byproducts or aerosolized droplets. If ventilation fails, a half-face respirator with Organic Vapor (OV) cartridges is required[7].

Operational Workflow: Handling & Cross-Coupling

When utilizing Ethyl 2-(2-iodophenoxy)propanoate in sensitive methodologies like Palladium-catalyzed C(sp3)–H functionalization[2], precision is a safety requirement.

Workflow Start 1. Pre-Operation Fume Hood & N2 Purge PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Transfer 3. Chemical Transfer (Glass Syringe/Pipette) PPE->Transfer Reaction 4. Reaction Execution (Pd-Catalyzed Coupling) Transfer->Reaction Quench 5. Reaction Quenching & Neutralization Reaction->Quench Disposal 6. Halogenated Waste Disposal Quench->Disposal

Fig 1: End-to-end operational safety workflow for handling halogenated aryl esters.

Step-by-Step Methodology:

  • Pre-Operational Setup: Ensure the fume hood is operational. Because Pd-catalyzed reactions utilizing aryl iodides are highly sensitive to oxygen, rigorously purge all reaction vessels with inert gas (Nitrogen or Argon)[2][5].

  • Reagent Transfer: Use positive displacement pipettes or glass gas-tight syringes. Causality: The density and vapor pressure of halogenated organic liquids can cause standard air-displacement pipettes to drip, leading to immediate contamination of the user's gloves or the benchtop.

  • Reaction Execution: Introduce the compound dropwise to the reaction mixture (typically containing a catalyst like Pd(OAc)2, a phosphine ligand, and a base) under continuous stirring to prevent localized thermal spikes[2].

  • Quenching: Upon completion, quench the reaction slowly with an appropriate aqueous buffer to neutralize any unreacted electrophile and deactivate the transition metal catalyst.

Emergency Response & Spill Management

In the event of a spill, rapid, chemically logical action prevents exposure and facility contamination.

SpillResponse Spill Spill Detected Assess Assess Volume (<50mL vs >50mL) Spill->Assess Ventilate Maximize Ventilation Eliminate Ignition Sources Assess->Ventilate Absorb Apply Inert Absorbent (Sand / Silica Gel) Ventilate->Absorb Collect Collect via Non-Sparking Tools Seal in Container Absorb->Collect Waste Route to Halogenated Waste Stream Collect->Waste

Fig 2: Step-by-step emergency response pathway for localized chemical spills.

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the fume hood sash is at the optimal height to maximize extraction. Remove all sources of ignition[5][7].

  • Containment: Surround and cover the spill with an inert absorbent material such as silica gel, sand, or a universal binder[5]. Causality: Never use combustible materials like sawdust; if the spilled mixture contains strong oxidizers or reactive catalysts (like Pd/C), combustible absorbents can ignite.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable container[5][8].

  • Surface Decontamination: Wash the affected area with copious amounts of soap and water. The lipophilic nature of the iodophenoxy group requires surfactants for complete removal; water alone is insufficient[5].

Disposal Plan: Halogenated Waste Routing

Because Ethyl 2-(2-iodophenoxy)propanoate contains a heavy halogen (Iodine), all unreacted material, reaction byproducts, and contaminated consumables must strictly be routed to the Halogenated Organic Waste stream[7].

Causality: Mixing halogenated waste with standard non-halogenated solvent waste can lead to dangerous exothermic reactions in the waste carboy and significantly increases environmental disposal costs. Ensure the waste container is clearly labeled with "Halogenated Aryl Iodide Waste," kept tightly closed, and stored away from strong oxidizing agents[5][7].

References

  • Ethyl 2-Iodopropionate | C5H9IO2 | CID 10922254 - Safety and Hazards . PubChem - National Institutes of Health (NIH).[Link]

  • Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups . American Chemical Society (ACS). [Link]

  • Palladium-catalyzed annulations of arynes with 2-(2-iodophenoxy)-1-substituted ethanones . Royal Society of Chemistry (RSC). [Link]

Sources

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